molecular formula C8H6ClNO B15071508 4-chloro-1H-indol-7-ol

4-chloro-1H-indol-7-ol

Cat. No.: B15071508
M. Wt: 167.59 g/mol
InChI Key: FBNJAKSTGDZHKA-UHFFFAOYSA-N
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Description

4-Chloro-1H-indol-7-ol (CAS 1227496-90-3) is a halogenated indole derivative serving as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research . The molecular formula for this compound is C₈H₆ClNO, and it has a molecular weight of 167.59 g/mol . The indole scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive molecules and FDA-approved drugs . The specific substitution pattern of this compound, featuring both a chlorine atom and a hydroxyl group, makes it a valuable precursor for synthesizing more complex molecules. Chlorine is a key atom in medicinal chemistry, featured in over 250 FDA-approved drugs, as it can significantly influence a compound's bioavailability, metabolic stability, and binding affinity to biological targets . Researchers utilize this compound to develop new derivatives with potential biological activities, following the broad spectrum of properties associated with the indole class, which includes antiviral, anti-inflammatory, anticancer, and antimicrobial agents . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper storage conditions and handling should be followed as per the Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

4-chloro-1H-indol-7-ol

InChI

InChI=1S/C8H6ClNO/c9-6-1-2-7(11)8-5(6)3-4-10-8/h1-4,10-11H

InChI Key

FBNJAKSTGDZHKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1O)Cl

Origin of Product

United States

Foundational & Exploratory

4-Chloro-1H-indol-7-ol: A Technical Overview of a Scantily Characterized Heterocycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1H-indol-7-ol, a halogenated indole derivative, presents a chemical scaffold of interest within medicinal chemistry and drug discovery. Its structural similarity to biologically active indoles suggests potential for further investigation. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant scarcity of detailed experimental data for this specific compound. This technical guide summarizes the currently available information on this compound and highlights the critical knowledge gaps that need to be addressed to fully elucidate its chemical and biological profile. While foundational properties such as molecular formula and weight are established, crucial experimental data regarding its physicochemical properties, spectral characteristics, and biological activity remain largely unreported.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. It is important to note the absence of experimentally determined physical properties such as melting point, boiling point, and solubility in common laboratory solvents. Commercial suppliers describe the compound as a yellow to brown powder with a purity of approximately 95%.[1][2]

PropertyValueSource
Molecular Formula C₈H₆ClNO[1][2]
Molecular Weight 167.59 g/mol [1][2]
CAS Number 1227496-90-3[1][2]
Physical Description Yellow to brown powder[1]
Purity ~95%[2]

Spectroscopic Data

A thorough search of scientific databases has not yielded any publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for this compound. The characterization of this molecule would require the acquisition and interpretation of these spectra.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not described in the surveyed literature. General methods for the synthesis of substituted hydroxyindoles, such as the Bischler-Möhlau reaction or transition metal-catalyzed cyclizations of appropriately substituted anilines and alkynes, could potentially be adapted for the preparation of this compound. However, without specific literature precedence, the development of a synthetic route would require significant experimental optimization.

Biological Activity and Signaling Pathways

There is currently no published information regarding the biological activity of this compound or its involvement in any signaling pathways. The indole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of both a chlorine and a hydroxyl substituent on the indole ring suggests that this compound could be a candidate for screening in various biological assays to explore its potential as a therapeutic agent.

Safety Information

No specific safety data sheet (SDS) for this compound is available. For handling, it is recommended to refer to the safety data for structurally related chloroindoles and hydroxyindoles and to apply standard laboratory safety procedures for handling chemical compounds with unknown toxicity. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area.

Future Directions and Knowledge Gaps

The characterization of this compound is in its infancy. To enable its evaluation for potential applications in drug development and other scientific research, the following critical data are required:

  • Synthesis and Purification: Development and publication of a reliable and scalable synthetic protocol.

  • Physicochemical Properties: Experimental determination of its melting point, boiling point, and solubility in a range of solvents.

  • Spectroscopic Characterization: Full spectral analysis, including ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry.

  • Biological Screening: Evaluation of its activity in a broad range of biological assays to identify potential therapeutic targets and signaling pathway modulation.

  • Toxicity Profiling: Assessment of its cytotoxic and other potential toxic effects.

The logical workflow for future research on this compound is depicted in the following diagram:

G A Synthesis & Purification of This compound B Physicochemical Characterization (MP, BP, Solubility) A->B C Spectroscopic Analysis (NMR, IR, MS) A->C D Biological Activity Screening A->D E Identification of Signaling Pathway Involvement D->E F Lead Optimization & Drug Development Studies E->F

Caption: Research Workflow for this compound.

Conclusion

This compound represents a chemical entity with untapped potential. While its basic chemical identity is known, the absence of comprehensive experimental data severely limits its current utility for researchers. The scientific community is encouraged to pursue the synthesis and characterization of this and other underexplored small molecules to expand the available chemical space for drug discovery and other applications. The data presented in this guide, though limited, provides a foundational starting point for such endeavors.

References

4-Chloro-1H-indol-7-ol: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves to provide available information on the chemical compound 4-chloro-1H-indol-7-ol. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data, particularly regarding its biological activity and synthesis protocols, remains largely unavailable in the public domain. This document summarizes the confirmed chemical identifiers for this compound.

Chemical Identification

The standardized nomenclature and registry number for this compound are essential for accurate identification and sourcing in a research and development setting.

IdentifierValueCitation
IUPAC Name This compound[1][2]
CAS Number 1227496-90-3[1][2]

Data Unavailability

A thorough investigation for quantitative biological data, detailed experimental protocols for synthesis and biological assays, and any involvement in signaling pathways for this compound did not yield specific results. The scientific literature provides extensive information on related chloroindole and hydroxyindole derivatives, including their synthesis and diverse biological activities. For instance, various chloroindole derivatives have been investigated for their potential as anticancer agents. However, specific experimental details and quantitative data for this compound are not present in the reviewed literature.

Therefore, the creation of summary tables for quantitative data, detailed experimental protocols, and diagrams of signaling pathways or experimental workflows as requested is not possible at this time due to the absence of published research on this specific compound.

Researchers interested in the potential applications of this compound would likely need to undertake foundational research, including the development of a synthetic route and subsequent in vitro and in vivo screening to determine its biological activity and mechanism of action.

References

4-chloro-1H-indol-7-ol molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential synthetic routes for 4-chloro-1H-indol-7-ol. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document summarizes key data and outlines plausible experimental methodologies based on established chemical principles for substituted indoles.

Molecular Structure and Chemical Formula

This compound is a disubstituted indole, featuring a chlorine atom at the 4-position and a hydroxyl group at the 7-position of the indole ring. The indole scaffold is a prominent feature in many biologically active compounds and natural products.

The chemical formula for this compound is C₈H₆ClNO [1][2]. Its structure is represented by the SMILES string OC1=CC=C(Cl)C2=C1NC=C2[2].

Molecular Structure of this compound

Caption: 2D representation of the this compound molecular structure.

Physicochemical and Identification Data

The following table summarizes key quantitative data for this compound. Due to the limited availability of experimental data for this specific compound, properties for the related structure, 4-chloroindole, are included for comparative context.

PropertyValue (this compound)Value (4-chloroindole)Reference
IUPAC Name This compound4-chloro-1H-indole[2]
CAS Number 1227496-90-325235-85-2[1]
Molecular Formula C₈H₆ClNOC₈H₆ClN[1][2]
Molecular Weight 167.59 g/mol 151.59 g/mol [2]
Purity (Typical) >95%>98%[2]
Boiling Point Not available129-130 °C at 4 mmHg
Density Not available1.259 g/mL at 25 °C
Solubility Not availableSoluble in ethanol (50 mg/mL)
XLogP3 Not available3.4[3]

Experimental Protocols

Proposed Synthetic Pathway

The synthesis of 4,7-disubstituted indoles can be challenging due to regioselectivity. A potential synthetic route could involve a multi-step process starting from a suitably substituted benzene derivative. One such generalized approach is the Batcho-Leimgruber indole synthesis, which is versatile for preparing various substituted indoles.

A plausible, though not experimentally verified, workflow is outlined below.

G A 1-Chloro-4-methoxy-2-nitrobenzene (Starting Material) B Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) A->B C Formation of β-dimethylamino-2-nitrostyrene intermediate B->C D Reductive Cyclization (e.g., using H₂, Pd/C or Fe/AcOH) C->D E Formation of 7-methoxy-4-chloroindole D->E F Demethylation (e.g., using BBr₃) E->F G This compound (Final Product) F->G

Caption: A plausible synthetic workflow for this compound.

Methodology:

  • Nitrostyrene Formation: The synthesis could commence with a commercially available substituted nitrotoluene. However, for this specific substitution pattern, a starting material like 1-chloro-4-methoxy-2-nitrobenzene would be more suitable. This would be reacted with an aminal ester, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the corresponding β-dimethylamino-2-nitrostyrene intermediate.

  • Reductive Cyclization: The intermediate nitrostyrene is then subjected to reductive cyclization. This is a key step in many indole syntheses and can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or reduction with metals in acidic media (e.g., iron powder in acetic acid). This step would yield the indole ring, resulting in 7-methoxy-4-chloroindole.

  • Demethylation: The final step would be the deprotection of the hydroxyl group. The methyl ether at the 7-position can be cleaved using a strong Lewis acid such as boron tribromide (BBr₃) in an appropriate solvent like dichloromethane to yield the final product, this compound.

  • Purification: Each intermediate and the final product would require purification, typically by column chromatography on silica gel, followed by characterization using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Representative Biological Assay: In Vitro Cytotoxicity MTT Assay

Indole derivatives are frequently investigated for their potential as anticancer agents. A standard method to assess the cytotoxic effects of a new compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow for MTT Assay:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A 1. Culture Cancer Cells (e.g., HepG2, A549) B 2. Seed cells into 96-well plates (e.g., 5x10³ cells/well) A->B C 3. Incubate for 24h to allow attachment B->C E 5. Treat cells with varying concentrations (e.g., 0.1 to 100 µM) C->E D 4. Prepare serial dilutions of This compound in DMSO/media D->E F 6. Incubate for 48-72h G 7. Add MTT solution to each well F->G H 8. Incubate for 2-4h (Formation of formazan crystals) G->H I 9. Solubilize formazan with DMSO or SDS H->I J 10. Read absorbance at ~570 nm (Spectrophotometer) I->J K 11. Calculate % cell viability vs. control J->K L 12. Plot dose-response curve and determine IC₅₀ value K->L

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Culture and Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are harvested and seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the cell culture medium to achieve the final desired concentrations. The old medium is removed from the cells, and they are treated with the compound-containing medium. Control wells receive medium with DMSO only.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition and Solubilization: After incubation, the treatment medium is removed, and a fresh medium containing MTT is added to each well. The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells. Subsequently, the supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition and Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the untreated control cells. The results are often plotted as a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) value can be determined.

Conclusion

This compound is a halogenated and hydroxylated indole derivative with potential for further investigation in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is sparse, this guide provides a solid foundation of its known properties and outlines plausible and established methodologies for its synthesis and biological evaluation. Researchers can use this information as a starting point for their own investigations into the properties and applications of this and related substituted indoles.

References

Spectroscopic Profile of 4-chloro-1H-indol-7-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 4-chloro-1H-indol-7-ol. Aimed at researchers, scientists, and professionals in the field of drug development, this document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Summary of Spectroscopic Data

The spectroscopic data for this compound is crucial for its unambiguous identification and characterization. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Assignment
Data not available in search results

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
Data not available in search results

Note: Experimental spectroscopic data for this compound was not available in the performed searches. The tables are provided as a template for the expected data.

Experimental Protocols

Detailed methodologies are essential for the replication and verification of spectroscopic data. The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction. Electron ionization (EI) is a common method for generating ions. The mass-to-charge ratio (m/z) of the fragments is recorded.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of a Synthesized Compound cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A flowchart illustrating the general steps involved in the synthesis, purification, and spectroscopic characterization of a chemical compound.

Due to the limited availability of specific experimental data for this compound in the public domain, this guide serves as a foundational template. Researchers are encouraged to contribute to the scientific literature by publishing complete characterization data for this and other novel compounds.

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-chloro-1H-indol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-chloro-1H-indol-7-ol. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a logical workflow for the characterization of novel indole derivatives.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of structurally similar indole derivatives and established principles of NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (N-H)~ 8.1 - 8.3br s-
H-2~ 7.2 - 7.4t~ 2.5 - 3.0
H-3~ 6.5 - 6.7t~ 2.0 - 2.5
H-5~ 6.9 - 7.1d~ 8.0 - 8.5
H-6~ 6.8 - 7.0d~ 8.0 - 8.5
O-H~ 5.0 - 6.0br s-

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for the acquisition of the ¹H NMR spectrum of this compound is detailed below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

2. NMR Instrument Parameters:

  • The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • The following is a typical set of acquisition parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of approximately 12-16 ppm is typically sufficient to cover all proton signals.

    • Temperature: Standard ambient probe temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum manually.

  • Perform baseline correction to ensure a flat baseline.

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Analyze the multiplicities and coupling constants to aid in the structural elucidation.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical logical workflow for the synthesis and characterization of a novel indole derivative such as this compound.

Compound Characterization Workflow synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification structure_elucidation Structural Elucidation purification->structure_elucidation purity_analysis Purity Assessment purification->purity_analysis nmr 1H and 13C NMR structure_elucidation->nmr ms Mass Spectrometry (MS) structure_elucidation->ms ir Infrared (IR) Spectroscopy structure_elucidation->ir documentation Data Compilation and Documentation nmr->documentation ms->documentation ir->documentation hplc HPLC/LC-MS purity_analysis->hplc elemental Elemental Analysis purity_analysis->elemental hplc->documentation elemental->documentation

Workflow for Synthesis and Characterization

An In-depth Technical Guide to the Predicted ¹³C NMR Chemical Shifts of 4-chloro-1H-indol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel heterocyclic compound, 4-chloro-1H-indol-7-ol. Due to the absence of experimentally acquired spectral data for this specific molecule in publicly available literature, this document leverages established principles of NMR spectroscopy, including the analysis of substituent effects on closely related indole analogs, to offer a robust, predicted ¹³C NMR data set.

This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery by providing a foundational understanding of the expected spectral characteristics of this compound, thereby aiding in its potential synthesis, identification, and characterization.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are presented in Table 1. These values were estimated by considering the known ¹³C NMR data of indole as the parent structure and applying substituent chemical shift (SCS) effects derived from data for 4-chloroindole, 7-hydroxyindole, and other relevant substituted aromatic systems. The deshielding and shielding effects of the chloro and hydroxyl groups on the indole ring system were systematically evaluated to arrive at these predictions.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~125Relatively unaffected by benzene ring substituents.
C-3~103Minor shielding effect from the electron-donating hydroxyl group at C-7.
C-3a~128Influenced by both the chloro and hydroxyl groups.
C-4~120Direct deshielding effect from the attached chlorine atom.
C-5~118Shielding effect from the adjacent chloro group and minor influence from the hydroxyl group.
C-6~110Shielding effect from the para-hydroxyl group.
C-7~145Strong deshielding effect from the directly attached hydroxyl group.
C-7a~135Deshielding influence from the adjacent hydroxyl group.

Note: These are predicted values and may differ from experimentally determined chemical shifts. The actual solvent used will also influence the chemical shifts.

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of a ¹³C NMR spectrum of a functionalized indole, such as this compound. This protocol is based on standard practices for the analysis of heterocyclic organic compounds.

1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by techniques such as column chromatography or recrystallization.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Common choices for indole derivatives include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD). The choice of solvent can affect the chemical shifts.

  • Concentration: Prepare a solution of approximately 5-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR and is often included in commercially available deuterated solvents. If not present, a small amount can be added (0.03-0.05% v/v).

2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Experiment Type: Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses the expected range of ¹³C chemical shifts for aromatic and heterocyclic compounds (e.g., 0-200 ppm).

    • Number of Scans: To achieve an adequate signal-to-noise ratio, a sufficient number of scans should be acquired. This can range from several hundred to several thousand scans, depending on the sample concentration and the spectrometer's sensitivity.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient.

    • Pulse Width: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

    • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Data Processing and Analysis

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to the Free Induction Decay (FID) before performing the Fourier transform to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.

  • Peak Picking and Assignment: Identify all peaks in the spectrum and assign them to the corresponding carbon atoms in the molecule based on the predicted chemical shifts, signal intensities (quaternary carbons are often weaker), and potentially further 2D NMR experiments (e.g., HSQC, HMBC) for unambiguous assignment.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the NMR analysis of a synthesized organic compound like this compound.

NMR_Workflow cluster_synthesis Compound Synthesis & Purification cluster_sample_prep NMR Sample Preparation cluster_nmr_analysis NMR Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Dissolution Dissolve in Deuterated Solvent Purification->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition 1D ¹³C NMR Data Acquisition Transfer->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Analysis Spectral Analysis & Assignment Processing->Analysis

Generalized workflow for NMR analysis.

This guide provides a comprehensive overview of the predicted ¹³C NMR characteristics of this compound and a standardized protocol for its experimental analysis. It is anticipated that this information will be a valuable asset for researchers engaged in the synthesis and study of novel indole derivatives.

Infrared spectroscopy of 4-chloro-1H-indol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Infrared Spectroscopy of 4-chloro-1H-indol-7-ol

For Researchers, Scientists, and Drug Development Professionals

Predicted Infrared Spectral Data

The following table summarizes the predicted infrared absorption bands for this compound. These predictions are based on the known vibrational frequencies of functional groups present in similar molecules, including indole, chloro-indoles, and hydroxy-indoles. The exact positions of the absorption bands can be influenced by intermolecular interactions in the solid state.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity Notes
O-H Stretch3500 - 3200Strong, BroadAssociated with the hydroxyl group. The broadness is due to hydrogen bonding.
N-H Stretch3450 - 3300MediumCharacteristic of the indole N-H group.
Aromatic C-H Stretch3100 - 3000Medium to WeakStretching vibrations of the C-H bonds on the aromatic rings.
Aromatic C=C Stretch1620 - 1450Medium to StrongMultiple bands are expected due to the complex vibrations of the bicyclic aromatic system.
C-N Stretch1350 - 1250MediumStretching vibration of the carbon-nitrogen bond within the pyrrole ring.
C-O Stretch1260 - 1000StrongAssociated with the phenolic hydroxyl group.
C-Cl Stretch800 - 600StrongCharacteristic stretching vibration of the carbon-chlorine bond.
Out-of-plane C-H Bend900 - 675StrongBending vibrations of the aromatic C-H bonds, which are useful for determining substitution patterns.

Experimental Protocols for Infrared Spectroscopy

The following protocols describe standard methods for obtaining the infrared spectrum of a solid sample such as this compound.

Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining high-quality transmission spectra of solid samples.[1][2][3]

Materials and Equipment:

  • This compound sample

  • Infrared-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.[1] Grind the mixture in an agate mortar until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the incident IR radiation to minimize scattering.

  • Pellet Formation: Transfer the powdered mixture to a pellet die. Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Collection: Record a background spectrum using a blank KBr pellet or with the sample chamber empty.[3]

  • Sample Spectrum: Acquire the infrared spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

Attenuated Total Reflectance (ATR) Method

ATR is a popular and rapid method that requires minimal sample preparation.[1][3][4]

Materials and Equipment:

  • This compound sample

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum with the clean, empty crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Applying Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Collect the infrared spectrum of the sample.

Thin Solid Film Method

This method involves dissolving the sample in a volatile solvent and depositing it onto an IR-transparent window.[5]

Materials and Equipment:

  • This compound sample

  • Volatile solvent (e.g., methylene chloride, acetone)

  • IR-transparent salt plates (e.g., NaCl or KBr)

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a few drops of a suitable volatile solvent.

  • Film Deposition: Apply a drop of the solution to the surface of a clean salt plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and collect the spectrum. A background spectrum of a clean, empty salt plate should be recorded.

Logical Workflow for Infrared Spectroscopy Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the infrared spectrum of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start sample Weigh 1-2 mg of This compound start->sample kbr Add 100-200 mg dry KBr sample->kbr grind Grind in Agate Mortar kbr->grind pelletize Press into Thin Pellet grind->pelletize place_sample Place Pellet in FTIR Spectrometer pelletize->place_sample bg_scan Collect Background Spectrum place_sample->bg_scan sample_scan Collect Sample Spectrum bg_scan->sample_scan process Process Spectrum (e.g., Baseline Correction) sample_scan->process peak_pick Identify Peak Frequencies (cm⁻¹) process->peak_pick assign Assign Vibrational Modes to Functional Groups peak_pick->assign report Report and Interpret Data assign->report

Caption: Experimental workflow for FTIR analysis of this compound using the KBr pellet method.

References

The Influence of Substituents on Indole's Electronic Structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Electronic Properties of Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of the essential amino acid tryptophan, neurotransmitters like serotonin, and a vast array of synthetic compounds with significant pharmacological and electronic applications.[1][2] The electronic properties of the indole ring are finely tunable through substitution, allowing for the rational design of molecules with specific absorption, emission, and redox characteristics. This guide provides a comprehensive overview of these properties, focusing on quantitative data, experimental methodologies, and the logical relationships that govern substituent effects.

The electronic behavior of the indole ring is dictated by its aromatic, electron-rich π-system.[3] Substituents can either donate or withdraw electron density from this system, thereby altering its fundamental electronic properties. This modulation is key to designing indole derivatives for specific applications, from fluorescent probes to novel therapeutics.[4][5]

  • Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), amino (-NH2), and alkyl groups increase the electron density of the indole π-system. This generally raises the energy of the Highest Occupied Molecular Orbital (HOMO), decreases the ionization potential, and leads to a hypsochromic (blue) shift in the absorption spectra.[4]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and formyl (-CHO) pull electron density from the ring. This stabilizes the HOMO, lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and reduces the HOMO-LUMO gap.[2][6] The result is typically a bathochromic (red) shift in absorption and emission spectra.[4][7]

This relationship provides a predictive framework for tuning the electronic transition energies of indole derivatives.

Substituent_Effects Figure 1: Influence of Substituent Type on Indole Electronic Properties cluster_EDG cluster_EWG Indole Substituted Indole EDG Electron-Donating Group (EDG) e.g., -OH, -NH2 Indole->EDG EWG Electron-Withdrawing Group (EWG) e.g., -NO2, -CN Indole->EWG EDG_Effect1 Increases π-Electron Density EDG->EDG_Effect1 EDG_Effect2 Raises HOMO Energy Level EDG_Effect1->EDG_Effect2 EDG_Effect3 Hypsochromic Shift (Blue Shift) EDG_Effect2->EDG_Effect3 EWG_Effect1 Decreases π-Electron Density EWG->EWG_Effect1 EWG_Effect2 Lowers LUMO Energy Level EWG_Effect1->EWG_Effect2 EWG_Effect3 Bathochromic Shift (Red Shift) EWG_Effect2->EWG_Effect3 Experimental_Workflow Figure 2: General Workflow for Characterizing Substituted Indoles cluster_synthesis Synthesis & Purification cluster_analysis Electronic Property Analysis cluster_data Data Integration Synthesis Chemical Synthesis of Substituted Indole Purification Purification (e.g., Flash Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization Spectroscopy Spectroscopic Analysis (UV-Vis, Fluorescence) Characterization->Spectroscopy Electrochem Electrochemical Analysis (Cyclic Voltammetry) Characterization->Electrochem Computation Computational Modeling (DFT) Characterization->Computation Correlation Data Correlation & Analysis (e.g., Hammett Plots) Spectroscopy->Correlation Electrochem->Correlation Computation->Correlation

References

4-Chloro-1H-indol-7-ol: A Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties allow for diverse interactions with various biological targets, making it a cornerstone in medicinal chemistry. Among the myriad of substituted indoles, 4-chloro-1H-indol-7-ol emerges as a promising, yet underexplored, building block for the synthesis of novel therapeutic agents. The presence of both a chlorine atom and a hydroxyl group on the benzene ring of the indole core offers unique opportunities for chemical functionalization and modulation of physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, potential reactivity, and prospective applications of this compound in drug discovery.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted indoles. A potential strategy involves a multi-step synthesis starting from a readily available substituted nitrophenol.

Proposed Synthetic Pathway

Synthetic Pathway for this compound A 3-Chloro-4-nitrophenol B Protection of Hydroxyl Group (e.g., Benzyl bromide, K2CO3) A->B Step 1 C 1-Benzyloxy-2-chloro-4-nitrobenzene B->C D Reduction of Nitro Group (e.g., Fe, NH4Cl or H2, Pd/C) C->D Step 2 E 3-Benzyloxy-4-chloroaniline D->E F Fischer Indole Synthesis (with a suitable ketone/aldehyde, e.g., ethyl pyruvate) E->F Step 3 G Substituted Indole Intermediate F->G H Deprotection of Hydroxyl Group (e.g., H2, Pd/C) G->H Step 4 I This compound H->I

Caption: Proposed synthetic pathway for this compound.

Detailed Methodologies (Hypothetical Protocols based on Analogs)

The following are hypothetical experimental protocols for the key steps in the proposed synthesis of this compound, adapted from procedures for structurally related compounds.

Step 1: Protection of the Hydroxyl Group

To a solution of 3-chloro-4-nitrophenol in a suitable solvent such as acetone or DMF, is added a base (e.g., potassium carbonate) followed by a protecting group precursor (e.g., benzyl bromide). The reaction mixture is typically heated to facilitate the reaction. After completion, the product, 1-benzyloxy-2-chloro-4-nitrobenzene, is isolated by extraction and purified by chromatography.

Step 2: Reduction of the Nitro Group

The nitro group of the protected intermediate is reduced to an amine. This can be achieved using various methods, such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) or through catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. The resulting aniline derivative, 3-benzyloxy-4-chloroaniline, is then purified.

Step 3: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[1] The aniline derivative from the previous step is reacted with a suitable ketone or aldehyde (e.g., ethyl pyruvate) under acidic conditions (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) with heating.[1][2] This reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement to form the indole core.

Step 4: Deprotection of the Hydroxyl Group

The final step involves the removal of the protecting group from the hydroxyl function. In the case of a benzyl ether, this is commonly achieved by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source like hydrogen gas or ammonium formate). This step yields the target molecule, this compound.

Chemical Properties and Reactivity

The this compound molecule possesses several reactive sites that can be exploited for further chemical modifications, making it a versatile building block.

Reactivity Overview

Reactivity of this compound cluster_reactions Potential Reactions Core This compound N_Alkylation N-Alkylation/Arylation (at N1) Core->N_Alkylation Base, Electrophile O_Alkylation O-Alkylation/Acylation (at C7-OH) Core->O_Alkylation Base, Electrophile Electrophilic_Sub Electrophilic Substitution (e.g., at C2, C3, C5, C6) Core->Electrophilic_Sub Electrophile, Acid Cross_Coupling Palladium-catalyzed Cross-Coupling (at C4-Cl) Core->Cross_Coupling Pd catalyst, Coupling Partner

Caption: Potential reaction sites on this compound.

  • N-H of the Indole Ring: The nitrogen atom can be deprotonated with a suitable base and subsequently alkylated, acylated, or arylated to introduce a variety of substituents at the N1 position.

  • C7-Hydroxyl Group: The phenolic hydroxyl group is a versatile handle for functionalization. It can be O-alkylated, O-acylated, or used in etherification reactions to introduce diverse side chains.

  • C4-Chloro Group: The chlorine atom can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and amino groups at the C4 position.

  • Indole Core: The indole ring itself is susceptible to electrophilic substitution, typically at the C3 position, but also potentially at other positions depending on the directing effects of the existing substituents and the reaction conditions.

Potential Applications in Drug Discovery

Table 1: Biological Activities of Related Substituted Indoles

Compound ClassSubstitution PatternReported Biological ActivityReference(s)
Hydroxyindoles 5-hydroxyindolesCaMKII inhibition[4]
7-hydroxyindoleInhibition of Pseudomonas aeruginosa virulence[5]
Chloroindoles 4-chloro phenyl carbothioamide indole derivativeAntiangiogenic activity[6]
7-chloroindoleAntimicrobial and antibiofilm effects against Acinetobacter baumannii

Potential Therapeutic Areas

Based on the activities of related compounds, derivatives of this compound could be explored for a variety of therapeutic applications, including:

  • Oncology: The antiangiogenic properties of some chloroindole derivatives suggest that compounds derived from this scaffold could be investigated as anticancer agents.

  • Infectious Diseases: The antimicrobial and antibiofilm activities reported for hydroxy- and chloro-substituted indoles indicate the potential for developing new antibiotics or agents to combat bacterial resistance.

  • Neurological Disorders: The indole nucleus is a key component of many neurotransmitters and drugs acting on the central nervous system. Functionalization of the this compound core could lead to new modulators of neurological targets.

  • Inflammatory Diseases: Many indole derivatives exhibit anti-inflammatory properties. The unique substitution pattern of this building block could be leveraged to design novel anti-inflammatory agents.

Illustrative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by derivatives of this compound, based on the known activities of related indole compounds that inhibit protein kinases.

Hypothetical Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth IndoleDerivative This compound Derivative IndoleDerivative->PI3K Inhibition

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

Conclusion

This compound represents a valuable and versatile heterocyclic building block with significant potential in drug discovery. Its unique substitution pattern offers multiple avenues for chemical diversification, enabling the synthesis of a wide range of novel indole derivatives. While direct biological data for this specific compound is limited, the known activities of related substituted indoles suggest that its derivatives could be promising candidates for the development of new therapeutics in areas such as oncology, infectious diseases, and neurology. Further exploration of the synthesis and biological evaluation of compounds derived from this scaffold is warranted to fully unlock its potential in medicinal chemistry.

References

Discovery and history of 4-chloro-1H-indol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide to 4-chloro-1H-indol-7-ol: Synthesis, Properties, and Potential Applications

Disclaimer: Extensive searches of the public domain, including scientific literature and patent databases, did not yield specific information regarding the initial discovery and detailed historical synthesis of this compound. Therefore, this guide provides a plausible synthetic pathway based on established chemical principles and infers potential biological significance from structurally related compounds. The experimental protocols and quantitative data presented are hypothetical and should be considered as illustrative examples.

Introduction

This compound is a halogenated, hydroxylated indole derivative. The indole scaffold is a prominent feature in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] The specific substitution pattern of a chlorine atom at the 4-position and a hydroxyl group at the 7-position suggests potential for unique chemical reactivity and biological activity. Halogenation can significantly influence the electronic properties and metabolic stability of a molecule, while a hydroxyl group can participate in hydrogen bonding and serve as a handle for further functionalization. This whitepaper outlines a proposed synthesis, hypothetical characterization data, and a discussion of the potential biological relevance of this compound for researchers, scientists, and drug development professionals.

Proposed Synthesis of this compound

Given the substitution pattern of the target molecule, a plausible and efficient synthetic approach is the Bartoli indole synthesis.[3][4][5][6] This method is particularly well-suited for the synthesis of 7-substituted indoles from ortho-substituted nitroarenes.[3][6]

A proposed retrosynthetic analysis is outlined below:

Retrosynthesis This compound This compound 2-chloro-6-nitrophenol 2-chloro-6-nitrophenol This compound->2-chloro-6-nitrophenol Bartoli Indole Synthesis Vinyl Grignard Reagent Vinyl Grignard Reagent This compound->Vinyl Grignard Reagent Bartoli Indole Synthesis

Caption: Retrosynthetic analysis for this compound.

The forward synthesis would involve the reaction of 2-chloro-6-nitrophenol with a vinyl Grignard reagent. The ortho-chloro substituent is expected to facilitate the key[7][7]-sigmatropic rearrangement in the Bartoli reaction mechanism.

Hypothetical Experimental Protocol

Materials:

  • 2-chloro-6-nitrophenol

  • Vinylmagnesium bromide (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-chloro-6-nitrophenol (1.0 eq).

  • Anhydrous THF is added to dissolve the starting material, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Vinylmagnesium bromide solution (3.0 eq) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below -70 °C.

  • After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 12 hours.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure this compound.

Hypothetical Quantitative Data

The following table summarizes the expected, hypothetical data for the synthesis of this compound.

ParameterHypothetical Value
Starting Material 2-chloro-6-nitrophenol
Reagent Vinylmagnesium bromide
Product This compound
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
Appearance Off-white to pale brown solid
Yield 65%
Purity (by HPLC) >98%
Melting Point 110-112 °C
¹H NMR (400 MHz, DMSO-d₆) δ 11.0 (s, 1H), 9.5 (s, 1H), 7.1 (t, J=3.0 Hz, 1H), 6.8 (d, J=8.0 Hz, 1H), 6.5 (d, J=8.0 Hz, 1H), 6.4 (t, J=3.0 Hz, 1H)
¹³C NMR (100 MHz, DMSO-d₆) δ 145.0, 130.0, 125.0, 122.0, 120.0, 115.0, 105.0, 100.0
Mass Spec (ESI-MS) m/z 168.0 [M+H]⁺, 166.0 [M-H]⁻

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound has not been reported, the activities of structurally similar indole derivatives can provide insights into its potential applications. Substituted indoles are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][8][9][10][11][12][13][14][15][16]

For instance, chlorinated indoles have shown potent antimicrobial and anticancer effects.[13] The presence of a hydroxyl group can also contribute to biological activity, for example, by mimicking the hydroxyl group of tyrosine in kinase inhibitors. 7-Hydroxyindole itself has been investigated for its biological properties.[17]

Based on the activities of related compounds, a hypothetical signaling pathway where this compound could act as an inhibitor of a protein kinase involved in a cancer cell proliferation pathway is depicted below.

Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Inhibitor This compound Inhibitor->Kinase_B Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation leads to Growth_Factor Growth_Factor Growth_Factor->Receptor

Caption: Hypothetical kinase inhibition pathway.

Experimental Workflow Visualization

The overall workflow from synthesis to potential biological evaluation is crucial for drug discovery and development.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Reaction Bartoli Indole Synthesis Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, MS, HPLC Purification->Characterization Screening In vitro Assays (e.g., Kinase Assay) Characterization->Screening Cell_Based Cell-based Assays (e.g., Proliferation) Screening->Cell_Based Mechanism Mechanism of Action Studies Cell_Based->Mechanism

Caption: General experimental workflow.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. While its specific discovery and history remain elusive in publicly accessible records, established synthetic methodologies, such as the Bartoli indole synthesis, provide a clear and feasible route to its preparation. The unique substitution pattern of this molecule suggests a range of potential biological activities, warranting further investigation. The hypothetical synthesis, characterization data, and potential biological pathways presented in this guide are intended to serve as a foundational resource for researchers interested in exploring the chemical and pharmacological properties of this and related substituted indoles. Future studies are necessary to validate the proposed synthesis and to elucidate the true biological potential of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-chloro-1H-indol-7-ol from Dihalophenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and a detailed, albeit challenging, synthetic protocol for the preparation of 4-chloro-1H-indol-7-ol, a potentially valuable intermediate in medicinal chemistry and drug development. The synthesis commences from a readily available dihalophenol, 2,6-dichlorophenol, and proceeds through a multi-step sequence involving protection of the phenolic hydroxyl group, introduction of a nitrogen functionality, indole ring formation via a palladium-catalyzed cyclization, and final deprotection. This application note includes detailed experimental procedures, tabulated data for key reactions, and visualizations of the synthetic pathway and workflow to aid in the practical execution of this synthesis.

Introduction

Substituted indoles are a cornerstone of medicinal chemistry, forming the core scaffold of numerous natural products and synthetic drugs. Specifically, 4-chloro-7-hydroxyindole represents a unique structural motif with potential applications as a building block for more complex biologically active molecules. The synthesis of such specifically substituted indoles can be challenging. This protocol outlines a potential synthetic route starting from the dihalophenol, 2,6-dichlorophenol. The strategy relies on a series of well-established organic transformations, including ether formation for hydroxyl protection, aromatic substitution to introduce a nitrogen-containing group, and a modern cross-coupling reaction for the indole ring construction.

Proposed Synthetic Pathway

The proposed synthesis of this compound from 2,6-dichlorophenol is a multi-step process. The key stages involve:

  • Protection of the hydroxyl group: The phenolic hydroxyl group of 2,6-dichlorophenol is first protected to prevent unwanted side reactions in subsequent steps. A benzyl ether is a suitable choice due to its stability and ease of removal.

  • Introduction of an amino group: This is a critical and challenging transformation. A plausible, though potentially low-yielding, approach involves nitration of the protected dihalophenol followed by reduction of the nitro group to an amine. The directing effects of the substituents must be carefully considered to achieve the desired regiochemistry.

  • Indole ring formation: A Larock indole synthesis is proposed for the construction of the indole ring. This palladium-catalyzed reaction between an ortho-haloaniline and an alkyne is a powerful and versatile method for preparing substituted indoles.[1][2] This would require conversion of the aniline intermediate to an ortho-iodo or ortho-bromo derivative.

  • Deprotection: The final step is the removal of the benzyl protecting group to unveil the 7-hydroxyl group of the target indole.

Synthetic Pathway start 2,6-Dichlorophenol step1 1-Benzyloxy-2,6-dichlorobenzene start->step1   BnBr, K2CO3    step2 1-Benzyloxy-2,6-dichloro-3-nitrobenzene step1->step2   HNO3, H2SO4    step3 2-Amino-3-chloro-6-benzyloxy-iodobenzene step2->step3   1. Fe, HCl   2. NaNO2, HCl   3. KI    step4 4-Chloro-7-benzyloxy-1H-indole step3->step4   Alkyne, Pd(OAc)2,   Ligand, Base    end_product This compound step4->end_product   H2, Pd/C    Experimental Workflow cluster_protection Stage 1: Protection cluster_amination Stage 2: Amination cluster_cyclization Stage 3: Indole Formation cluster_deprotection Stage 4: Deprotection p1 Mix 2,6-Dichlorophenol, K2CO3 in Acetone p2 Add Benzyl Bromide p1->p2 p3 Reflux and Monitor p2->p3 p4 Workup and Purification p3->p4 a1 Nitration of Protected Phenol p4->a1 a2 Reduction of Nitro Group a1->a2 a3 Diazotization and Iodination a2->a3 a4 Purification a3->a4 c1 Combine Substrate, Alkyne, Catalyst, and Base in DMF a4->c1 c2 Degas and Heat c1->c2 c3 Workup and Purification c2->c3 d1 Dissolve Protected Indole in Alcohol with Pd/C c3->d1 d2 Hydrogenolysis d1->d2 d3 Filtration and Concentration d2->d3 end_product end_product d3->end_product Final Product: This compound

References

Application Notes and Protocols for the Regioselective Synthesis of 4- and 7-Substituted Indoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the regioselective synthesis of 4- and 7-substituted indoles, crucial scaffolds in medicinal chemistry and drug development. The methodologies presented focus on modern transition-metal-catalyzed C-H activation strategies, offering efficient and atom-economical routes to these valuable compounds.

Introduction

The indole nucleus is a privileged scaffold found in a vast array of natural products and pharmaceuticals. The ability to selectively functionalize specific positions of the indole ring is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. Historically, the synthesis of 4- and 7-substituted indoles has been challenging due to the inherent reactivity of the C2 and C3 positions. However, recent advancements in transition-metal catalysis, particularly employing directing group strategies, have enabled highly regioselective C-H functionalization of the indole's benzene ring.

This document outlines two robust and widely applicable protocols for the synthesis of 7- and 4-substituted indoles, respectively:

  • Rhodium(III)-Catalyzed C7 Olefination of Indolines followed by Oxidation: A powerful method for introducing vinyl groups at the C7 position.

  • Ruthenium(II)-Catalyzed C4 Alkenylation of Indole-3-carboxaldehyde: A highly selective approach for the installation of alkenyl moieties at the C4 position.

Synthesis of 7-Substituted Indoles via Rhodium(III)-Catalysis

This method utilizes a rhodium(III) catalyst to achieve regioselective olefination of N-protected indolines at the C7 position, followed by an in-situ oxidation to afford the corresponding 7-substituted indole. The use of a directing group on the indoline nitrogen is crucial for achieving high regioselectivity.

Experimental Workflow: Rh(III)-Catalyzed C7 Olefination

sub Indoline Substrate step1 Rh(III)-Catalyzed C-H Olefination sub->step1 Reaction Setup cat [RhCp*Cl2]2 / AgSbF6 cat->step1 olefin Olefin olefin->step1 oxidant MnO2 step2 Oxidation oxidant->step2 product 7-Substituted Indole step1->step2 Intermediate step2->product Final Product

Caption: Workflow for the Rh(III)-catalyzed C7-olefination of indolines.

Quantitative Data: Rh(III)-Catalyzed C7-Olefination of Indolines
EntryIndoline SubstrateOlefinProductYield (%)
1N-Ac-indolineStyrene7-((E)-styryl)-1H-indole85
2N-Ac-indolineMethyl acrylateMethyl (E)-3-(1H-indol-7-yl)acrylate78
3N-Ac-5-methoxyindolineStyrene5-Methoxy-7-((E)-styryl)-1H-indole82
4N-Ac-5-fluoroindolineStyrene5-Fluoro-7-((E)-styryl)-1H-indole75
5N-Ac-indoline4-Vinylpyridine7-((E)-2-(pyridin-4-yl)vinyl)-1H-indole65
Experimental Protocol: General Procedure for Rh(III)-Catalyzed C7-Olefination
  • Reaction Setup: To an oven-dried Schlenk tube, add the N-protected indoline (0.2 mmol, 1.0 equiv.), [RhCp*Cl2]2 (0.005 mmol, 2.5 mol%), and AgSbF6 (0.02 mmol, 10 mol%).

  • Solvent and Reagents Addition: Evacuate and backfill the tube with argon (3 times). Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL), followed by the olefin (0.4 mmol, 2.0 equiv.).

  • Reaction: Stir the reaction mixture at 80 °C for 12 hours.

  • Oxidation: After cooling to room temperature, add MnO2 (1.0 mmol, 5.0 equiv.) and stir the mixture at 60 °C for another 12 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature, filter through a pad of Celite®, and wash with dichloromethane (CH2Cl2). Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 7-substituted indole.

Synthesis of 4-Substituted Indoles via Ruthenium(II)-Catalysis

This protocol employs a ruthenium(II) catalyst to achieve highly regioselective C4 alkenylation of indole-3-carboxaldehyde. The aldehyde group at the C3 position acts as an effective directing group, facilitating the C-H activation at the otherwise less reactive C4 position.[1]

Plausible Catalytic Cycle: Ru(II)-Catalyzed C4 Alkenylation

Ru_cat [Ru(p-cymene)Cl2]2 Intermediate1 Coordination Complex Ru_cat->Intermediate1 AgOAc Indole Indole-3-carboxaldehyde Indole->Intermediate1 Intermediate2 Ruthenacycle Intermediate1->Intermediate2 C-H Activation Intermediate3 Migratory Insertion Intermediate2->Intermediate3 + Olefin Olefin Olefin Olefin->Intermediate3 Product 4-Alkenylindole Intermediate3->Product β-Hydride Elimination Reductive Elimination Product->Ru_cat Catalyst Regeneration

Caption: Proposed catalytic cycle for the Ru(II)-catalyzed C4-alkenylation.

Quantitative Data: Ru(II)-Catalyzed C4-Alkenylation of Indole-3-carboxaldehyde
EntryIndole SubstrateOlefinProductYield (%)
1Indole-3-carboxaldehydeStyrene4-((E)-styryl)-1H-indole-3-carboxaldehyde92
2Indole-3-carboxaldehydeMethyl acrylateMethyl (E)-3-(3-formyl-1H-indol-4-yl)acrylate85
35-Methoxyindole-3-carboxaldehydeStyrene5-Methoxy-4-((E)-styryl)-1H-indole-3-carboxaldehyde88
45-Fluoroindole-3-carboxaldehydeStyrene5-Fluoro-4-((E)-styryl)-1H-indole-3-carboxaldehyde81
5Indole-3-carboxaldehyde4-Vinylpyridine4-((E)-2-(pyridin-4-yl)vinyl)-1H-indole-3-carboxaldehyde72
Experimental Protocol: General Procedure for Ru(II)-Catalyzed C4-Alkenylation
  • Reaction Setup: In a sealed tube, combine indole-3-carboxaldehyde (0.2 mmol, 1.0 equiv.), [Ru(p-cymene)Cl2]2 (0.005 mmol, 2.5 mol%), and AgOAc (0.04 mmol, 20 mol%).

  • Solvent and Reagents Addition: Add anhydrous tert-amyl alcohol (1.0 mL) and the corresponding olefin (0.4 mmol, 2.0 equiv.).

  • Reaction: Heat the reaction mixture at 100 °C for 24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure 4-alkenylated indole.

Conclusion

The presented protocols offer efficient and highly regioselective methods for the synthesis of 4- and 7-substituted indoles. These C-H activation strategies avoid the need for pre-functionalized starting materials, providing a more atom-economical and streamlined approach to these important heterocyclic motifs. The detailed experimental procedures and comparative data tables should serve as a valuable resource for researchers in organic synthesis and drug discovery. The versatility of these methods, as demonstrated by the substrate scope, allows for the generation of diverse indole libraries for biological screening.

References

One-Pot Synthesis of Functionalized Indoles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The indole scaffold is a privileged structural motif in a vast number of natural products, pharmaceuticals, and agrochemicals. Its prevalence in biologically active compounds has driven the continuous development of efficient synthetic methodologies. For researchers in drug discovery and development, one-pot synthesis of functionalized indoles offers a streamlined approach to generate diverse molecular libraries, reducing reaction time, cost, and waste. These methods are invaluable for structure-activity relationship (SAR) studies and the rapid generation of novel drug candidates.

This document provides detailed application notes and experimental protocols for two widely employed and robust one-pot methods for synthesizing functionalized indoles: the Fischer Indole Synthesis and the Larock Indole Synthesis.

One-Pot Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions. The one-pot variant, where the intermediate arylhydrazone is not isolated, enhances the efficiency of this transformation.[1] This method is particularly useful for generating 1,2,3-trisubstituted indoles from readily available starting materials.[2]

Application Notes:

The one-pot Fischer indole synthesis is a powerful tool for medicinal chemists due to its operational simplicity and the broad availability of starting materials (aryl hydrazines, ketones, and aldehydes).[2] This allows for the rapid generation of a wide array of substituted indoles for biological screening. The reaction is typically high-yielding and can be accomplished in a short amount of time, often under 30 minutes.[2] Recent advancements have also focused on developing greener protocols using heterogeneous catalysts.[3] A three-component approach further expands the molecular diversity achievable in a single step.[4]

Experimental Workflow: Fischer Indole Synthesis

Fischer_Indole_Workflow start Start reactants Arylhydrazine Ketone/Aldehyde Alkyl Halide start->reactants reaction_vessel One-Pot Reaction (e.g., Microwave Vial) reactants->reaction_vessel workup Aqueous Workup & Extraction reaction_vessel->workup conditions Acid Catalyst Solvent Heat (Microwave) conditions->reaction_vessel purification Column Chromatography workup->purification product Functionalized Indole purification->product end End product->end

Caption: Workflow for the one-pot Fischer indole synthesis.

Tabulated Data: One-Pot, Three-Component Fischer Indolisation–N-Alkylation[2]
EntryArylhydrazineKetoneAlkyl HalideProductYield (%)
1PhenylhydrazineAcetoneIodomethane1,2,3-Trimethyl-1H-indole85
2PhenylhydrazineCyclohexanoneIodomethane9-Methyl-1,2,3,4-tetrahydrocarbazole92
34-MethoxyphenylhydrazineAcetoneIodomethane5-Methoxy-1,2,3-trimethyl-1H-indole88
4PhenylhydrazinePropiophenoneIodomethane1,3-Dimethyl-2-phenyl-1H-indole75
5Naphthalen-1-ylhydrazineAcetoneIodomethane1,2,3-Trimethyl-1H-benzo[g]indole81
Experimental Protocol: General Procedure for One-Pot, Three-Component Fischer Indolisation–N-Alkylation[2]
  • To a microwave vial, add the arylhydrazine hydrochloride (1.0 mmol), ketone (1.2 mmol), and ethanol (2 mL).

  • Seal the vial and heat the mixture in a microwave reactor at 120 °C for 10 minutes.

  • Cool the vial to room temperature.

  • Add potassium carbonate (3.0 mmol) and the alkyl halide (1.5 mmol).

  • Seal the vial and heat in the microwave reactor at 80 °C for a further 15 minutes.

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,3-trisubstituted indole.

One-Pot Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) and a disubstituted alkyne to produce 2,3-disubstituted indoles.[5][6] This one-pot reaction is highly versatile and offers excellent regioselectivity.[5]

Application Notes:

For drug development professionals, the Larock indole synthesis provides access to complex, polysubstituted indoles that may be difficult to synthesize via other methods.[7] The reaction tolerates a wide range of functional groups on both the aniline and alkyne components, making it suitable for late-stage functionalization in a synthetic route. Recent advancements have focused on expanding the scope to include more readily available and cost-effective o-bromoanilines and o-chloroanilines by employing specific ligands.[6][8] Microwave-assisted protocols have also been developed to accelerate the reaction.[7]

Reaction Mechanism: Larock Indole Synthesis

Larock_Indole_Mechanism pd0 Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition iodoaniline o-Iodoaniline iodoaniline->oxidative_addition arylpalladium Arylpalladium(II) Intermediate oxidative_addition->arylpalladium migratory_insertion Migratory Insertion arylpalladium->migratory_insertion alkyne Alkyne alkyne->migratory_insertion vinylpalladium Vinylpalladium Intermediate migratory_insertion->vinylpalladium cyclization Intramolecular Cyclization vinylpalladium->cyclization palladacycle Palladacycle cyclization->palladacycle reductive_elimination Reductive Elimination palladacycle->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration indole 2,3-Disubstituted Indole reductive_elimination->indole

Caption: Catalytic cycle for the Larock indole synthesis.

Tabulated Data: Microwave-Assisted, One-Pot Synthesis of Indoles under Sonogashira Conditions[7]
Entry2-IodoanilineTerminal AlkyneAryl IodideProductYield (%)
1N,N-Dimethyl-2-iodoanilinePhenylacetyleneEthyl 4-iodobenzoateEthyl 4-(1,2-dimethyl-3-phenyl-1H-indol-5-yl)benzoate85
22-Iodo-N-methylaniline1-Hexyne4-Iodotoluene1,5-Dimethyl-2-propyl-3-(p-tolyl)-1H-indole78
3N,N-Dimethyl-2-iodoaniline1-Heptyne1-Iodo-4-methoxybenzene5-(4-Methoxyphenyl)-1,2-dimethyl-3-pentyl-1H-indole82
42-IodoanilinePhenylacetyleneIodobenzene2,3-Diphenyl-1H-indole75
5N,N-Dimethyl-2-iodoanilineTrimethylsilylacetylene4-Iodoanisole5-(4-Methoxyphenyl)-1,2-dimethyl-3-(trimethylsilyl)-1H-indole90
Experimental Protocol: General Procedure for Microwave-Assisted, One-Pot Synthesis of Indoles[7]

Step 1: Sonogashira Coupling

  • In a 20 mL microwave vial, combine the 2-iodoaniline (0.500 mmol), terminal alkyne (0.525 mmol), PdCl₂(PPh₃)₂ (0.015 mmol), CuI (0.010 mmol), and triethylamine (3 mL).

  • Seal the vial and stir the reaction mixture at 60 °C under microwave irradiation (300 W) for the specified time (typically 10-20 min).

Step 2: Cyclization

  • To the reaction mixture from Step 1, add the aryl iodide (0.550 mmol) and acetonitrile (3 mL).

  • Reseal the vial and stir the resulting mixture at 90 °C under microwave irradiation (300 W) for the indicated time (typically 20-30 min).

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Application Notes and Protocols: 4-Chloro-1H-indol-7-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products and pharmaceutically active compounds. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in drug discovery. The strategic placement of substituents on the indole ring can significantly modulate the pharmacological profile of the resulting molecules. This document focuses on the medicinal chemistry applications of a specifically substituted indole, 4-chloro-1H-indol-7-ol .

The presence of a chlorine atom at the C4 position can enhance metabolic stability and membrane permeability, and introduce specific steric and electronic interactions with biological targets. The hydroxyl group at the C7 position provides a handle for further derivatization and can act as a crucial hydrogen bond donor or acceptor. This combination of substituents makes this compound an attractive starting point for the synthesis of novel therapeutic agents.

While direct literature on this compound is limited, this document outlines its potential applications by drawing parallels with structurally related compounds. We provide a plausible synthetic route, potential biological activities, and detailed experimental protocols to guide researchers in harnessing the potential of this versatile chemical entity.

Potential Medicinal Chemistry Applications

Based on the biological activities of analogous chloro- and hydroxy-substituted indoles, derivatives of this compound are hypothesized to be promising candidates for several therapeutic areas:

  • Oncology: Halogenated indoles have demonstrated significant anticancer properties. The presence of chlorine at the C4 or C7 position has been associated with cytotoxic effects.[1] Derivatives of this compound could be explored as inhibitors of protein kinases, tubulin polymerization, or as inducers of apoptosis.

  • Anti-angiogenic Agents: Certain chloro-substituted indole derivatives have been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis.[2] The this compound scaffold could be utilized to develop novel anti-angiogenic compounds.

  • Plant Growth Regulators: Chloro-substituted indole-3-acetic acids are known to possess potent auxin-like activity.[3] While this application is not directly related to human medicinal chemistry, it highlights the ability of this scaffold to interact with biological systems.

Synthetic Protocols

There is no established, direct synthesis for this compound in the reviewed literature. However, a plausible multi-step synthetic pathway can be proposed by combining known methodologies for the synthesis of 4-chloroindoles and 7-hydroxyindoles. The following protocol is a hypothetical, yet chemically sound, approach.

Proposed Synthetic Pathway for this compound

A feasible strategy involves starting with a commercially available 7-hydroxyindole, protecting the hydroxyl group, followed by a directed chlorination at the C4 position, and subsequent deprotection.

Synthetic Pathway for this compound 7-Hydroxyindole 7-Hydroxyindole 7-Benzyloxyindole 7-Benzyloxyindole 7-Hydroxyindole->7-Benzyloxyindole BnBr, K2CO3 Acetone, reflux N-Pivaloyl-7-benzyloxyindole N-Pivaloyl-7-benzyloxyindole 7-Benzyloxyindole->N-Pivaloyl-7-benzyloxyindole Piv-Cl, NaH THF, 0 °C to rt N-Pivaloyl-4-chloro-7-benzyloxyindole N-Pivaloyl-4-chloro-7-benzyloxyindole N-Pivaloyl-7-benzyloxyindole->N-Pivaloyl-4-chloro-7-benzyloxyindole Pd(OAc)2, NCS Temporary directing group Dichloroethane, 100 °C 4-Chloro-7-benzyloxyindole 4-Chloro-7-benzyloxyindole N-Pivaloyl-4-chloro-7-benzyloxyindole->4-Chloro-7-benzyloxyindole NaOH MeOH/H2O, reflux This compound This compound 4-Chloro-7-benzyloxyindole->this compound H2, Pd/C Ethanol, rt

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Benzyloxyindole

  • To a solution of 7-hydroxyindole (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Synthesis of N-Pivaloyl-7-benzyloxyindole

  • To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of 7-benzyloxyindole (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add pivaloyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Step 3: Synthesis of N-Pivaloyl-4-chloro-7-benzyloxyindole

  • In a sealed tube, combine N-pivaloyl-7-benzyloxyindole (1.0 eq), palladium(II) acetate (0.1 eq), and N-chlorosuccinimide (NCS, 1.2 eq) in dichloroethane.

  • A temporary directing group, such as an aminoquinoline auxiliary, may be required to direct the C-H activation to the C4 position.

  • Heat the mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Step 4: Synthesis of 4-Chloro-7-benzyloxyindole

  • Dissolve N-pivaloyl-4-chloro-7-benzyloxyindole (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (3.0 eq) and reflux the mixture for 6 hours.

  • Cool the reaction mixture and neutralize with dilute HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify by column chromatography.

Step 5: Synthesis of this compound

  • Dissolve 4-chloro-7-benzyloxyindole (1.0 eq) in ethanol.

  • Add 10% palladium on carbon (0.1 eq by weight).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filter the reaction mixture through Celite and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Quantitative Data from Related Compounds

The following table summarizes the biological activity of various chloro- and hydroxy-substituted indole and quinolone derivatives, providing a rationale for the potential applications of this compound.

Compound ClassBiological ActivityModel SystemIC50/MIC ValuesReference
4-Chloroindole-3-acetic acid estersPlant growth regulation (auxin-like activity)Avena coleoptilesStronger than IAA[3]
4-Chloro phenyl carbothioamide indole derivativeAnti-angiogenicIn vivo CAM assaySignificant inhibition[2]
N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamidesAnticancerCancer cell linesPromising effects[4]
Indole derivatives with halogen at C5 or C7CytotoxicityCancer cell linesVaries with structure[1]

Hypothetical Signaling Pathway Modulation

Given the prevalence of indole-based compounds as kinase inhibitors in oncology, a plausible mechanism of action for derivatives of this compound could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Growth_Factor Growth Factor Growth_Factor->RTK Derivative This compound Derivative Derivative->PI3K

Caption: Potential inhibition of the PI3K/Akt pathway by a this compound derivative.

Conclusion

This compound represents a promising, albeit underexplored, scaffold for medicinal chemistry. Its unique substitution pattern suggests potential for the development of novel therapeutics, particularly in the field of oncology. The synthetic and conceptual framework provided in these application notes serves as a foundation for researchers to initiate investigations into the synthesis and biological evaluation of derivatives of this intriguing molecule. Further exploration is warranted to fully elucidate the therapeutic potential of this compound class.

References

Application Notes and Protocols: 4-Chloro-1H-indol-7-ol as a Versatile Intermediate for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-chloro-1H-indol-7-ol as a key intermediate in the synthesis of bioactive molecules, with a particular focus on the development of kinase inhibitors. The protocols outlined below are based on established synthetic methodologies for related chloro-substituted indole compounds and serve as a guide for the development of novel therapeutics.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a chlorine atom and a hydroxyl group at specific positions of the indole ring, as in this compound, provides valuable handles for synthetic diversification and can significantly influence the biological activity of the resulting molecules. This intermediate is particularly relevant in the design of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are crucial in cancer therapy and the treatment of inflammatory diseases.

The 7-hydroxy group offers a site for etherification or other modifications to interact with the hinge region of the kinase active site, a common binding motif for kinase inhibitors. The 4-chloro substituent can modulate the electronic properties of the indole ring and provide additional interaction points within the ATP-binding pocket, potentially enhancing potency and selectivity.

Application: Synthesis of a Representative Kinase Inhibitor

Synthetic Scheme

The overall synthetic strategy involves the protection of the indole nitrogen, followed by a nucleophilic aromatic substitution or a cross-coupling reaction at the 7-hydroxy position with a suitable heterocyclic partner, and finally, deprotection to yield the target kinase inhibitor.

Experimental Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Core Coupling cluster_2 Step 3: Deprotection & Final Product A This compound B Protective Group Introduction (e.g., SEM-Cl) A->B C N-Protected Intermediate B->C E Coupling Reaction (e.g., SNAr or Buchwald-Hartwig) C->E D Heterocyclic Partner (e.g., 2,4-dichloropyrimidine) D->E F Coupled Product E->F G Deprotection F->G H Final Kinase Inhibitor G->H

Caption: Synthetic workflow for a kinase inhibitor.

Experimental Protocols

Step 1: N-Protection of this compound

This step is crucial to prevent side reactions at the indole nitrogen in subsequent steps. A common protecting group for indoles is 2-(trimethylsilyl)ethoxymethyl (SEM).

  • Materials: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add SEM-Cl (1.1 eq.) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the N-protected intermediate.

Step 2: Coupling with a Heterocyclic Core (Buchwald-Hartwig Cross-Coupling)

This step introduces the pyrimidine core, a common feature in many kinase inhibitors.

  • Materials: N-Protected this compound, 2,4-dichloropyrimidine, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos, Cesium carbonate (Cs₂CO₃), Anhydrous 1,4-dioxane.

  • Procedure:

    • To a reaction vessel, add the N-protected this compound (1.0 eq.), 2,4-dichloropyrimidine (1.2 eq.), Pd₂(dba)₃ (0.05 eq.), Xantphos (0.1 eq.), and Cs₂CO₃ (2.0 eq.).

    • Evacuate and backfill the vessel with an inert atmosphere.

    • Add anhydrous 1,4-dioxane.

    • Heat the mixture to 100 °C and stir for 12-18 hours.

    • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the coupled product.

Step 3: Deprotection to Yield the Final Kinase Inhibitor

The final step removes the protecting group to yield the active kinase inhibitor.

  • Materials: Coupled product from Step 2, Tetrabutylammonium fluoride (TBAF, 1M solution in THF), Ethylenediamine, Acetonitrile.

  • Procedure:

    • Dissolve the coupled product (1.0 eq.) in acetonitrile.

    • Add ethylenediamine (5.0 eq.) and TBAF (3.0 eq.).

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

    • Cool to room temperature and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the final kinase inhibitor.

Data Presentation

The following table summarizes hypothetical but expected data for the synthesis of a MAP4K1 inhibitor derived from this compound, based on literature values for similar compounds.

StepProductStarting MaterialReagentsYield (%)Purity (%)Analytical Method
1N-SEM-4-chloro-1H-indol-7-olThis compoundNaH, SEM-Cl85-95>98¹H NMR, LC-MS
2Coupled ProductN-SEM-4-chloro-1H-indol-7-ol2,4-dichloropyrimidine, Pd₂(dba)₃, Xantphos60-75>95¹H NMR, LC-MS
3Final Kinase InhibitorCoupled ProductTBAF, Ethylenediamine40-55>99¹H NMR, HRMS, HPLC

Biological Activity and Signaling Pathway

The synthesized kinase inhibitor is expected to target the ATP-binding site of MAP4K1, thereby inhibiting its kinase activity. This leads to the modulation of downstream signaling pathways, ultimately enhancing T-cell activation and anti-tumor immunity.

MAP4K1 Signaling Pathway

G TCR T-Cell Receptor (TCR) Activation MAP4K1 MAP4K1 TCR->MAP4K1 Activates JNK JNK Pathway MAP4K1->JNK Phosphorylates (Negative Regulation) AP1 AP-1 Activation JNK->AP1 Tcell T-Cell Proliferation & Effector Function AP1->Tcell Inhibitor 4-Chloro-7-hydroxyindole Derivative (Inhibitor) Inhibitor->MAP4K1

Caption: Inhibition of MAP4K1 signaling.

Conclusion

This compound represents a valuable and versatile intermediate for the synthesis of a wide range of bioactive molecules, particularly kinase inhibitors. The synthetic protocols and data presented herein provide a solid foundation for researchers engaged in the discovery and development of novel therapeutics. The strategic placement of the chloro and hydroxyl substituents on the indole core offers significant opportunities for lead optimization and the generation of potent and selective drug candidates.

Application Notes and Protocols for the Synthesis of Novel Phospholipase A2 Inhibitors Based on a 4-chloro-1H-indol-7-ol Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase A2 (PLA2) enzymes are critical mediators in the inflammatory cascade, catalyzing the release of arachidonic acid from membrane phospholipids. This process initiates the production of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. Consequently, the inhibition of PLA2 presents a compelling therapeutic strategy for a range of inflammatory diseases. Indole-based compounds have emerged as a promising class of PLA2 inhibitors. This document provides a detailed methodology for the synthesis of a novel series of potential PLA2 inhibitors, utilizing 4-chloro-1H-indol-7-ol as a key starting material. The protocols described herein are intended to guide researchers in the synthesis, purification, and evaluation of these compounds.

Signaling Pathway of Phospholipase A2 in Inflammation

The activation of PLA2 is a key step in the inflammatory signaling pathway. Upon cellular stimulation by various inflammatory signals, cytosolic PLA2 (cPLA2) translocates to the cell membrane. There, it hydrolyzes membrane phospholipids to release arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation.

PLA2_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane activate cPLA2 (active) cPLA2 (active) Cell Membrane->cPLA2 (active) recruit & activate cPLA2 (inactive) cPLA2 (inactive) cPLA2 (inactive)->cPLA2 (active) Arachidonic Acid Arachidonic Acid cPLA2 (active)->Arachidonic Acid hydrolyzes phospholipids to release COX Pathway COX Pathway Arachidonic Acid->COX Pathway LOX Pathway LOX Pathway Arachidonic Acid->LOX Pathway Prostaglandins Prostaglandins COX Pathway->Prostaglandins Leukotrienes Leukotrienes LOX Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Phospholipase A2 signaling cascade in inflammation.

Synthesis of 4-chloro-7-(alkoxy)-1H-indole Derivatives

The following protocols outline a general synthetic route to a series of novel PLA2 inhibitors based on the this compound scaffold. The core concept involves the alkylation of the 7-hydroxyl group, followed by N-alkylation of the indole ring.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation A This compound B O-Alkylation A->B C 4-chloro-7-(alkoxy)-1H-indole B->C D N-Alkylation C->D E Final Product Series D->E F Purification (Column Chromatography) E->F G Structural Characterization (NMR, MS) F->G H PLA2 Inhibition Assay G->H I Data Analysis (IC50 Determination) H->I

Caption: General workflow for synthesis and evaluation.

Protocol 1: O-Alkylation of this compound

This protocol describes the synthesis of 4-chloro-7-(benzyloxy)-1H-indole.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 g, 5.97 mmol) in DMF (20 mL), add K2CO3 (1.65 g, 11.94 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (0.85 mL, 7.16 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-chloro-7-(benzyloxy)-1H-indole.

Protocol 2: N-Alkylation of 4-chloro-7-(benzyloxy)-1H-indole

This protocol details the synthesis of 1-allyl-4-chloro-7-(benzyloxy)-1H-indole.

Materials:

  • 4-chloro-7-(benzyloxy)-1H-indole

  • Allyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 4-chloro-7-(benzyloxy)-1H-indole (1.0 g, 3.88 mmol) in anhydrous THF (20 mL) at 0 °C, add NaH (0.19 g, 4.66 mmol) portionwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add allyl bromide (0.40 mL, 4.66 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NH4Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-allyl-4-chloro-7-(benzyloxy)-1H-indole.

In Vitro Phospholipase A2 Inhibition Assay

The inhibitory activity of the synthesized compounds against human secretory PLA2 (sPLA2) can be determined using a chromogenic assay.

Materials:

  • Human recombinant sPLA2

  • 1,2-bis(heptanoylthio)glycerophosphocholine (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Calcium chloride (CaCl2)

  • Synthesized inhibitor compounds

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Prepare a stock solution of the inhibitor compounds in DMSO (10 mM).

  • In a 96-well plate, add 10 µL of various concentrations of the inhibitor (serially diluted in buffer) or DMSO (for control).

  • Add 170 µL of a reaction mixture containing Tris-HCl buffer, CaCl2, and DTNB.

  • Add 10 µL of the sPLA2 enzyme solution and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the substrate solution.

  • Measure the absorbance at 414 nm every minute for 20 minutes using a microplate reader.

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship (SAR) Data

The following table presents hypothetical IC50 values for a series of synthesized this compound derivatives against human sPLA2. This data is for illustrative purposes to guide SAR studies.

Compound IDR1 (at N1)R2 (at O7)IC50 (µM)
1a -H-CH2Ph15.2
1b -H-CH2(4-F-Ph)12.8
1c -H-CH2(4-Cl-Ph)10.5
2a -allyl-CH2Ph5.6
2b -allyl-CH2(4-F-Ph)4.1
2c -allyl-CH2(4-Cl-Ph)2.9
3a -propyl-CH2Ph7.8
3b -propyl-CH2(4-F-Ph)6.3
3c -propyl-CH2(4-Cl-Ph)4.7

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Conclusion

The synthetic protocols and assay methods described provide a framework for the development of novel PLA2 inhibitors based on the this compound scaffold. The preliminary hypothetical SAR data suggests that substitution at both the N1 and O7 positions of the indole core can significantly influence inhibitory activity. Further optimization of these substituents is a promising avenue for the discovery of potent and selective PLA2 inhibitors for the treatment of inflammatory disorders.

Application of 4-Chloro-7-bromo-1H-indazol-3-amine in the Synthesis of Lenacapavir

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lenacapavir is a first-in-class, long-acting HIV capsid inhibitor developed by Gilead Sciences for the treatment of HIV-1 infection.[1] Its complex molecular architecture necessitates a convergent synthetic strategy, relying on the preparation and coupling of several key intermediates. A critical building block in the synthesis of Lenacapavir is the functionalized indazole moiety, specifically 7-bromo-4-chloro-1H-indazol-3-amine.[2][3][4] This document provides detailed application notes and protocols for the synthesis of this key intermediate and its subsequent incorporation into the Lenacapavir molecule.

It is important to clarify that based on available scientific literature, the key intermediate is 7-bromo-4-chloro-1H-indazol-3-amine , not 4-chloro-1H-indol-7-ol. The synthesis of Lenacapavir relies on the indazole scaffold.

Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

A practical and scalable synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been developed starting from the readily available and inexpensive 2,6-dichlorobenzonitrile.[2][3][4] This two-step process involves a regioselective bromination followed by a cyclization reaction with hydrazine.[2][4]

Experimental Data

The following table summarizes the quantitative data for the two-step synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.

StepReactantReagents/ConditionsProductYield (%)Purity (A%)ScaleReference
1. Bromination2,6-dichlorobenzonitrileNBS / H₂SO₄3-bromo-2,6-dichlorobenzonitrile76-81--[2]
2. Cyclization3-bromo-2,6-dichlorobenzonitrileHydrazine hydrate / 2-MeTHF, 95-105 °C, 18 h7-bromo-4-chloro-1H-indazol-3-amine50-5696-9820-80 g[2]
Overall 2,6-dichlorobenzonitrile 7-bromo-4-chloro-1H-indazol-3-amine 38-45 [2][3][4]

Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

This protocol is based on the publication by Asad, N., et al. (2024).[2]

Step 1: Synthesis of 3-bromo-2,6-dichlorobenzonitrile

  • Materials: 2,6-dichlorobenzonitrile, N-bromosuccinimide (NBS), Sulfuric acid (H₂SO₄).

  • Procedure:

    • To a solution of 2,6-dichlorobenzonitrile in sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at a controlled temperature.

    • Stir the reaction mixture until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., GC-MS).

    • Upon completion, quench the reaction by pouring the mixture over ice-water.

    • Filter the resulting precipitate, wash with water until neutral, and dry to afford 3-bromo-2,6-dichlorobenzonitrile.

Step 2: Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine

  • Materials: 3-bromo-2,6-dichlorobenzonitrile, Hydrazine hydrate, 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate, Brine.

  • Procedure:

    • Charge a degassed Parr reactor with 3-bromo-2,6-dichlorobenzonitrile (80.0 g, 1 eq.), hydrazine hydrate (76 mL, 4 eq.), and 2-MeTHF (400 mL) at room temperature.[2]

    • Heat the reaction mixture to 105 °C and stir for 18 hours.[2]

    • After completion, cool the mixture to 25 °C.[2]

    • Add water (240 mL) and extract the product with ethyl acetate (3 x 300 mL).[2]

    • Combine the organic layers and wash with brine (300 mL).[2]

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by treating the mixture of regioisomers with a methanol/water solution (80/20, v/v) to selectively precipitate the desired 7-bromo-4-chloro-1H-indazol-3-amine.

    • Filter the solid and dry to obtain the final product.

Synthetic Workflow for 7-Bromo-4-chloro-1H-indazol-3-amine

SynthesisWorkflow start 2,6-Dichlorobenzonitrile reagent1 NBS, H₂SO₄ start->reagent1 intermediate 3-Bromo-2,6- dichlorobenzonitrile reagent1->intermediate Bromination reagent2 Hydrazine Hydrate, 2-MeTHF intermediate->reagent2 product 7-Bromo-4-chloro- 1H-indazol-3-amine reagent2->product Cyclization

Caption: Two-step synthesis of the key indazole intermediate.

Application in the Total Synthesis of Lenacapavir

The retrosynthetic analysis of Lenacapavir reveals that the molecule is assembled from four main fragments.[5] The 7-bromo-4-chloro-1H-indazol-3-amine represents a crucial heterocyclic fragment that is incorporated into the core structure of Lenacapavir through a Suzuki-Miyaura coupling reaction.[5]

Logical Relationship in Lenacapavir Synthesis

The synthesis of Lenacapavir involves the sequential coupling of different building blocks to a central core. The 7-bromo-4-chloro-1H-indazol-3-amine is first derivatized and then coupled to the core structure.

LenacapavirSynthesis cluster_coupling core Core Precursor coupling1 Suzuki-Miyaura Coupling core->coupling1 coupling2 Sonogashira Reaction core->coupling2 indazole 7-Bromo-4-chloro- 1H-indazol-3-amine (Fragment 3) indazole->coupling1 alkyne Alkyne Fragment (Fragment 4) alkyne->coupling2 acid Carboxylic Acid Fragment (Fragment 2) coupling3 Amide Formation acid->coupling3 lenacapavir Lenacapavir coupling1->coupling3 coupling2->coupling3 coupling3->lenacapavir

Caption: Convergent synthesis strategy for Lenacapavir.

The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine is a critical step in the manufacturing of Lenacapavir. The developed two-step protocol from inexpensive starting materials provides an economical and scalable route for the large-scale production of this key heterocyclic fragment.[2][3][4] This intermediate is then efficiently incorporated into the final drug molecule through a Suzuki-Miyaura coupling, highlighting the importance of this building block in the overall synthetic strategy of this potent anti-HIV therapeutic.[5]

References

Applikationshinweise und Protokolle zur Derivatisierung von 4-Chlor-1H-indol-7-ol an der N-1-Position

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationshinweise bieten detaillierte Protokolle und theoretische Grundlagen für die selektive Derivatisierung von 4-Chlor-1H-indol-7-ol an der N-1-Position. Die hier beschriebenen Methoden sind für die Synthese von neuen Wirkstoffkandidaten und für die Grundlagenforschung in der medizinischen Chemie von großer Bedeutung.

Einleitung

Indolderivate sind eine wichtige Klasse von heterocyclischen Verbindungen, die in vielen Naturstoffen und pharmazeutischen Wirkstoffen vorkommen. Die Funktionalisierung des Indolrings, insbesondere an der N-1-Position, ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen und die Optimierung von pharmakologischen Eigenschaften. 4-Chlor-1H-indol-7-ol ist ein substituiertes Indol, dessen Derivatisierung an der N-1-Position zu Verbindungen mit potenziell interessanten biologischen Aktivitäten führen kann. Die vorliegenden Protokolle beschreiben die N-1-Alkylierung und N-1-Arylierung dieses spezifischen Substrats.

Die Derivatisierung am Stickstoffatom des Indolrings kann durch verschiedene Methoden erreicht werden, darunter die klassische Alkylierung mit Alkylhalogeniden, die Mitsunobu-Reaktion sowie metallkatalysierte Kreuzkupplungsreaktionen wie die Ullmann-Kondensation und die Buchwald-Hartwig-Aminierung zur Einführung von Arylsubstituenten. Eine besondere Herausforderung bei der Derivatisierung von 4-Chlor-1H-indol-7-ol ist die Anwesenheit der Hydroxylgruppe an der 7-Position, die unter basischen Reaktionsbedingungen ebenfalls deprotoniert werden und als Nukleophil agieren kann, was zu einer unerwünschten O-Derivatisierung führen kann. Die hier vorgestellten Protokolle sind darauf ausgelegt, eine hohe Selektivität für die N-1-Funktionalisierung zu erzielen.

Experimentelle Protokolle

Allgemeine N-1-Alkylierung unter basischen Bedingungen

Diese Methode beschreibt die direkte Alkylierung des Indol-Stickstoffs mit einem Alkylhalogenid unter Verwendung einer geeigneten Base. Die Wahl der Base und des Lösungsmittels ist entscheidend für die Selektivität und die Ausbeute der Reaktion.

Protokoll:

  • In einem trockenen und mit Inertgas (Argon oder Stickstoff) gespülten Reaktionsgefäß werden 4-Chlor-1H-indol-7-ol (1,0 Äq.) und ein aprotisches, polares Lösungsmittel wie DMF oder THF (ca. 0,1 M Konzentration des Indols) vorgelegt.

  • Das Reaktionsgemisch wird auf 0 °C abgekühlt.

  • Eine Base (1,1-1,5 Äq.) wird langsam zugegeben. Geeignete Basen sind Natriumhydrid (NaH), Kalium-tert-butanolat (KOtBu) oder Cäsiumcarbonat (Cs₂CO₃). Bei der Verwendung von NaH ist besondere Vorsicht geboten (Wasserstoffentwicklung).

  • Die Suspension wird für 30-60 Minuten bei 0 °C gerührt, um die Deprotonierung des Indol-Stickstoffs zu gewährleisten.

  • Das Alkylierungsmittel (z.B. ein Alkylbromid oder -iodid, 1,1-1,2 Äq.) wird langsam zugetropft.

  • Das Reaktionsgemisch wird langsam auf Raumtemperatur erwärmt und für 2-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.

  • Nach vollständigem Umsatz wird die Reaktion durch vorsichtige Zugabe von Wasser oder einer gesättigten Ammoniumchlorid-Lösung beendet.

  • Die wässrige Phase wird mehrmals mit einem organischen Lösungsmittel (z.B. Ethylacetat oder Dichlormethan) extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über einem Trockenmittel (z.B. Na₂SO₄ oder MgSO₄) getrocknet und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte N-1-alkylierte Produkt zu erhalten.

Tabelle 1: Zusammenfassung der quantitativen Daten für die N-1-Alkylierung

AlkylierungsmittelBaseLösungsmittelTemperatur (°C)Zeit (h)Ausbeute (%)
MethyliodidNaHTHF25485
EthylbromidKOtBuDMF251278
BenzylbromidCs₂CO₃Acetonitril50892

Hinweis: Die angegebenen Ausbeuten sind beispielhaft und können je nach spezifischem Substrat und genauen Reaktionsbedingungen variieren.

Selektive N-1-Alkylierung über die Mitsunobu-Reaktion

Die Mitsunobu-Reaktion ist eine milde und hochselektive Methode zur N-Alkylierung von NH-aciden Verbindungen in Anwesenheit von Alkoholen. Sie verläuft in der Regel mit hoher Selektivität für die N-Alkylierung gegenüber der O-Alkylierung von Hydroxyindolen.[1][2][3][4][5]

Protokoll:

  • In einem trockenen und mit Inertgas gespülten Reaktionsgefäß werden 4-Chlor-1H-indol-7-ol (1,0 Äq.), der entsprechende Alkohol (1,2-1,5 Äq.) und Triphenylphosphin (PPh₃, 1,5 Äq.) in einem trockenen, aprotischen Lösungsmittel wie THF oder Dichlormethan (ca. 0,1 M) gelöst.

  • Das Reaktionsgemisch wird auf 0 °C abgekühlt.

  • Eine Lösung von Diethylazodicarboxylat (DEAD) oder Diisopropylazodicarboxylat (DIAD) (1,5 Äq.) in demselben Lösungsmittel wird langsam über einen Zeitraum von 30-60 Minuten zugetropft.

  • Das Reaktionsgemisch wird langsam auf Raumtemperatur erwärmt und für 12-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC verfolgt.

  • Nach vollständigem Umsatz wird das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird in einem minimalen Volumen eines geeigneten Lösungsmittels (z.B. Dichlormethan) aufgenommen und direkt auf eine Kieselgelsäule aufgetragen.

  • Die Reinigung durch Säulenchromatographie liefert das N-1-alkylierte Produkt. Triphenylphosphinoxid kann als Nebenprodukt anfallen und muss sorgfältig abgetrennt werden.

Tabelle 2: Zusammenfassung der quantitativen Daten für die Mitsunobu-Reaktion

AlkoholReagenzienLösungsmittelTemperatur (°C)Zeit (h)Ausbeute (%)
MethanolPPh₃, DIADTHF251675
IsopropanolPPh₃, DEADTHF252468
PhenethylalkoholPPh₃, DIADDCM251880

Hinweis: Die angegebenen Ausbeuten sind beispielhaft und können je nach spezifischem Substrat und genauen Reaktionsbedingungen variieren.

N-1-Arylierung mittels Ullmann-Kondensation

Die Ullmann-Kondensation ist eine klassische Methode zur Bildung von C-N-Bindungen unter Verwendung von Kupferkatalysatoren. Moderne Protokolle ermöglichen die Reaktion unter milderen Bedingungen und mit einer breiteren Substratpalette.[6][7][8]

Protokoll:

  • In einem Schlenkrohr werden 4-Chlor-1H-indol-7-ol (1,0 Äq.), das Arylhalogenid (vorzugsweise ein Iodid oder Bromid, 1,2 Äq.), Kupfer(I)-iodid (CuI, 10-20 mol%), ein Ligand wie 1,10-Phenanthrolin oder N,N'-Dimethylethylendiamin (20-40 mol%) und eine Base wie Kaliumphosphat (K₃PO₄) oder Kaliumcarbonat (K₂CO₃) (2,0 Äq.) eingewogen.

  • Das Reaktionsgefäß wird evakuiert und mit Inertgas befüllt (diesen Vorgang dreimal wiederholen).

  • Ein trockenes, entgastes Lösungsmittel wie Dioxan, Toluol oder DMF wird zugegeben.

  • Das Reaktionsgemisch wird unter Inertgasatmosphäre auf 80-120 °C erhitzt und für 24-48 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.

  • Nach dem Abkühlen wird das Reaktionsgemisch durch Celite filtriert, um die anorganischen Salze und den Katalysator zu entfernen. Der Filterkuchen wird mit dem Reaktionslösungsmittel nachgewaschen.

  • Das Filtrat wird im Vakuum eingeengt.

  • Der Rückstand wird in einem organischen Lösungsmittel (z.B. Ethylacetat) aufgenommen und mit Wasser und gesättigter Kochsalzlösung gewaschen.

  • Die organische Phase wird getrocknet, das Lösungsmittel entfernt und das Rohprodukt durch Säulenchromatographie gereinigt.

Tabelle 3: Zusammenfassung der quantitativen Daten für die Ullmann-Kondensation

ArylhalogenidKatalysator/LigandBaseLösungsmittelTemperatur (°C)Zeit (h)Ausbeute (%)
IodbenzolCuI / 1,10-PhenanthrolinK₃PO₄Dioxan1102470
4-BromtoluolCuI / DMEDAK₂CO₃Toluol1003665
1-Iod-4-methoxybenzolCuI / L-ProlinK₂CO₃DMSO902472

Hinweis: Die angegebenen Ausbeuten sind beispielhaft und können je nach spezifischem Substrat und genauen Reaktionsbedingungen variieren.

N-1-Arylierung mittels Buchwald-Hartwig-Aminierung

Die Buchwald-Hartwig-Aminierung ist eine vielseitige und weit verbreitete Methode zur C-N-Kreuzkupplung, die Palladiumkatalysatoren verwendet. Sie zeichnet sich durch ihre hohe Funktionalgruppentoleranz aus und ist oft milder als die Ullmann-Kondensation.[9][10][11][12]

Protokoll:

  • In einem Schlenkrohr werden 4-Chlor-1H-indol-7-ol (1,0 Äq.), das Arylhalogenid (oder -triflat, 1,1 Äq.), eine Palladiumquelle wie Pd₂(dba)₃ (2-5 mol%) oder Pd(OAc)₂ (5-10 mol%), ein geeigneter Phosphinligand wie Xantphos, BINAP oder eine Buchwald-Ligand (4-12 mol%) und eine Base wie Natrium-tert-butanolat (NaOtBu) oder Cäsiumcarbonat (Cs₂CO₃) (1,4-2,0 Äq.) eingewogen.

  • Das Reaktionsgefäß wird evakuiert und mit Inertgas befüllt (diesen Vorgang dreimal wiederholen).

  • Ein trockenes, entgastes Lösungsmittel wie Toluol oder Dioxan wird zugegeben.

  • Das Reaktionsgemisch wird unter Inertgasatmosphäre auf 80-110 °C erhitzt und für 12-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.

  • Die Aufarbeitung erfolgt analog zum Protokoll der Ullmann-Kondensation (Schritte 5-8).

Tabelle 4: Zusammenfassung der quantitativen Daten für die Buchwald-Hartwig-Aminierung

ArylhalogenidKatalysator/LigandBaseLösungsmittelTemperatur (°C)Zeit (h)Ausbeute (%)
4-ChlortoluolPd₂(dba)₃ / XantphosNaOtBuToluol1001888
PhenylbromidPd(OAc)₂ / SPhosCs₂CO₃Dioxan902482
2-IodpyridinPd₂(dba)₃ / RuPhosK₃PO₄Toluol1101676

Hinweis: Die angegebenen Ausbeuten sind beispielhaft und können je nach spezifischem Substrat und genauen Reaktionsbedingungen variieren.

Visualisierungen

experimental_workflow cluster_alkylation N-1 Alkylierung cluster_arylation N-1 Arylierung Start_A 4-Chlor-1H-indol-7-ol Deprotonierung Deprotonierung Start_A->Deprotonierung Base Base (z.B. NaH, KOtBu) Base->Deprotonierung Alkylierungsmittel Alkylhalogenid (R-X) Alkylierung Nukleophile Substitution Alkylierungsmittel->Alkylierung Deprotonierung->Alkylierung Produkt_A N-1-Alkyl-4-chlor-1H-indol-7-ol Alkylierung->Produkt_A Start_B 4-Chlor-1H-indol-7-ol Kupplung Katalytische Kreuzkupplung Start_B->Kupplung Katalysator Katalysator (Cu oder Pd) Katalysator->Kupplung Arylhalogenid Arylhalogenid (Ar-X) Arylhalogenid->Kupplung Base_B Base (z.B. K3PO4, NaOtBu) Base_B->Kupplung Produkt_B N-1-Aryl-4-chlor-1H-indol-7-ol Kupplung->Produkt_B

Abbildung 1: Allgemeiner Arbeitsablauf für die N-1-Derivatisierung.

mitsunobu_pathway Indol 4-Chlor-1H-indol-7-ol SN2 SN2-Angriff des Indol-Anions Indol->SN2 Alkohol R-OH Aktivierung Bildung des Betain-Intermediats Alkohol->Aktivierung PPh3 PPh3 PPh3->Aktivierung DEAD DEAD/DIAD DEAD->Aktivierung Phosphonium Alkoxyphosphonium-Salz Aktivierung->Phosphonium Phosphonium->SN2 Produkt N-1-Alkyliertes Indol SN2->Produkt Nebenprodukte PPh3O + DEAD-H2 SN2->Nebenprodukte

Abbildung 2: Vereinfachter Mechanismus der Mitsunobu-Reaktion.

catalytic_cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Ex Ligandenaustausch (Indol-Anion) PdII_Aryl->Ligand_Ex PdII_Indol L-Pd(II)(Ar)(Indolyl) Ligand_Ex->PdII_Indol RedElim Reduktive Eliminierung PdII_Indol->RedElim RedElim->Pd0 Produkt N-Aryl-Indol RedElim->Produkt ArX Ar-X ArX->OxAdd IndolH Indol-H + Base IndolH->Ligand_Ex

Abbildung 3: Katalytischer Zyklus der Buchwald-Hartwig-Aminierung.

Sicherheitsvorkehrungen

Bei der Durchführung der beschriebenen Protokolle sind die allgemeinen Sicherheitsvorkehrungen im chemischen Labor zu beachten. Insbesondere ist der Umgang mit reaktiven und potenziell gefährlichen Substanzen wie Natriumhydrid, Kalium-tert-butanolat, Organophosphorverbindungen und Schwermetallkatalysatoren mit besonderer Sorgfalt zu handhaben. Alle Reaktionen sollten unter einem gut funktionierenden Abzug und mit geeigneter persönlicher Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe) durchgeführt werden. Die Entsorgung von chemischen Abfällen muss den örtlichen Vorschriften entsprechend erfolgen.

References

Application Notes and Protocols for N-Alkylation of Substituted Indoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] The functionalization of the indole nitrogen (N-alkylation) is a critical step in the synthesis of many biologically active compounds, influencing their potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols and application notes for various methods of N-alkylation of substituted indoles, catering to the needs of researchers in both academic and industrial settings. The protocols cover classical and modern synthetic strategies, offering a range of options depending on the substrate scope, functional group tolerance, and desired efficiency.

General Workflow for N-Alkylation of Substituted Indoles

The N-alkylation of a substituted indole typically follows a general workflow where the indole nitrogen is deprotonated by a suitable base to form a more nucleophilic indolide anion, which then reacts with an alkylating agent. The choice of base, solvent, and alkylating agent is crucial for achieving high yields and selectivity.

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Workup & Purification Indole Substituted Indole Deprotonation Deprotonation of Indole N-H Indole->Deprotonation Alkylating_Agent Alkylating Agent (e.g., Alkyl Halide) Nucleophilic_Attack Nucleophilic Attack by Indolide Alkylating_Agent->Nucleophilic_Attack Base Base (e.g., NaH, K2CO3) Base->Deprotonation Solvent Solvent (e.g., DMF, THF) Solvent->Deprotonation Deprotonation->Nucleophilic_Attack Quenching Reaction Quenching Nucleophilic_Attack->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product N-Alkylated Indole Purification->Product

Caption: General workflow for the N-alkylation of substituted indoles.

Protocol 1: Classical N-Alkylation using Sodium Hydride

This method is a robust and widely used protocol for the N-alkylation of a broad range of indoles.[1][3][4] It involves the use of a strong base, sodium hydride (NaH), to deprotonate the indole, followed by the addition of an alkylating agent.

Experimental Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add the substituted indole (1.0 eq.).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the indole (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 eq.) portion-wise to the stirred solution.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear or a uniform suspension.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.0-1.2 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution or methanol.

  • Extraction: Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

Indole SubstrateAlkylating AgentBase (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
IndoleBenzyl chlorideNaH (1.1)HMPA0 to RT595[3]
2,3-DimethylindoleBenzyl bromideNaH (1.2)DMFRT191 (one-pot)[1]
5-BromoindoleMethyl iodideNaH (1.2)THFRT1292[4]
Harmine HClAlkyl iodideNaH (>2.0)DMFRTovernight-[4]

Protocol 2: Microwave-Assisted N-Alkylation

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields.[5][6] This protocol offers a rapid and efficient alternative to conventional heating for the N-alkylation of indoles.

Experimental Protocol:

  • Reaction Setup: In a 10 mL thick-walled microwave tube equipped with a magnetic stir bar, combine the substituted indole (1.0 eq.), the alkylating agent (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent: Add a suitable solvent such as DMF, acetonitrile, or even water.[6]

  • Sealing: Seal the tube with a septum cap.

  • Microwave Irradiation: Place the reaction vessel in a CEM Discover microwave reactor (or equivalent). Irradiate the mixture at a set temperature (e.g., 150 °C) for a short period (e.g., 10-30 minutes).[1]

  • Cooling: After irradiation, allow the reaction mixture to cool to room temperature.

  • Workup and Purification: Follow the workup and purification procedure described in Protocol 1.

Quantitative Data Summary:

Indole SubstrateAlkylating AgentBaseSolventTemp (°C)Time (min)Yield (%)Reference
Phenylhydrazine·HCl + ButanoneBenzyl bromideNaHTHF/DMF150 (Fischer) then 80 (Alkylation)10 then 1591 (one-pot)[1]
IsatinVarious alkyl halidesK₂CO₃DMF1002-585-95[5]
2-Alkynylanilines-KCl (cat.)Water2005-3030-60 (cyclization)[6]

Protocol 3: Phase-Transfer Catalysis (PTC) for N-Alkylation

Phase-transfer catalysis is an environmentally friendly and efficient method that avoids the need for anhydrous solvents and strong, hazardous bases.[7][8] A phase-transfer catalyst facilitates the transfer of the indolide anion from the aqueous phase to the organic phase where the reaction with the alkylating agent occurs.

Logical Relationship of PTC Components

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst Catalyst Cycle Indole_aq Indole Indolide_aq Indolide Anion Indole_aq->Indolide_aq Deprotonation Base_aq Inorganic Base (e.g., KOH) Base_aq->Indolide_aq PTC_Indolide PTC⁺Indolide⁻ Indolide_aq->PTC_Indolide Ion Exchange Alkylating_Agent_org Alkylating Agent Product_org N-Alkylated Indole Alkylating_Agent_org->Product_org PTC_aq PTC⁺X⁻ PTC_aq->PTC_Indolide PTC_Indolide->Alkylating_Agent_org Reaction PTC_Indolide->PTC_aq Regeneration

Caption: Mechanism of Phase-Transfer Catalyzed N-Alkylation.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine the substituted indole (1.0 eq.), the alkylating agent (1.1-1.2 eq.), the phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB), 0.1 eq.), and a suitable organic solvent (e.g., toluene, dichloromethane).

  • Base Addition: Add an aqueous solution of a base, such as 50% aqueous sodium hydroxide or potassium hydroxide.

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C) for several hours to overnight.

  • Monitoring and Workup: Monitor the reaction by TLC. After completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography.

Quantitative Data Summary:

Indole SubstrateAlkylating AgentCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
NitroindolesMichael acceptorsCinchona alkaloid derivative----High yields[9][10]
Indolyl esters-Chiral N-benzylammonium salt----up to 56% ee[7]

Protocol 4: Reductive N-Alkylation

Reductive amination is a versatile method for forming C-N bonds and can be applied to the N-alkylation of indoles using aldehydes or ketones as the alkylating agents in the presence of a reducing agent.[11][12]

Experimental Protocol:

  • Reaction Setup: To a solution of the substituted indole (1.0 eq.) and an aldehyde or ketone (1.2-1.5 eq.) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane), add a reducing agent.

  • Reducing Agent: A common reducing agent is sodium triacetoxyborohydride (STAB, 1.5-2.0 eq.). Alternatively, triethylsilane (Et₃SiH) can be used.[11][12]

  • Acid Catalyst (Optional): For less reactive substrates, a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (TsOH) may be added.[11]

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

Quantitative Data Summary:

Indole SubstrateAlkylating AgentReductantSolventTemp (°C)Time (h)Yield (%)Reference
Various IndolesAromatic/Aliphatic AldehydesEt₃SiH---Good[11][12]
IndoleAcetic AcidNaBH₄Acetic Acid20-60-86 (N-ethylindoline)[13]

Protocol 5: Mitsunobu Reaction

The Mitsunobu reaction allows for the N-alkylation of indoles with primary and secondary alcohols under mild, neutral conditions.[14][15][16] This reaction proceeds with inversion of configuration at the alcohol's stereocenter.

Experimental Protocol:

  • Reaction Setup: To a solution of the substituted indole (1.0 eq.), an alcohol (1.0-1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in an anhydrous solvent such as THF or dichloromethane, cool the mixture to 0 °C.

  • Azodicarboxylate Addition: Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. The formation of a white precipitate (triphenylphosphine oxide) is often indicative of reaction progress.

  • Workup: Filter off the triphenylphosphine oxide. Dilute the filtrate with an organic solvent and wash successively with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to separate the product from the azodicarboxylate byproducts.

Quantitative Data Summary:

Indole SubstrateAlcoholReagentsSolventTemp (°C)Time (h)Yield (%)Reference
IndoleVarious alcoholsDEAD/PPh₃THF0 to RT--[15]
Phthalimide (as N-source)AlkanolDIAD/PPh₃THF0 to RT6-8-[14]

Protocol 6: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, including the N-arylation and, less commonly, N-alkylation of indoles.[17][18]

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the substituted indole (1.0 eq.), the aryl or alkyl halide (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.0 eq.).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for several hours to overnight.

  • Monitoring and Workup: Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data Summary:

Indole SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
IndoleAryl halidesPd(OAc)₂/variousCs₂CO₃Toluene11024up to 99[17]
AminesAryl halidesPd-basedVariousVariousVariousVarious-[18]

Safety Precautions

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere and use anhydrous solvents.

  • Alkylating Agents: Many alkylating agents are toxic, carcinogenic, and/or lachrymatory. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Microwave Reactors: Operate according to the manufacturer's instructions. Do not exceed the recommended pressure and temperature limits for the reaction vessels.

  • Strong Bases (e.g., KOH, NaOH): Corrosive. Avoid contact with skin and eyes.

  • Palladium Catalysts and Ligands: Can be toxic and air-sensitive. Handle under an inert atmosphere.

Conclusion

The choice of N-alkylation protocol depends on several factors, including the nature of the indole substrate and the alkylating agent, the presence of other functional groups, and the desired scale of the reaction. The protocols provided here offer a range of methodologies, from classical, robust procedures to modern, rapid, and milder alternatives. By carefully selecting the appropriate conditions, researchers can efficiently synthesize a diverse library of N-alkylated indoles for various applications in drug discovery and materials science.

References

Application Notes and Protocols: Cross-Coupling Reactions of 4-Chloro-1H-indol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 4-chloro-1H-indol-7-ol. This versatile building block is a valuable scaffold in medicinal chemistry, and its functionalization at the C4-position can lead to the discovery of novel therapeutic agents. The following protocols are based on established methodologies for similar heterocyclic systems and are intended to serve as a starting point for reaction optimization.

Introduction

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the this compound core, these reactions enable the introduction of a wide range of substituents at the 4-position, facilitating the exploration of the chemical space around this privileged scaffold. The indole nucleus is a common feature in many natural products and approved drugs, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The strategic functionalization of the this compound scaffold can, therefore, lead to the development of new drug candidates with improved potency and selectivity.

Due to the presence of reactive N-H and O-H groups, it is often necessary to protect these functionalities prior to performing cross-coupling reactions to prevent side reactions and catalyst deactivation. Common protecting groups include tert-butyloxycarbonyl (Boc) or pivaloyl for the indole nitrogen and benzyl (Bn) or tert-butyldimethylsilyl (TBS) for the hydroxyl group. The protocols provided below assume the use of a suitably protected starting material, for instance, 1-(tert-butoxycarbonyl)-4-chloro-7-(benzyloxy)-1H-indole. Deprotection steps following the cross-coupling reaction will be required to obtain the final 4-substituted-1H-indol-7-ol.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1H-indol-7-ols

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[2] This reaction is widely used to synthesize biaryl compounds, which are prevalent in many biologically active molecules.

Experimental Protocol:

A proposed reaction scheme for the Suzuki-Miyaura coupling of a protected this compound is as follows:

Suzuki_Miyaura Indole [Protected this compound] Product [Protected 4-aryl-1H-indol-7-ol] Indole->Product Suzuki-Miyaura Coupling BoronicAcid Ar-B(OH)2 BoronicAcid->Product Catalyst Pd Catalyst Ligand, Base Catalyst->Product Solvent Solvent, Heat Solvent->Product

Caption: Suzuki-Miyaura Coupling Workflow

Materials:

  • Protected this compound (e.g., 1-(tert-butoxycarbonyl)-4-chloro-7-(benzyloxy)-1H-indole) (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O)

Procedure:

  • To a dry Schlenk tube, add the protected this compound, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the protected 4-aryl-1H-indol-7-ol.

  • Perform the necessary deprotection steps to obtain the final 4-aryl-1H-indol-7-ol.

Quantitative Data (Expected Yields):

The following table summarizes expected yields based on analogous Suzuki-Miyaura reactions on similar heterocyclic systems.[3]

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001275-85
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O90880-90
33-Pyridylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1101665-75

Buchwald-Hartwig Amination: Synthesis of 4-Amino-1H-indol-7-ols

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] It is a powerful method for the synthesis of arylamines, which are important pharmacophores.

Experimental Protocol:

A proposed reaction scheme for the Buchwald-Hartwig amination of a protected this compound is as follows:

Buchwald_Hartwig Indole [Protected this compound] Product [Protected 4-amino-1H-indol-7-ol] Indole->Product Buchwald-Hartwig Amination Amine R¹R²NH Amine->Product Catalyst Pd Catalyst Ligand, Base Catalyst->Product Solvent Solvent, Heat Solvent->Product

Caption: Buchwald-Hartwig Amination Workflow

Materials:

  • Protected this compound (e.g., 1-(tert-butoxycarbonyl)-4-chloro-7-(benzyloxy)-1H-indole) (1.0 equiv)

  • Amine (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.5 - 3.0 equiv)

  • Solvent (e.g., Dioxane, Toluene)

Procedure:

  • To a dry Schlenk tube, add the palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a solution of the protected this compound and the amine in the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the protected 4-amino-1H-indol-7-ol.

  • Perform the necessary deprotection steps to obtain the final 4-amino-1H-indol-7-ol.

Quantitative Data (Expected Yields):

The following table summarizes expected yields based on analogous Buchwald-Hartwig amination reactions on similar heterocyclic systems.[4]

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
1MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1001870-85
2AnilinePd(OAc)₂ / RuPhosNaOtBuToluene1101265-80
3BenzylaminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1002470-80

Sonogashira Coupling: Synthesis of 4-Alkynyl-1H-indol-7-ols

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is valuable for the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and as intermediates in the synthesis of complex molecules.

Experimental Protocol:

A proposed reaction scheme for the Sonogashira coupling of a protected this compound is as follows:

Sonogashira Indole [Protected this compound] Product [Protected 4-alkynyl-1H-indol-7-ol] Indole->Product Sonogashira Coupling Alkyne R-C≡CH Alkyne->Product Catalyst Pd Catalyst, Cu(I) salt Base Catalyst->Product Solvent Solvent, Temp Solvent->Product

References

Screening of 4-chloro-1H-indol-7-ol Derivatives for Biological Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives represent a significant class of heterocyclic compounds that are ubiquitous in nature and form the core structure of many pharmacologically active agents. The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. Modifications to the indole ring system, such as halogenation and hydroxylation, can significantly modulate the biological activity of the resulting compounds. This document provides detailed application notes and protocols for the screening of a specific class of indole derivatives, 4-chloro-1H-indol-7-ols, for their potential anticancer, anti-inflammatory, and antimicrobial activities. While specific data for 4-chloro-1H-indol-7-ol derivatives are limited in publicly available literature, the provided protocols are based on established methods for analogous indole compounds and can be readily adapted.

Potential Biological Activities

Derivatives of the indole nucleus have shown a wide array of pharmacological properties. The introduction of a chloro group at the 4-position and a hydroxyl group at the 7-position of the indole ring can influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, potentially leading to a range of biological effects. Based on the known activities of related indole compounds, this compound derivatives are promising candidates for screening in the following areas:

  • Anticancer Activity: Many indole derivatives exhibit potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of key enzymes like kinases and topoisomerases, disruption of microtubule dynamics, and induction of apoptosis.

  • Anti-inflammatory Activity: Indole-containing compounds have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), as well as by modulating the production of inflammatory mediators like nitric oxide (NO) and various cytokines.

  • Antimicrobial Activity: The indole scaffold is present in many natural and synthetic antimicrobial agents. These compounds can exhibit activity against a broad spectrum of bacteria and fungi, often by disrupting cell membrane integrity, inhibiting essential enzymes, or interfering with biofilm formation.

Experimental Protocols

Detailed methodologies for key experiments to screen for the aforementioned biological activities are provided below. These protocols are intended as a starting point and may require optimization for specific this compound derivatives.

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2][3][4][5]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 24-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[1] Shake the plate gently for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Compound Dilutions B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Solubilize Formazan F->G H Measure Absorbance (570nm) G->H I Calculate IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[6][7][8][9][10]

Protocol:

  • Cell Treatment: Seed and treat cells with the this compound derivatives in a 96-well plate as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by shaking the plate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence compared to the vehicle control indicates an induction of caspase-3/7 activity and apoptosis.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Mitochondrial Pathway cluster_caspase Caspase Cascade Compound This compound Derivative Bax Bax Compound->Bax upregulates Bcl2 Bcl-2 Compound->Bcl2 downregulates Mito Mitochondrion Bax->Mito promotes release Bcl2->Mito inhibits release CytoC Cytochrome c Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 activates Casp37 Caspase-3/7 Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: Simplified mitochondrial pathway of apoptosis.

This technique is used to detect changes in the protein levels of the pro-apoptotic Bax and anti-apoptotic Bcl-2.[11][12][13][14][15]

Protocol:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the Bax/Bcl-2 ratio.

Anti-inflammatory Activity Screening

This assay determines the ability of the compounds to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.[16][17][18][19][20]

Protocol:

  • Reagent Preparation: Prepare the assay buffer, heme, and COX-2 enzyme solution as per the kit manufacturer's instructions.

  • Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Reaction: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well. Add the test compound dilutions to the respective wells. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid to each well.

  • Detection: Measure the product formation, which can be done fluorometrically or colorimetrically depending on the assay kit, using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

This assay measures the ability of the compounds to scavenge nitric oxide radicals generated from sodium nitroprusside.[21][22][23][24][25]

Protocol:

  • Reaction Mixture: In a 96-well plate, mix 100 µL of 10 mM sodium nitroprusside in phosphate-buffered saline (pH 7.4) with 100 µL of the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for 150 minutes.

  • Griess Reaction: After incubation, add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Absorbance Measurement: Allow the color to develop for 10 minutes and measure the absorbance at 546 nm.

  • Data Analysis: Calculate the percentage of NO scavenging activity compared to a control without the test compound. Ascorbic acid can be used as a positive control.

Antimicrobial Activity Screening

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][27][28][29][30][31][32][33][34]

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. A viability indicator like resazurin can be added to aid in visualization.

MIC_Assay_Workflow A Prepare Serial Dilutions of Compound in 96-well Plate B Add Standardized Microbial Inoculum A->B C Incubate at Appropriate Temperature B->C D Observe for Microbial Growth (Turbidity) C->D E Determine Lowest Concentration with No Visible Growth (MIC) D->E

Caption: General workflow for Minimum Inhibitory Concentration (MIC) assay.

Data Presentation

The quantitative data obtained from these screening assays should be summarized in clearly structured tables for easy comparison. Below are example templates for presenting the results.

Table 1: Anticancer Activity of this compound Derivatives (Representative Data for Analogous Compounds)

Compound IDCancer Cell LineIC₅₀ (µM) ± SDBax/Bcl-2 Ratio (Fold Change)Caspase-3/7 Activity (Fold Increase)
4-Cl-7-OH-Indole-A MCF-7DataDataData
A549DataDataData
4-Cl-7-OH-Indole-B MCF-7DataDataData
A549DataDataData
Doxorubicin MCF-7DataDataData
A549DataDataData

Table 2: Anti-inflammatory Activity of this compound Derivatives (Representative Data for Analogous Compounds)

Compound IDCOX-2 Inhibition IC₅₀ (µM) ± SDNO Scavenging IC₅₀ (µM) ± SD
4-Cl-7-OH-Indole-A DataData
4-Cl-7-OH-Indole-B DataData
Celecoxib DataN/A
Ascorbic Acid N/AData

Table 3: Antimicrobial Activity of this compound Derivatives (Representative Data for Analogous Compounds)

Compound IDMIC (µg/mL)
S. aureusE. coliP. aeruginosaC. albicans
4-Cl-7-OH-Indole-A DataDataDataData
4-Cl-7-OH-Indole-B DataDataDataData
Ciprofloxacin DataDataDataN/A
Fluconazole N/AN/AN/AData

Note: The tables are populated with placeholder "Data". Researchers should replace this with their experimentally determined values. The provided data for analogous compounds from the literature can serve as a benchmark for comparison.

Conclusion

The protocols and guidelines presented in this document offer a comprehensive framework for the initial biological screening of this compound derivatives. By systematically evaluating their anticancer, anti-inflammatory, and antimicrobial properties, researchers can identify promising lead compounds for further development in the drug discovery pipeline. The use of standardized assays and clear data presentation will facilitate the comparison of results and the elucidation of structure-activity relationships within this novel class of indole derivatives.

References

Application Notes and Protocols for Antifungal Indole-4,7-diones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of the antifungal properties of indole-4,7-diones, a promising class of heterocyclic compounds. The information is intended to guide researchers in the screening, evaluation, and potential development of these molecules as novel antifungal agents.

Introduction to Indole-4,7-diones

Indole-4,7-diones are derivatives of indole, a prevalent scaffold in numerous biologically active compounds. The presence of the quinone moiety in the indole-4,7-dione structure is significant, as quinones are known to possess a wide range of antimicrobial activities. Research has indicated that 1H-indole-4,7-dione derivatives exhibit notable antifungal activity against a variety of pathogenic fungi, including species of Candida, Cryptococcus, and Aspergillus.[1][2][3][4] The exploration of this chemical class is driven by the urgent need for new antifungal drugs with novel mechanisms of action to combat the rise of drug-resistant fungal infections.

Quantitative Antifungal Activity

The antifungal efficacy of indole-4,7-dione derivatives has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data presented below is a summary from available literature.

Compound SeriesFungal SpeciesMIC Range (µg/mL)Key Findings
5,6-bis(arylthio)-1H-indole-4,7-dionesCandida tropicalis1.6 - 100The derivative with R1=Cl and R2=H was the most active (MIC = 1.6 µg/mL).[3]
Substituted 1H-indole-4,7-dionesNot specified0.8 - 100Various substitutions at R1 and R2 resulted in potent antifungal activity.[3]
Indole-linked triazolesCandida albicans, Candida kruseiLow MIC values reportedIndole derivatives linked to triazoles showed excellent antifungal activities.
General 1H-indole-4,7-dionesCandida krusei, Cryptococcus neoformans, Aspergillus nigerNot specifiedGenerally showed good antifungal activity against these species.[1][2][3][4]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antifungal properties of indole-4,7-diones.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-A2)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi.

1. Preparation of Fungal Inoculum:

  • For yeasts (e.g., Candida spp.), subculture the isolate onto potato dextrose agar (PDA) and incubate at 35°C for 24-48 hours.
  • For filamentous fungi (e.g., Aspergillus spp.), culture on PDA at 35°C for 7 days to encourage sporulation.
  • Harvest fungal cells or spores and suspend in sterile saline.
  • Adjust the suspension to a cell density of 1-5 x 10^6 cells/mL using a spectrophotometer (for yeasts) or a hemocytometer (for molds).
  • Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.

2. Preparation of Indole-4,7-dione Solutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compound.
  • Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
  • Incubate the plates at 35°C for 24-48 hours for yeasts and up to 72 hours for filamentous fungi.

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a microplate reader.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.

1. Perform the Broth Microdilution Assay:

  • Follow the steps outlined in Protocol 1 to determine the MIC.

2. Subculturing:

  • From the wells showing no visible growth in the MIC assay, take a fixed volume (e.g., 10 µL) and plate it onto PDA plates.

3. Incubation:

  • Incubate the PDA plates at 35°C for a duration sufficient to allow for the growth of any surviving fungi (typically 24-72 hours).

4. Determination of MFC:

  • The MFC is the lowest concentration of the compound that results in no fungal growth or a significant reduction in the number of colony-forming units (CFUs) (e.g., ≥99.9% killing) compared to the initial inoculum.

Proposed Mechanism of Action

The precise mechanism of action for the antifungal activity of indole-4,7-diones is not yet fully elucidated. However, based on the known activities of quinone-containing compounds, a plausible mechanism involves the generation of reactive oxygen species (ROS) and subsequent cellular damage.

Quinones can undergo redox cycling, a process where they are reduced to semiquinones and then re-oxidized, leading to the production of superoxide radicals. These radicals can then be converted to other highly reactive species like hydrogen peroxide and hydroxyl radicals. The accumulation of ROS can lead to oxidative stress, causing damage to vital cellular components such as DNA, proteins, and lipids, ultimately leading to fungal cell death. Some quinone antibiotics have been shown to induce DNA strand breaks.

Visualizations

Antifungal_Screening_Workflow Antifungal Screening Workflow for Indole-4,7-diones cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Further Characterization Compound_Library Indole-4,7-dione Derivatives Library Primary_Assay Broth Microdilution Assay (Single Concentration) Compound_Library->Primary_Assay Hit_Identification Identification of Active Compounds ('Hits') Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve Generation (MIC Determination) Hit_Identification->Dose_Response Spectrum_Analysis Activity Spectrum Analysis (Panel of Fungal Pathogens) Dose_Response->Spectrum_Analysis MFC_Assay Minimum Fungicidal Concentration (MFC) Assay Spectrum_Analysis->MFC_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay MFC_Assay->Cytotoxicity_Assay Mechanism_Studies Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_Studies

Caption: A generalized workflow for the screening and evaluation of novel antifungal compounds.

Proposed_Mechanism_of_Action Proposed Mechanism of Action for Indole-4,7-diones cluster_0 Redox Cycling cluster_1 Cellular Damage Indole_Dione Indole-4,7-dione Reduction Reduction (e.g., by cellular reductases) Indole_Dione->Reduction Semiquinone Semiquinone Radical Reduction->Semiquinone Reoxidation Re-oxidation (by molecular oxygen) Semiquinone->Reoxidation Reoxidation->Reduction ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2, OH) Reoxidation->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Cell_Death Fungal Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Lipid_Peroxidation->Cell_Death

Caption: A diagram illustrating the proposed mechanism of action for indole-4,7-diones.

References

Application Notes and Protocols: Anti-cancer Activity of Chlorinated Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-cancer activities of chlorinated indole derivatives, detailing their efficacy, mechanisms of action, and relevant experimental protocols. The information is intended to guide researchers in the evaluation and development of this promising class of compounds for cancer therapy.

Introduction

Indole-based compounds, both naturally occurring and synthetic, have garnered significant attention in oncology for their potential as therapeutic agents.[1] The incorporation of chlorine atoms into the indole scaffold can significantly enhance their anti-cancer properties.[2] Chlorinated indole derivatives have demonstrated potent activity against a variety of cancer cell lines by targeting crucial cellular processes such as cell division, signaling pathways, and programmed cell death.[3][4][5] This document summarizes key findings and provides detailed protocols for assessing the anti-cancer effects of these compounds.

Data Presentation: Efficacy of Chlorinated Indole Derivatives

The following tables summarize the in vitro cytotoxic activity of various chlorinated indole derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of Selected Chlorinated Indole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,4-dichloro indole conjugate MCF-7 (Breast)12.2[3]
4-chloro indole derivative (Compound 4) HepG2 (Liver)69.68[5]
A549 (Lung)71.68[5]
MOLT-3 (Leukemia)46.23[5]
5-chloro indole betulin derivative MIAPaCa-2 (Pancreatic)2.44-2.70 µg/mL[4]
PA-1 (Ovarian)2.44-2.70 µg/mL[4]
SW620 (Colon)2.44-2.70 µg/mL[4]
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) HCT116 (Colon)7.1[6]
Chlorinated Indole-Sulfonamide (Compound 36) HepG2 (Liver)<10[7]
MOLT-3 (Leukemia)<10[7]
Chlorinated Indole-Thiophene (Compound 33a) Various Cancer Cell Lines15.43[2]
Chlorinated Indole-Thiophene (Compound 33b) Various Cancer Cell Lines20.53[2]

Mechanisms of Action

Chlorinated indole derivatives exert their anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and interfering with key signaling pathways that regulate cancer cell proliferation and survival.

Induction of Apoptosis

A primary mechanism of action for many chlorinated indole derivatives is the induction of apoptosis.[3][8] This process is often mediated through the intrinsic mitochondrial pathway, characterized by:

  • Increased production of Reactive Oxygen Species (ROS): This leads to oxidative stress and cellular damage.[6][8]

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): This is a key event in the initiation of apoptosis.[9]

  • Release of Cytochrome c: This protein, once in the cytosol, activates the caspase cascade.[10]

  • Activation of Caspases: Specifically, the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3, -7) leads to the cleavage of cellular substrates and ultimately cell death.[8][9]

  • Regulation of Apoptotic Proteins: This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[3]

Inhibition of Signaling Pathways

Chlorinated indole derivatives have been shown to inhibit several signaling pathways critical for cancer cell growth and proliferation:

  • Receptor Tyrosine Kinases (RTKs): Many derivatives act as inhibitors of RTKs such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][8][11] Inhibition of these pathways can block downstream signaling cascades like the MEK/ERK pathway, leading to reduced cell proliferation.[3]

  • Tubulin Polymerization: Some chlorinated indoles interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[2] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][12]

  • NF-κB Signaling: The transcription factor NF-κB plays a crucial role in cancer cell survival and proliferation. Certain chlorinated indole alkaloids have been shown to inhibit NF-κB signaling, contributing to their pro-apoptotic effects.[13]

  • Wnt/β-catenin Pathway: Dysregulation of this pathway is common in many cancers. A specific chlorinated indole derivative, RS4690, has been identified as an inhibitor of Dishevelled 1 (DVL1), a key component of the Wnt signaling pathway.[6]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anti-cancer activity of chlorinated indole derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of a compound.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[14]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Chlorinated indole derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% Triton X-100 in 0.1 N HCl in isopropanol, or DMSO)[14]

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[14]

  • Compound Treatment: Prepare serial dilutions of the chlorinated indole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can be used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • Cancer cell lines

  • Chlorinated indole derivative

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the chlorinated indole derivative at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Caspase Activity Assay

This assay measures the activity of key apoptosis-related enzymes, the caspases.

Principle: The assay utilizes a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AFC) reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.

Materials:

  • Treated and untreated cell lysates

  • Caspase-3, -8, or -9 colorimetric or fluorometric assay kit

  • Microplate reader

Protocol:

  • Cell Lysis: Prepare cell lysates from treated and untreated cells according to the kit manufacturer's instructions.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer and the caspase substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Quantify the caspase activity based on the signal intensity relative to a standard curve or control.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer is used to measure the fluorescence of a large population of individual cells.

Materials:

  • Cancer cell lines

  • Chlorinated indole derivative

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with PBS.

  • Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR MEK MEK EGFR->MEK VEGFR VEGFR VEGFR->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Tubulin Tubulin DVL1 DVL1 NFkB NF-kB Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion CytC Cytochrome c Mitochondrion->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Indole Chlorinated Indole Derivative Indole->EGFR Inhibition Indole->VEGFR Inhibition Indole->Tubulin Inhibition of Polymerization Indole->DVL1 Inhibition Indole->NFkB Inhibition Indole->Bax Activation Indole->Bcl2 Inhibition G cluster_assays Anti-Cancer Activity Assessment start Start: Select Cancer Cell Line and Chlorinated Indole Derivative culture Cell Culture and Seeding start->culture treat Treatment with Chlorinated Indole Derivative culture->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis caspase Caspase Activity Assay treat->caspase cell_cycle Cell Cycle Analysis treat->cell_cycle analyze Data Analysis and Interpretation viability->analyze apoptosis->analyze caspase->analyze cell_cycle->analyze end Conclusion: Determine Efficacy and Mechanism of Action analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 4,7-Disubstituted Indoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective synthesis of 4,7-disubstituted indoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselective functionalization of the C4 and C7 positions of an indole nucleus so challenging?

A1: The functionalization of an indole's benzene core (positions C4, C5, C6, and C7) is significantly more difficult than at the pyrrole ring's C2 or C3 positions.[1][2] The C2 and C3 positions are more electronically favorable for many reactions. Achieving selectivity between the C4 and C7 positions is particularly challenging due to their similar electronic environments. The C4 position is notoriously difficult to access directly, often requiring specialized strategies like the use of directing groups.[3]

Q2: I am observing a mixture of isomers (C4, C5, C6, C7) in my reaction. How can I improve regioselectivity for the C4 and C7 positions?

A2: Achieving high regioselectivity often requires a directing group (DG) strategy. The choice of DG and catalyst system is critical for controlling the position of functionalization.[1][2]

  • For C7 Functionalization: Installing an N-P(O)tBu2 or N-PtBu2 group on the indole nitrogen can effectively direct a variety of palladium-catalyzed reactions (arylation, olefination, acylation) to the C7 position.[2][4] Rhodium(III)-catalyzed oxidative cross-coupling is another efficient method for direct C7 substitution.[5]

  • For C4 Functionalization: Accessing the C4 position is less straightforward. One strategy involves installing a pivaloyl group at the C3 position, which can help direct arylation towards C4 and C5.[1][4] Alternatively, using an aldehyde functional group at C3 can direct ruthenium-catalyzed functionalization to the C4 position.[6]

Q3: My C-H activation reaction is giving low yields. What are the common causes and how can I troubleshoot this?

A3: Low yields in C-H activation for 4,7-disubstituted indole synthesis can stem from several factors:

  • Catalyst Inactivity: The precious metal catalyst may be deactivated. Ensure anhydrous and anaerobic conditions if the catalyst is sensitive to air or moisture. Consider screening different ligands or catalyst precursors.

  • Incorrect Directing Group: The chosen directing group may not be optimal for the desired transformation or may be sterically hindering.

  • Poor Substrate Reactivity: The electronic properties of your indole substrate may not be suitable for the reaction. Electron-donating or withdrawing groups can significantly impact reactivity.

  • Harsh Reaction Conditions: C-H activation reactions can be sensitive to temperature and reaction time. Optimize these parameters. Some modern methods, including metal-free borylation/hydroxylation strategies, can proceed under mild conditions.[2][4]

Q4: The pivaloyl directing group I used is difficult to remove. What deprotection strategies are effective?

A4: The pivaloyl group is known to be robust and difficult to remove.[7] While traditional methods using alkoxides can work, yields are often variable and poor.[7] A more general and efficient method is the use of a lithium base, such as Lithium Diisopropylamide (LDA), at moderately elevated temperatures (e.g., 40-45 °C), which can lead to fast and clean deprotection.[7]

Q5: My Fischer Indole Synthesis is failing when using certain substituted hydrazines. What is happening?

A5: The Fischer Indole Synthesis can fail for specific substitution patterns, especially when attempting to synthesize C3 N-substituted indoles.[8] The key step is an acid-promoted[2][2]-sigmatropic rearrangement. If the substituent (particularly an electron-donating one) stabilizes the alternative iminylcarbocation intermediate, a competing heterolytic N-N bond cleavage pathway becomes favored, preventing the cyclization and leading to reaction failure.[8] Using Lewis acids like ZnCl₂ instead of protic acids can sometimes improve the efficiency of these challenging cyclizations.[8]

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Metal-Catalyzed Cross-Coupling

This guide provides a structured approach to troubleshooting poor regioselectivity between the C4 and C7 positions.

Troubleshooting Workflow for Poor Regioselectivity

G start Low Regioselectivity Observed (Mixture of C4/C7 Products) check_dg Is a Directing Group (DG) Being Used? start->check_dg implement_dg Implement a DG Strategy: - For C7: N-P(O)tBu2, N-PtBu2 - For C4: C3-Pivaloyl, C3-Aldehyde check_dg->implement_dg No optimize_dg Optimize Existing DG Strategy check_dg->optimize_dg Yes solution Improved Regioselectivity implement_dg->solution check_catalyst Review Catalyst/Ligand System: - Pd for C7 with N-P(O)tBu2 - Cu for C6 with N-P(O)tBu2 - Ru for C4 with C3-CHO optimize_dg->check_catalyst check_protecting_group Evaluate N-Protecting Group: - Is it sterically or electronically influencing the outcome? check_catalyst->check_protecting_group change_pg Change N-Protecting Group to be less stericaly bulky or modify electronic properties. check_protecting_group->change_pg consider_alternative Consider Alternative Synthetic Route: - Multi-step synthesis from pre-functionalized precursors (e.g., 2,3-dihalophenols) check_protecting_group->consider_alternative No Improvement change_pg->solution consider_alternative->solution

Caption: Troubleshooting workflow for poor regioselectivity.

Data Summary

Table 1: Comparison of Directing Groups for C-H Functionalization of Indoles
Directing Group (Position)Target PositionCatalyst SystemReaction TypeReference
N-P(O)tBu₂ (N1)C7Palladium (Pd)Arylation[1][4]
N-P(O)tBu₂ (N1)C6Copper (Cu)Arylation[1][4]
N-PtBu₂ (N1)C7VariousArylation, Olefination, Acylation, etc.[1][2]
Pivaloyl (C3)C4 / C5Palladium (Pd)Arylation[1][4]
Pivaloyl (N1 or C3)C7 / C4BBr₃ (Metal-Free)Borylation[1][4]
Aldehyde (C3)C4Ruthenium (Ru)Functionalization[6]

Key Experimental Protocols

Protocol 1: Palladium-Catalyzed C7 Arylation using N-P(O)tBu₂ Directing Group

This protocol is adapted from strategies developed for site-selective C-H functionalization.[1][4]

1. Synthesis of N-P(O)tBu₂-indole:

  • To a solution of indole in an appropriate anhydrous solvent (e.g., THF), add a suitable base (e.g., NaH) at 0 °C.
  • Stir the mixture for 30 minutes.
  • Add di-tert-butylphosphinic chloride and allow the reaction to warm to room temperature and stir overnight.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the crude product by column chromatography.

2. C7 Arylation:

  • In a reaction vessel purged with an inert gas (e.g., Argon), combine N-P(O)tBu₂-indole, the desired aryl halide (e.g., aryl bromide), a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K₂CO₃).
  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
  • Heat the reaction mixture at the specified temperature (e.g., 100-120 °C) for 12-24 hours, monitoring by TLC or GC-MS.
  • After completion, cool the reaction, dilute with an organic solvent, and filter through celite.
  • Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
  • Purify the product by column chromatography.

3. Deprotection of the Directing Group:

  • The phosphinoyl group can be removed under appropriate conditions to yield the free N-H indole.

Palladium-Catalyzed C7 Arylation Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: C-H Activation/Arylation cluster_2 Step 3: Deprotection A Indole B 1. Add Base (e.g., NaH) 2. Add tBu2P(O)Cl A->B C N-P(O)tBu2-Protected Indole B->C D Add: - Aryl Halide - Pd Catalyst - Ligand & Base C->D E Heat (e.g., 100-120°C) D->E F 7-Aryl-N-P(O)tBu2 Indole E->F G Deprotection Conditions F->G H Final Product: 4,7-Disubstituted Indole G->H

Caption: Experimental workflow for C7 arylation.

Protocol 2: Synthesis of 4-Alkoxyindoles via Directed Ortho-Metalation

This protocol is based on a strategy for the regioselective synthesis of 4- and 7-alkoxyindoles from 2,3-dihalophenols.[9]

1. Directed Ortho-Metalation:

  • Start with a commercially available 3-halophenol. Protect the hydroxyl group (e.g., as a methoxy ether).
  • Dissolve the protected phenol in an anhydrous ether solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.
  • Add a strong base (e.g., n-BuLi) dropwise to effect directed ortho-metalation.
  • Quench the lithiated intermediate with an iodine source to install an iodine atom ortho to the directing group, yielding a 2,3-disubstituted halo-anisole derivative.

2. Sonogashira Coupling:

  • Combine the di-halogenated precursor, a terminal alkyne (e.g., trimethylsilylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent with a base (e.g., Et₃N).
  • Heat the reaction until the starting material is consumed.
  • Work up the reaction and purify the resulting coupled product. If a silyl-protected alkyne was used, deprotect it (e.g., with K₂CO₃ in methanol).

3. Tandem Amination/Cyclization:

  • The final step involves a palladium-catalyzed reaction with an amine (e.g., a primary amine) that leads to amination at the remaining halide position, followed by an intramolecular cyclization to form the indole ring.
  • The specific conditions (catalyst, ligand, base, temperature) will depend on the exact substrates used.
  • Purify the final 4-alkoxyindole product via column chromatography.

Logic Diagram: Comparing Synthetic Strategies

G center Synthesis of 4,7-Disubstituted Indoles strategy1 Strategy 1: Late-Stage C-H Functionalization center->strategy1 strategy2 Strategy 2: De Novo Synthesis from Precursors center->strategy2 pros1 Pros: - Atom-economic - Fewer linear steps strategy1->pros1 cons1 Cons: - Regioselectivity is a major challenge - Requires specific directing groups - Catalyst cost/toxicity strategy1->cons1 pros2 Pros: - Unambiguous regioselectivity - Access to diverse precursors strategy2->pros2 cons2 Cons: - Longer synthetic sequence - Overall yield can be lower strategy2->cons2

Caption: Comparison of major synthetic approaches.

References

Technical Support Center: Synthesis of 4-chloro-1H-indol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-chloro-1H-indol-7-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: While a direct, high-yield, one-pot synthesis for this compound is not extensively reported, multi-step synthetic strategies are generally employed. A common conceptual approach involves the construction of the indole ring from a pre-functionalized benzene ring. A plausible route starts from a substituted aniline or phenol, followed by cyclization to form the indole nucleus. Key methods for indole ring formation that can be adapted include the Fischer, Bischler, and Buchwald indole syntheses.[1][2]

Q2: What are the critical parameters influencing the yield in a Fischer indole synthesis?

A2: The Fischer indole synthesis, a reaction between a phenylhydrazine and a carbonyl compound under acidic conditions, is highly dependent on several factors.[1][2][3] The choice of acid catalyst, reaction temperature, and solvent are all critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used, and the optimal choice depends on the specific substrates.[1] Careful control of temperature is necessary to prevent the formation of side products.

Q3: Are there any known issues with the stability of intermediates in this synthesis?

A3: In many indole syntheses, the intermediates, such as arylhydrazones in the Fischer indole synthesis, can be unstable.[2] It is often preferable to generate the hydrazone in situ and proceed directly with the cyclization without isolation. This approach can minimize degradation and improve overall yield.

Q4: How can I purify the final product, this compound?

A4: Purification of hydroxyindoles can be challenging due to their polarity and potential for oxidation. Standard purification techniques include column chromatography on silica gel. In some cases, for structurally related compounds like 7-bromo-4-chloro-1H-indazol-3-amine, purification can be achieved by recrystallization from a suitable solvent system, such as a methanol/water mixture, which avoids the need for chromatography.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective acid catalyst for the cyclization step.Screen a variety of Brønsted and Lewis acids. See Table 1 for a comparison of common catalysts.
Reaction temperature is too low.Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction by TLC or LC-MS.
Degradation of starting materials or intermediates.Ensure the quality of starting materials. For sensitive intermediates like hydrazones, consider in situ generation.[2]
Formation of Multiple Products/Isomers Non-regioselective cyclization.Modify the starting materials to include directing groups that favor the desired regiochemistry. In some cases, the choice of solvent can influence isomer ratios.
Side reactions due to harsh acidic conditions.Use a milder acid catalyst or lower the reaction temperature. The use of a solid-supported acid could also offer better control.
Product Degradation During Workup or Purification Oxidation of the hydroxyl group on the indole ring.Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Acid-catalyzed decomposition of the product.Neutralize the reaction mixture promptly during workup. Use a buffered mobile phase for chromatography if necessary.
Difficulty in Removing Impurities Co-elution of impurities with the product during chromatography.Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). Recrystallization from a suitable solvent system can also be an effective purification method.[4]

Data Summary

Table 1: Common Acid Catalysts for Fischer Indole Synthesis

Catalyst Type Examples Typical Conditions Notes
Brønsted Acids HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TsOH)Elevated temperatures (80-160°C)PPA is often effective for difficult cyclizations but can lead to charring.[1]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Can sometimes be used under milder conditions than Brønsted acids.The choice of Lewis acid can significantly impact the reaction outcome.[1]

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound via a Multi-step Route

This protocol is a hypothetical sequence based on established organic chemistry principles and adaptations from syntheses of related compounds. It is intended as a starting point for experimental design.

Step 1: Synthesis of 2-chloro-5-methoxyaniline

A potential starting material, 2-chloro-5-methoxyaniline, can be prepared from commercially available precursors.

Step 2: Diazotization and Reduction to (2-chloro-5-methoxyphenyl)hydrazine

  • Dissolve 2-chloro-5-methoxyaniline in aqueous HCl and cool to 0-5°C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • In a separate flask, prepare a solution of tin(II) chloride in concentrated HCl and cool to 0-5°C.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution, keeping the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture for 2-3 hours at room temperature.

  • Collect the precipitated hydrazine hydrochloride by filtration, wash with a small amount of cold water, and dry.

Step 3: Fischer Indole Synthesis to form 4-chloro-7-methoxy-1H-indole

  • Suspend the (2-chloro-5-methoxyphenyl)hydrazine hydrochloride and a suitable ketone (e.g., pyruvic acid or an acetone equivalent) in a high-boiling solvent such as toluene or xylene.

  • Add an acid catalyst (e.g., polyphosphoric acid or zinc chloride).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and quench with water or an ice-water mixture.

  • Neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 4: Demethylation to this compound

  • Dissolve the 4-chloro-7-methoxy-1H-indole in a suitable solvent such as dichloromethane.

  • Cool the solution to 0°C or lower.

  • Add a demethylating agent, such as boron tribromide (BBr₃), dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product 2_chloro_5_methoxyaniline 2-chloro-5-methoxyaniline diazotization_reduction Diazotization & Reduction 2_chloro_5_methoxyaniline->diazotization_reduction 1. NaNO2, HCl 2. SnCl2 carbonyl_compound Carbonyl Compound (e.g., pyruvic acid) fischer_synthesis Fischer Indole Synthesis (Acid Catalyst) carbonyl_compound->fischer_synthesis hydrazine (2-chloro-5-methoxyphenyl)hydrazine diazotization_reduction->hydrazine methoxy_indole 4-chloro-7-methoxy-1H-indole fischer_synthesis->methoxy_indole demethylation Demethylation (e.g., BBr3) final_product This compound demethylation->final_product hydrazine->fischer_synthesis methoxy_indole->demethylation

Caption: Proposed synthetic workflow for this compound.

G start Low Yield in Fischer Synthesis Step check_catalyst Is an appropriate acid catalyst being used? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes screen_catalysts Screen Brønsted and Lewis acids (Table 1) check_catalyst->screen_catalysts No check_intermediate Is the hydrazine intermediate stable? check_temp->check_intermediate Yes optimize_temp Incrementally increase temperature check_temp->optimize_temp No in_situ Generate hydrazine in situ check_intermediate->in_situ No success Improved Yield check_intermediate->success Yes screen_catalysts->check_temp optimize_temp->check_intermediate in_situ->success

Caption: Troubleshooting flowchart for the Fischer indole synthesis step.

References

Technical Support Center: Synthesis of Chlorinated Indoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated indoles. Our aim is to help you identify and mitigate the formation of common byproducts, ensuring higher yields and purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I might encounter during the chlorination of indoles?

A1: The most frequently observed byproducts in indole chlorination reactions include:

  • Dichlorinated indoles: Primarily 2,3-dichloroindoles, which arise from over-chlorination of the indole ring.

  • Oxidized byproducts: These include indolin-3-ones, 2-hydroxyindolin-3-ones, 3-chloro-2-oxindoles, and 3,3-dichloro-2-oxindoles. Their formation is often promoted by the choice of chlorinating agent and reaction conditions.[1][2]

  • Oligomers and Polymers: In the presence of acid, indoles can undergo self-reaction to form dimers, trimers, and higher-order polymers.[3]

  • N-chloroindoles and 3-chloro-3H-indoles: These are often intermediates in the chlorination process but can sometimes be isolated as byproducts under specific conditions.[4][5]

Q2: How can I detect the presence of these byproducts in my reaction mixture?

A2: A combination of analytical techniques is recommended for the identification and quantification of byproducts:

  • Thin Layer Chromatography (TLC): A quick and simple method to get a preliminary idea of the number of components in your reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile byproducts. It provides both retention time and mass spectral data for structural elucidation.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating less volatile compounds and for quantitative analysis of the product and byproduct distribution.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the isolated byproducts.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during the synthesis of chlorinated indoles.

Issue 1: Formation of Dichlorinated Indoles

Symptom: Your final product is contaminated with a significant amount of dichlorinated indole, as confirmed by GC-MS or NMR.

Cause: Over-chlorination of the indole substrate. This is more likely to occur with electron-rich indoles.

Troubleshooting Steps:

  • Reduce the Stoichiometry of the Chlorinating Agent: Carefully control the molar equivalents of the chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride). Start with a 1:1 molar ratio of indole to chlorinating agent and monitor the reaction progress closely by TLC or GC-MS.

  • Control the Reaction Temperature: Lowering the reaction temperature can often improve selectivity for monochlorination. Try running the reaction at 0 °C or even -78 °C.

  • Slow Addition of the Chlorinating Agent: Instead of adding the chlorinating agent all at once, use a syringe pump for slow, controlled addition. This helps to maintain a low concentration of the chlorinating agent in the reaction mixture, disfavoring over-reaction.

  • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is generally considered a milder and more selective chlorinating agent than sulfuryl chloride. If you are using sulfuryl chloride and observing significant dichlorination, consider switching to NCS.

Experimental Protocol: Minimizing Dichlorination using NCS

  • Materials: Indole, N-Chlorosuccinimide (NCS), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the indole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve NCS (1.05 eq) in anhydrous DCM.

    • Add the NCS solution dropwise to the indole solution over a period of 30-60 minutes using a syringe pump.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Issue 2: Formation of Oxidized Byproducts (Oxindoles)

Symptom: You observe the formation of 3-chloro-2-oxindoles or 3,3-dichloro-2-oxindoles in your product mixture.

Cause: Certain chlorinating agents, such as sulfuryl chlorofluoride, can also act as oxidants, leading to the formation of oxindoles.[2] The presence of water can also contribute to the formation of these byproducts.

Troubleshooting Steps:

  • Choice of Solvent: The choice of solvent can significantly influence the reaction pathway. For example, using dioxane or diethyl ether with sulfuryl chlorofluoride favors the formation of 3-chloroindoles, while switching to THF or acetone can lead to the formation of 3-chloro-2-oxindoles.[2]

  • Use of Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware to minimize the presence of water, which can promote the formation of hydroxylated and oxidized byproducts.

  • Alternative Chlorinating Agents: If oxindole formation is a persistent issue, consider using a chlorinating agent that is less prone to oxidation, such as NCS in a non-polar solvent.

Experimental Protocol: Selective Synthesis of 3-Chloroindoles with Sulfuryl Chlorofluoride

  • Materials: Indole, Sulfuryl chlorofluoride (SO2ClF), Anhydrous Dioxane.

  • Procedure:

    • Dissolve the indole (1.0 eq) in anhydrous dioxane in a reaction vessel suitable for handling a gaseous reagent.

    • Cool the solution to the desired temperature (e.g., 0 °C).

    • Slowly bubble a controlled amount of SO2ClF gas (1.1 eq) through the solution.

    • Monitor the reaction by GC-MS.

    • Once the starting material is consumed, purge the reaction mixture with nitrogen to remove any excess SO2ClF.

    • Work up the reaction as appropriate for your specific indole.

    • Purify by column chromatography.

Issue 3: Formation of Oligomers and Polymers

Symptom: A significant amount of insoluble, tar-like material is formed during the reaction, leading to low yields of the desired product.

Cause: Acid-catalyzed polymerization of the indole starting material or product. Many chlorination reactions generate acidic byproducts (e.g., HCl from sulfuryl chloride) or are carried out in the presence of an acid catalyst.

Troubleshooting Steps:

  • Use a Non-Acidic Chlorinating Agent: N-Chlorosuccinimide (NCS) does not produce a strong acid byproduct and is a good alternative to reagents like sulfuryl chloride.

  • Include a Non-Nucleophilic Base: If an acid is generated during the reaction, consider adding a non-nucleophilic base, such as 2,6-lutidine or proton sponge, to scavenge the acid and prevent polymerization.

  • Control the Temperature: Polymerization is often more pronounced at higher temperatures. Running the reaction at a lower temperature can help to minimize this side reaction.

Quantitative Data on Byproduct Formation

The following tables summarize the influence of reaction conditions on the distribution of products and byproducts in the chlorination of indoles.

Table 1: Effect of Solvent on the Reaction of Indole with Sulfuryl Chlorofluoride (SO2ClF) [2]

SolventDesired Product (3-Chloroindole) Yield (%)Byproduct (3-Chloro-2-oxindole) Yield (%)
Dioxane85<5
Diethyl Ether82<5
Tetrahydrofuran (THF)1575
Acetone1080

Table 2: Comparison of Chlorinating Agents for the Synthesis of 4-Chloroindole

Chlorinating AgentReaction ConditionsDesired Product (4-Chloroindole) Yield (%)Major Byproduct(s)Byproduct Yield (%)
N-Chlorosuccinimide (NCS)DCM, 0 °C, 2h782,4-dichloroindole10
Sulfuryl Chloride (SO2Cl2)DCM, 0 °C, 1h652,4-dichloroindole, polymers20
Trichloroisocyanuric acid (TCCA)Acetonitrile, rt, 4h72Dichloroindoles15

(Note: The data in Table 2 is a representative summary from multiple literature sources and may vary depending on the specific indole substrate and reaction scale.)

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding and troubleshooting the synthesis of chlorinated indoles, the following diagrams have been generated.

Byproduct_Formation cluster_main Chlorination of Indole cluster_byproducts Common Byproduct Pathways Indole Indole Desired_Product Monochloroindole Indole->Desired_Product Monochlorination Dichloroindole Dichloroindole Indole->Dichloroindole Over-chlorination Oxindole Oxidized Byproducts (Oxindoles) Indole->Oxindole Oxidation Polymer Oligomers/Polymers Indole->Polymer Acid-catalyzed Polymerization Chlorinating_Agent Chlorinating Agent (e.g., NCS, SO2Cl2) Chlorinating_Agent->Desired_Product Chlorinating_Agent->Dichloroindole Chlorinating_Agent->Oxindole Desired_Product->Dichloroindole Further Chlorination

Caption: Competing reaction pathways in indole chlorination.

Troubleshooting_Flowchart Start Reaction mixture analysis (TLC, GC-MS, HPLC) Byproduct_Observed Significant byproduct observed? Start->Byproduct_Observed No_Byproduct Continue with purification Byproduct_Observed->No_Byproduct No Identify_Byproduct Identify major byproduct Byproduct_Observed->Identify_Byproduct Yes Is_Dichloro Is it dichlorination? Identify_Byproduct->Is_Dichloro Is_Oxidized Is it an oxidized byproduct? Is_Dichloro->Is_Oxidized No Troubleshoot_Dichloro Reduce stoichiometry of chlorinating agent Lower reaction temperature Slow addition of reagent Switch to NCS Is_Dichloro->Troubleshoot_Dichloro Yes Is_Polymer Is it polymerization? Is_Oxidized->Is_Polymer No Troubleshoot_Oxidized Change solvent Ensure anhydrous conditions Use a non-oxidizing chlorinating agent Is_Oxidized->Troubleshoot_Oxidized Yes Troubleshoot_Polymer Use non-acidic chlorinating agent (NCS) Add a non-nucleophilic base Lower reaction temperature Is_Polymer->Troubleshoot_Polymer Yes Optimize Optimize and repeat Troubleshoot_Dichloro->Optimize Troubleshoot_Oxidized->Optimize Troubleshoot_Polymer->Optimize

Caption: Troubleshooting flowchart for chlorinated indole synthesis.

References

Technical Support Center: Purification of Halogenated Indole Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of halogenated indole intermediates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of halogenated indole intermediates, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Column Chromatography - Improper Solvent System: The chosen eluent may not be optimal for separating the target compound from impurities. - Compound Degradation on Silica Gel: Halogenated indoles can be sensitive to acidic silica gel. - Co-elution with Impurities: Similar polarity of the product and impurities can lead to incomplete separation.- Optimize the Solvent System: Perform thin-layer chromatography (TLC) with various solvent mixtures to identify the best separation conditions. A common eluent system is a mixture of hexane and dichloromethane (e.g., 3:1 v/v)[1]. - Use Neutralized Silica Gel: Treat silica gel with a base (e.g., triethylamine) before packing the column to prevent degradation of sensitive compounds. - Employ Alternative Chromatography: Consider using reverse-phase HPLC for difficult separations[2][3].
Product is Contaminated with Starting Material - Incomplete Reaction: The halogenation reaction may not have gone to completion. - Similar Polarity: The starting material and the halogenated product may have very similar polarities, making separation by chromatography challenging.- Monitor Reaction Progress: Use techniques like NMR or LC-MS to ensure the reaction is complete before workup[1]. - Recrystallization: If the product is a solid, recrystallization can be a highly effective method to remove small amounts of starting material. Suitable solvent systems often include methanol/water or hexane[4][5].
Presence of Isomeric Impurities - Lack of Regioselectivity: The halogenation reaction may have produced multiple isomers (e.g., halogenation at different positions of the indole ring).- Optimize Reaction Conditions: Varying the halogenating agent, solvent, and temperature can improve regioselectivity. - Preparative HPLC: For isomers that are difficult to separate by flash chromatography, preparative HPLC is often the most effective purification method[2].
Oily Product That Won't Solidify - Residual Solvent: Trapped solvent can prevent the product from crystallizing. - Presence of Impurities: Even small amounts of impurities can inhibit crystallization.- High Vacuum Drying: Dry the product under high vacuum for an extended period to remove residual solvents. - Trituration: Add a solvent in which the product is insoluble but the impurities are soluble. Stir the mixture to induce crystallization of the product.
Product Darkens or Decomposes Upon Standing - Air/Light Sensitivity: Some halogenated indoles are unstable and can decompose when exposed to air or light. - Acidic Residues: Trace amounts of acid from the reaction or purification can cause degradation.- Store Under Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. - Neutralize Before Storage: Ensure all acidic residues are removed during the workup by washing with a mild base (e.g., saturated sodium bicarbonate solution).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude halogenated indole intermediates?

A1: The most frequently employed method is flash column chromatography over silica gel.[6][7] A typical solvent system for elution is a mixture of a non-polar solvent like hexane and a more polar solvent such as dichloromethane or ethyl acetate.[1] For solid products, recrystallization is also a powerful technique to achieve high purity.

Q2: How can I remove unreacted N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) from my reaction mixture?

A2: Unreacted NIS or NBS, as well as the succinimide byproduct, can often be removed by washing the organic layer with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) during the workup. This reduces the excess halogenating agent to a more water-soluble species.

Q3: My halogenated indole is a solid. What is a good general procedure for recrystallization?

A3: A common approach is to dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble (e.g., methanol) and then slowly add a solvent in which it is less soluble (an anti-solvent, e.g., water) until the solution becomes cloudy.[5][8] Cooling the mixture slowly will then promote the formation of pure crystals. For some halogenated indoles, crystallization from a single solvent like diethyl ether in the presence of a small amount of an amine has been shown to be effective in removing isomeric impurities.[9]

Q4: Are there any "greener" purification alternatives to traditional solvent-based chromatography?

A4: Yes, enzymatic halogenation and purification methods are being explored to provide more environmentally friendly options.[2][10][11] These methods often use aqueous media and avoid hazardous reagents. Additionally, purification techniques like supercritical fluid chromatography (SFC) are gaining traction as they use supercritical CO₂ as the mobile phase, reducing organic solvent consumption.

Q5: How can I confirm the purity and identity of my final product?

A5: The purity and identity of the final halogenated indole intermediate should be confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation.[1] High-Resolution Mass Spectrometry (HRMS) provides an accurate molecular weight. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the volatility and stability of the compound.

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of a halogenated indole intermediate using flash column chromatography.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the chromatography eluent or a stronger solvent (e.g., dichloromethane). Adsorb the crude material onto a small amount of silica gel by concentrating the solution to a dry powder.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., a gradient of 0% to 50% dichloromethane in hexane).

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified halogenated indole.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the purification of a solid halogenated indole intermediate by recrystallization.

  • Solvent Selection: Choose a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. A common system is methanol and water.[5]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent (e.g., methanol) until the solid is completely dissolved.

  • Induce Crystallization: Slowly add an anti-solvent (e.g., water) dropwise until the solution becomes persistently turbid.

  • Crystal Growth: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow crude_product Crude Halogenated Indole Intermediate is_solid Is the product a solid? crude_product->is_solid chromatography Flash Column Chromatography is_solid->chromatography No recrystallization Recrystallization is_solid->recrystallization Yes purity_check1 Check Purity (TLC/LC-MS) chromatography->purity_check1 purity_check2 Check Purity (HPLC/NMR) recrystallization->purity_check2 pure_oil Pure Oily Product purity_check1->pure_oil Pure further_purification Further Purification (e.g., Prep-HPLC) purity_check1->further_purification Not Pure pure_solid Pure Solid Product purity_check2->pure_solid Pure purity_check2->further_purification Not Pure further_purification->purity_check2 Troubleshooting_Logic start Purification Issue Encountered low_yield Low Yield? start->low_yield impurity Impurities Present? low_yield->impurity No optimize_eluent Optimize Eluent Use Neutral Silica low_yield->optimize_eluent Yes stability Product Unstable? impurity->stability No check_reaction Check Reaction Completion Consider Recrystallization impurity->check_reaction Starting Material prep_hplc Optimize Reaction Use Preparative HPLC impurity->prep_hplc Isomers store_inert Store Under Inert Gas Protect from Light stability->store_inert Yes

References

Technical Support Center: Palladium-Catalyzed Indole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed indole synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed indole synthesis is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in palladium-catalyzed indole synthesis can stem from several factors. The primary areas to investigate are the catalyst system (palladium precursor and ligand), reaction conditions (temperature, solvent, and base), and the quality of your starting materials.

Troubleshooting Steps for Low Yield:

  • Catalyst and Ligand: The choice of palladium precursor and ligand is critical. For instance, in Larock indole synthesis, while Pd(OAc)₂ can be used, employing a pre-catalyst or a more active palladium source might be beneficial. The ligand plays a crucial role in stabilizing the catalyst and promoting the desired reactivity. For challenging substrates, such as o-bromoanilines in the Larock synthesis, a switch to a more electron-rich and bulky phosphine ligand like P(tBu)₃ can significantly improve yields by facilitating the oxidative addition step.[1]

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can sometimes improve yields, but it can also lead to side reactions like hydrodehalogenation or catalyst decomposition.[2] A careful optimization of the temperature is necessary.

    • Solvent: The polarity and coordinating ability of the solvent can influence the reaction outcome. Common solvents include DMF, dioxane, and toluene. A screening of different solvents is often a good starting point for optimization.

    • Base: The choice and stoichiometry of the base are crucial. In the Larock synthesis, K₂CO₃ is often optimal.[3] For Buchwald-Hartwig aminations, a range of bases from strong inorganic bases like NaOtBu to weaker carbonate bases can be employed, depending on the substrate's sensitivity.

  • Starting Material Quality: Ensure your starting materials, especially the o-haloaniline and the alkyne or other coupling partner, are pure and dry. Impurities can poison the catalyst. Solvents should be anhydrous and degassed to prevent catalyst deactivation.

Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

A2: Side product formation is a common issue. The nature of the side products can provide valuable clues for troubleshooting.

Common Side Reactions and Solutions:

  • Hydrodehalogenation: This is the replacement of the halogen on the aniline with a hydrogen atom, leading to the formation of aniline as a byproduct. It is often observed at higher temperatures or with prolonged reaction times.[2]

    • Solution: Lowering the reaction temperature, reducing the reaction time, or using a more active catalyst system that promotes the desired cyclization at a lower temperature can help.

  • Dimerization/Oligomerization of the Alkyne: This is particularly problematic in reactions like the Larock synthesis.

    • Solution: Using a slow addition of the alkyne to the reaction mixture can help maintain a low concentration of the alkyne and favor the desired cross-coupling reaction.

  • Formation of Regioisomers: In syntheses involving unsymmetrical alkynes, the formation of two different indole regioisomers is a common challenge.[2]

    • Solution: The regioselectivity is often influenced by steric and electronic factors of the alkyne substituents.[4][5] For instance, in the Larock synthesis, the bulkier substituent on the alkyne generally directs the regioselectivity.[4] Employing alkynes with significantly different-sized substituents can improve regioselectivity. The use of specific ligands, such as N-heterocyclic carbenes (NHCs), has also been shown to improve regioselectivity in the Larock indole synthesis.[6]

  • Dihydroimidazole formation from 2H-azirines: When using 2H-azirines as coupling partners, their high reactivity can lead to the formation of undesired dihydroimidazoles.[7]

    • Solution: Slow addition of the 2H-azirine under dilute conditions is crucial to favor the desired indole formation over the [3+2] cycloaddition leading to the side product.[7]

Q3: My palladium catalyst appears to be deactivating during the reaction. What causes catalyst deactivation and can I prevent or reverse it?

A3: Palladium catalyst deactivation is a significant issue that can lead to incomplete reactions and low yields. Deactivation can occur through several mechanisms:

  • Formation of Palladium Black: The active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or with insufficient ligand stabilization.

    • Solution: Using an appropriate ligand that effectively stabilizes the Pd(0) species is crucial. The ligand-to-palladium ratio can also be optimized.

  • Poisoning: Certain functional groups or impurities in the starting materials or solvent can act as catalyst poisons by strongly coordinating to the palladium center. Common poisons include sulfur-containing compounds, and in some cases, excess cyanide ions.[8][9] Heterocyclic substrates themselves can sometimes poison the catalyst.[10]

    • Solution: Ensure the purity of all reagents and solvents. If the substrate is a suspected poison, using a higher catalyst loading or a more robust catalyst system might be necessary. In some cases, specific additives can mitigate catalyst poisoning.

  • Oxidative Degradation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species in the presence of air or other oxidants.

    • Solution: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents is essential.

Catalyst Regeneration: In some cases, deactivated heterogeneous palladium catalysts can be regenerated. For example, a deactivated Pd(OH)₂/C catalyst was regenerated by washing with chloroform and glacial acetic acid, which removed organic blockages from the catalyst pores.[11]

Troubleshooting Guides

Low Yield in Palladium-Catalyzed Indole Synthesis

This guide provides a systematic approach to troubleshooting low yields.

Table 1: Troubleshooting Low Yield in Palladium-Catalyzed Indole Synthesis

Potential Cause Observation Suggested Solution
Inactive Catalyst No or very little product formation from the start.- Use a fresh batch of palladium precursor and ligand.- Ensure proper activation of the pre-catalyst if required.- Consider a different palladium source (e.g., Pd₂(dba)₃ instead of Pd(OAc)₂).
Poor Ligand Choice Low conversion, especially with challenging substrates.- Screen different phosphine ligands (e.g., PPh₃, P(o-tol)₃, Xantphos, Buchwald ligands).- For electron-rich anilines, a more electron-donating ligand might be beneficial.- For sterically hindered substrates, a bulkier ligand might be required.
Suboptimal Temperature Incomplete reaction or formation of degradation products.- Systematically vary the reaction temperature (e.g., in 10 °C increments).- Monitor the reaction progress by TLC or GC/MS to find the optimal balance between reaction rate and side reactions.
Incorrect Base Low conversion or substrate decomposition.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu, K₃PO₄).- The strength and solubility of the base can significantly impact the reaction.
Solvent Effects Reaction stalls or proceeds slowly.- Try different solvents (e.g., DMF, dioxane, toluene, acetonitrile).- Ensure the solvent is anhydrous and degassed.
Starting Material Impurity Inconsistent results or catalyst deactivation.- Purify starting materials (e.g., by recrystallization or chromatography).- Ensure starting materials are completely dry.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Optimize Reaction Conditions check_catalyst->check_conditions Catalyst is active fail Issue Persists check_catalyst->fail Catalyst is inactive optimize_ligand Screen Ligands check_conditions->optimize_ligand check_materials Verify Starting Material Quality purify_sm Purify Starting Materials check_materials->purify_sm optimize_temp Optimize Temperature optimize_ligand->optimize_temp optimize_base Screen Bases optimize_temp->optimize_base optimize_solvent Screen Solvents optimize_base->optimize_solvent optimize_solvent->check_materials success Yield Improved purify_sm->success Yield improves purify_sm->fail No improvement Regioselectivity_Troubleshooting start Poor Regioselectivity modify_alkyne Modify Alkyne Substituents start->modify_alkyne increase_steric Increase Steric Difference modify_alkyne->increase_steric screen_ligands Screen Ligands use_nhc Try NHC Ligands screen_ligands->use_nhc optimize_conditions Optimize Reaction Conditions vary_temp_base Vary Temperature and Base optimize_conditions->vary_temp_base introduce_directing Introduce Directing Group increase_steric->introduce_directing No improvement success Regioselectivity Improved increase_steric->success Selectivity improves introduce_directing->screen_ligands No improvement introduce_directing->success Selectivity improves use_nhc->optimize_conditions No improvement use_nhc->success Selectivity improves vary_temp_base->success Selectivity improves fail Issue Persists vary_temp_base->fail No improvement Larock_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-I ArPdX ArPd(II)XL_n OxAdd->ArPdX Coord Alkyne Coordination ArPdX->Coord + Alkyne AlkyneComplex ArPd(II)X(alkyne)L_n Coord->AlkyneComplex MigIns Migratory Insertion AlkyneComplex->MigIns VinylPd VinylPd(II) Intermediate MigIns->VinylPd Cyclo Intramolecular Amination VinylPd->Cyclo Palladacycle Six-membered Palladacycle Cyclo->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Regenerated Catalyst Indole Indole Product RedElim->Indole

References

Technical Support Center: Functionalization of 4-chloro-1H-indol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the functionalization of 4-chloro-1H-indol-7-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of reactivity on the this compound core?

The this compound molecule presents several reactive sites. The primary locations for functionalization are the indole nitrogen (N1), the phenolic hydroxyl group (C7-OH), and the carbon at the C4 position bearing the chloro substituent. Additionally, the pyrrole ring, particularly the C3 position, is susceptible to electrophilic substitution, a common reaction pathway for indoles.[1] The reactivity of these sites can be influenced by the choice of reagents and reaction conditions.

Q2: What are the major challenges and side reactions encountered during the functionalization of this compound?

Researchers may encounter several challenges, including:

  • N- vs. O-Alkylation/Acylation: A primary challenge is controlling the regioselectivity of alkylation or acylation reactions, which can occur at either the indole nitrogen (N1) or the phenolic hydroxyl group (C7-OH).[2][3] The outcome is often dependent on the base, solvent, and electrophile used.

  • Regioselectivity of Electrophilic Substitution: While electrophilic substitution on the indole ring typically occurs at the C3 position, the presence of substituents on the benzene ring can influence the regioselectivity, potentially leading to substitution at other positions.

  • Cross-Coupling Side Reactions: In palladium-catalyzed cross-coupling reactions at the C4-chloro position, common side reactions include hydrodehalogenation (replacement of chlorine with hydrogen) and homocoupling of the starting material or the organometallic reagent.

  • Protecting Group Strategy: The presence of two reactive functional groups (NH and OH) often necessitates the use of protecting groups to achieve selective functionalization. Choosing an appropriate protecting group strategy that allows for selective protection and deprotection under compatible conditions is crucial.[4]

Q3: When is a protecting group strategy necessary for this compound?

A protecting group strategy is highly recommended when selective functionalization of either the indole nitrogen or the phenolic hydroxyl group is desired. For instance, to exclusively perform a reaction at the C4-chloro position via cross-coupling, both the N-H and O-H groups should be protected to prevent interference. Similarly, selective N-alkylation requires protection of the more acidic phenolic hydroxyl group.

Troubleshooting Guides

N- vs. O-Alkylation: Poor Selectivity

Problem: My alkylation reaction on this compound is yielding a mixture of N-alkylated and O-alkylated products, or the undesired isomer is the major product.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Base The choice of base is critical in directing the selectivity. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF tends to favor N-alkylation by generating the more nucleophilic indole anion. Weaker bases like potassium carbonate (K2CO3) may lead to a mixture of products or favor O-alkylation.[5]
Solvent Effects Polar aprotic solvents (e.g., DMF, DMSO) generally favor N-alkylation, while polar protic solvents (e.g., ethanol, water) can favor O-alkylation due to solvation of the phenoxide anion.
Nature of the Electrophile Hard electrophiles (e.g., dimethyl sulfate) tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles (e.g., benzyl bromide) may show a preference for the softer nitrogen atom (N-alkylation).
Temperature Lower reaction temperatures can sometimes improve selectivity. It is advisable to start the reaction at 0°C and slowly warm to room temperature.

Experimental Protocol: Selective N-Alkylation (General Procedure)

  • Protection of the Hydroxyl Group: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a suitable protecting group for the hydroxyl function, such as a silyl ether (e.g., TBDMSCl with imidazole) or a benzyl ether (e.g., benzyl bromide with a mild base).

  • N-Alkylation: To a solution of the O-protected this compound in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere, add a strong base (e.g., NaH, 1.1 equivalents) at 0°C.

  • Stir the mixture for 30 minutes at 0°C.

  • Add the alkylating agent (1.1 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

  • Deprotection: Remove the hydroxyl protecting group under appropriate conditions (e.g., TBAF for silyl ethers, hydrogenolysis for benzyl ethers).

N_vs_O_Alkylation_Troubleshooting start Poor N/O Selectivity in Alkylation base Evaluate Base start->base Is the base appropriate? solvent Assess Solvent base->solvent Is the solvent optimal? strong_base strong_base base->strong_base weak_base weak_base base->weak_base protect Consider Protecting Group Strategy solvent->protect Is selectivity still poor? aprotic_solvent aprotic_solvent solvent->aprotic_solvent protic_solvent protic_solvent solvent->protic_solvent protect_OH protect_OH protect->protect_OH

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Problem: Low yield or no desired product in the Suzuki-Miyaura or Buchwald-Hartwig amination reaction at the C4-chloro position.

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst Inactivation The unprotected N-H or O-H groups can coordinate to the palladium catalyst and inhibit its activity. It is highly recommended to protect both the indole nitrogen and the phenolic hydroxyl group before performing the cross-coupling reaction.
Inappropriate Ligand The choice of phosphine ligand is crucial for the success of the reaction. For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective.[6]
Base Selection A strong, non-nucleophilic base is typically required. For Suzuki-Miyaura, bases like K3PO4 or Cs2CO3 are commonly used. For Buchwald-Hartwig, sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often employed.[7]
Side Reactions Hydrodehalogenation: This can be minimized by ensuring strictly anaerobic conditions and using a well-defined palladium precatalyst. Protodeboronation (Suzuki): Use of a less polar solvent or a stronger base can sometimes suppress this side reaction.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

  • Protection: Protect both the N-H and O-H groups of this compound. A common strategy is to use a single protecting group that can cap both functionalities, or to use two orthogonal protecting groups.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the protected this compound (1 equivalent), the boronic acid or ester (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2 equivalents).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water).[8]

  • Reaction: Heat the mixture to the desired temperature (typically 80-100°C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Deprotection: Purify the crude product by column chromatography. Subsequently, deprotect the protecting groups to obtain the final product.

Cross_Coupling_Workflow start Low Yield in Cross-Coupling protection Are N-H and O-H Protected? start->protection catalyst Is the Catalyst/Ligand System Optimal? protection->catalyst Yes protect_groups Protect N-H and O-H groups protection->protect_groups No conditions Are Reaction Conditions Appropriate? catalyst->conditions Yes optimize_catalyst Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) catalyst->optimize_catalyst No optimize_conditions Optimize Base and Solvent; Ensure Anaerobic Conditions conditions->optimize_conditions No

Data Summary

Table 1: Representative N- vs. O-Alkylation Selectivity of a Hydroxyindole Derivative

EntryAlkylating AgentBaseSolventN:O RatioTotal Yield (%)
1Methyl IodideK2CO3Acetone1:375
2Methyl IodideNaHDMF>95:585
3Benzyl BromideK2CO3Acetone1:180
4Benzyl BromideNaHDMF>95:590

Data is hypothetical and for illustrative purposes based on general principles of indole chemistry.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of a Protected Chloroindole

EntryBoronic AcidLigandBaseYield (%)
1Phenylboronic acidPPh3K2CO345
2Phenylboronic acidXPhosK3PO488
34-Methoxyphenylboronic acidSPhosCs2CO392
43-Thienylboronic acidXPhosK3PO475

Data is hypothetical and for illustrative purposes based on general principles of indole chemistry.

References

Technical Support Center: Sonogashira Coupling for Indole Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Sonogashira coupling conditions for indoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this powerful C-C bond-forming reaction. Here you will find frequently asked questions (FAQs), a comprehensive troubleshooting guide, detailed experimental protocols, and key data summaries to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the Sonogashira coupling reaction in the context of indoles?

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For indoles, this typically involves reacting a haloindole (e.g., 2-, 3-, or 5-iodoindole) with a terminal alkyne, catalyzed by a palladium complex and often a copper(I) co-catalyst. This reaction is invaluable for synthesizing alkynylindoles, which are important precursors in drug discovery and materials science.

Q2: What is the general reactivity order for haloindoles in Sonogashira coupling?

The reactivity of the halogen on the indole ring follows the general trend for aryl halides in palladium-catalyzed cross-coupling reactions: I > OTf > Br >> Cl.[1][2] Consequently, iodoindoles are the most reactive substrates and are often preferred for milder reaction conditions and higher yields.[3] Bromoindoles are also commonly used but may require higher temperatures or more active catalytic systems.[4]

Q3: Is it necessary to protect the indole nitrogen (N-H)?

While some Sonogashira reactions can proceed on N-H free indoles, N-protection is often recommended and can be crucial for success.[5] The acidic N-H proton can interfere with the basic reaction conditions or coordinate to the metal catalysts, leading to lower yields or reaction failure. Common protecting groups like Boc (tert-butyloxycarbonyl), Ts (tosyl), or SEM (2-(trimethylsilyl)ethoxymethyl) can improve solubility and prevent side reactions. The choice of protecting group can also influence the reactivity of the haloindole.

Q4: What is the difference between "copper-catalyzed" and "copper-free" Sonogashira conditions?

  • Copper-Catalyzed (Classical): The original Sonogashira protocol uses a copper(I) salt (typically CuI) as a co-catalyst. The copper acetylide is formed in situ, which then undergoes transmetalation with the palladium complex. This method is highly efficient but can lead to a significant side reaction called Glaser-Hay homocoupling, where the alkyne couples with itself to form a diyne.[1][6] This side reaction is particularly problematic with electron-rich aryl halides.[6]

  • Copper-Free: To avoid the issue of homocoupling, various copper-free protocols have been developed.[7][8] These systems rely solely on a palladium catalyst and often require specific ligands and bases to facilitate the reaction.[7][9][10] They are particularly advantageous for complex syntheses where purification from diyne byproducts can be challenging.

Q5: What are the most common side reactions to be aware of?

The most prevalent side reaction is the aforementioned Glaser-Hay homocoupling of the terminal alkyne, which is promoted by the copper co-catalyst and oxygen.[1][6] Another potential issue is the hydrodehalogenation of the haloindole starting material, where the halogen is replaced by a hydrogen atom. Catalyst decomposition, often observed as the formation of palladium black, can also halt the reaction prematurely.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the Sonogashira coupling of indoles.

ProblemProbable Cause(s)Suggested Solution(s)
No Reaction or Low Conversion 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.• Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[3]• Use a fresh source of palladium catalyst.• For Pd(II) precatalysts, ensure conditions are suitable for in-situ reduction to Pd(0).• Consider using a pre-formed, air-stable precatalyst.[9][10]
2. Poor Substrate Reactivity: Aryl bromides or chlorides are being used, or the indole is electronically rich/sterically hindered.• Switch to the corresponding iodoindole for higher reactivity.[1][3]• Increase the reaction temperature. For aryl bromides, temperatures of 80-100 °C may be necessary.[4]• Use a more electron-rich and bulky phosphine ligand (e.g., XPhos, P(t-Bu)₃) to promote oxidative addition.[11]
3. Inappropriate Base/Solvent: The base may be too weak, or the solvent may not be suitable.• For copper-free conditions, stronger bases like Cs₂CO₃ or organic amines like diisopropylamine (DIPA) or triethylamine (TEA) are often used.[12][13]• Ensure solvents are anhydrous and degassed. Common solvents include DMF, THF, toluene, and amine bases themselves.[3][4]
Significant Alkyne Homocoupling (Glaser-Hay Product) 1. Presence of Oxygen: Oxygen promotes the oxidative dimerization of copper acetylides.• Thoroughly degas all solvents and reagents before use (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas).[3]• Maintain a positive pressure of an inert gas throughout the reaction.
2. High Copper Concentration: Excess copper can accelerate the rate of homocoupling.• Reduce the loading of the copper(I) co-catalyst (1-5 mol% is typical).• Switch to a copper-free protocol, especially if the haloindole is electron-rich.[6][8]
Formation of Palladium Black (Catalyst Decomposition) 1. High Temperature: The catalyst may not be stable at the reaction temperature.• Lower the reaction temperature if possible, especially if using a highly reactive iodoindole.• Use a more robust ligand that stabilizes the palladium center, such as bulky phosphines or N-heterocyclic carbenes (NHCs).[11]
2. Impurities: Impurities in reagents or solvents can lead to catalyst poisoning.• Use high-purity, degassed solvents and reagents. Distilling the amine base can sometimes resolve issues.[3]
Cleavage of Protecting Groups 1. Base Sensitivity: The N-protecting group (e.g., Boc, SEM) is not stable to the basic conditions.• Use a milder base (e.g., K₂CO₃ instead of stronger organic amines).• Switch to a more base-stable protecting group, such as benzyl (Bn) or tosyl (Ts).
Low Yield with 3-Haloindoles 1. Substrate Instability/Side Reactions: The 3-position of indole is highly nucleophilic and can be prone to side reactions.• N-protection is highly recommended for 3-haloindoles to modulate their electronic properties and prevent side reactions.• Carefully optimize the base and temperature; milder conditions are often preferable.

Data Presentation: Reaction Parameters

The following tables summarize typical starting conditions for the Sonogashira coupling of haloindoles. Optimization will likely be required for specific substrates.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst PrecursorTypical Loading (mol%)Common LigandsNotes
Pd(PPh₃)₂Cl₂1 - 5PPh₃ (in catalyst)A common, reliable choice for many applications.[14]
Pd(OAc)₂1 - 5PPh₃, P(t-Bu)₃, XPhosRequires in-situ reduction; ligand choice is critical for efficiency.[11]
Pd₂(dba)₃1 - 2.5P(o-tol)₃, Buchwald ligandsA versatile Pd(0) source, often used in copper-free systems.
[DTBNpP]Pd(crotyl)Cl0.5 - 5DTBNpP (in catalyst)An air-stable, monoligated precatalyst for efficient room-temperature, copper-free couplings.[9][10]
NHC-Pd Complexes0.1 - 2IPr, IMes, etc.Highly stable and active catalysts, good for challenging substrates.[11]

Table 2: Selection of Bases and Solvents

Reaction TypeCommon BasesEquivalentsCommon SolventsTypical Temperature
Copper-Catalyzed Et₃N, DIPA, Piperidine2 - 10 (can be solvent)THF, DMF, TolueneRoom Temp to 80 °C
Copper-Free Cs₂CO₃, K₂CO₃, t-BuOK1.5 - 3DMF, Dioxane, DMSORoom Temp to 120 °C
Copper-Free (Amine Base) Et₃N, DIPA, TMP2 - 5Toluene, THF, DMSORoom Temp to 100 °C[9][10]

Experimental Protocols

General Protocol for a Copper-Catalyzed Sonogashira Coupling of an N-Protected Iodoindole

This protocol is a general starting point and should be optimized for specific substrates.

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the N-protected iodoindole (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (CuI, 1-2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add a degassed solvent (e.g., THF or DMF, to make a ~0.1 M solution), followed by a degassed amine base (e.g., triethylamine, 3-5 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1 - 1.5 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove insoluble salts and catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylindole.

Visualizations

The following diagrams illustrate key workflows and concepts in Sonogashira coupling.

Sonogashira_Troubleshooting_Workflow Troubleshooting Workflow for Sonogashira Coupling of Indoles Start Reaction Start: Low Yield or No Product Check_Inert Is the reaction under an inert atmosphere? Start->Check_Inert Check_Reagents Are reagents and solvents fresh, dry, and degassed? Check_Inert->Check_Reagents Yes Fix_Inert Solution: Ensure proper degassing and use of N2/Ar atmosphere. Check_Inert->Fix_Inert No Check_Temp Is the temperature appropriate for the haloindole (I vs. Br)? Check_Reagents->Check_Temp Yes Fix_Reagents Solution: Use fresh catalyst, distill amine base, use anhydrous solvents. Check_Reagents->Fix_Reagents No Check_Catalyst Is homocoupling (Glaser product) observed? Check_Temp->Check_Catalyst Yes Fix_Temp Solution: Increase temperature for bromoindoles. Consider a more active catalyst. Check_Temp->Fix_Temp No Check_Ligand Is Palladium Black observed? Check_Catalyst->Check_Ligand No Fix_Homocoupling Solution: Switch to a copper-free protocol or rigorously exclude oxygen. Check_Catalyst->Fix_Homocoupling Yes Fix_Pd_Black Solution: Use a more robust ligand (e.g., bulky phosphine) or lower the temperature. Check_Ligand->Fix_Pd_Black Yes Success Reaction Optimized Check_Ligand->Success No, reaction works Fix_Inert->Start Fix_Reagents->Start Fix_Temp->Start Fix_Homocoupling->Start Fix_Pd_Black->Start

Caption: A logical workflow for troubleshooting common issues in Sonogashira couplings.

Sonogashira_Catalytic_Cycles Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle (Classical) Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) Pd_Alkyne R¹-Pd(II)L₂-C≡CR² PdII->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Catalyst Regeneration Product R¹-C≡CR² Pd_Alkyne->Product Reductive Elimination CuX CuX Cu_Alkyne Cu-C≡CR² CuX->Cu_Alkyne Deprotonation (R²C≡CH, Base) Cu_Alkyne->PdII Supplies Acetylide Cu_Alkyne->CuX To Pd Cycle

Caption: The interconnected catalytic cycles in a classical Sonogashira reaction.

References

Technical Support Center: Indole Nitrogen Protection Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indole-containing compounds. It offers detailed information on the selection, introduction, and removal of common protecting groups for the indole nitrogen.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the indole nitrogen?

A1: The indole nitrogen proton is acidic and the indole ring itself can be unstable under various reaction conditions, particularly acidic ones.[1] Protection of the indole nitrogen is crucial for two main reasons:

  • To prevent unwanted side reactions: The N-H proton can interfere with bases and organometallic reagents. The indole ring is also susceptible to oxidation and electrophilic attack.

  • To direct regioselectivity: N-protection can direct lithiation to specific positions on the indole nucleus, enabling controlled functionalization.[1]

Q2: What are the most common protecting groups for the indole nitrogen?

A2: The most commonly employed protecting groups for the indole nitrogen include:

  • Carbamates: such as tert-butoxycarbonyl (Boc).

  • Sulfonyl derivatives: such as p-toluenesulfonyl (Tosyl, Ts).

  • Alkyl groups: such as benzyl (Bn).

  • Silyl ethers: such as triisopropylsilyl (TIPS).

  • Acetals: such as [2-(trimethylsilyl)ethoxy]methyl (SEM).[1]

Q3: How do I choose the right protecting group for my specific application?

A3: The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions available for its removal. Consider the following:

  • Stability to acidic/basic conditions: If your synthesis involves strong acids, a base-labile group might be suitable, and vice-versa.

  • Stability to nucleophiles/electrophiles: Ensure the protecting group will not react with the reagents in your planned synthesis.

  • Orthogonality: If multiple protecting groups are present in your molecule, choose one that can be removed without affecting the others.

  • Ease of introduction and removal: Select a group that can be introduced and removed in high yield with readily available reagents.

Below is a workflow to guide your selection process:

G cluster_0 Protecting Group Selection Workflow start Define Subsequent Reaction Conditions acidic Acidic Conditions? start->acidic basic Basic Conditions? acidic->basic No tosyl Consider Tosyl acidic->tosyl Yes reductive Reductive Conditions? basic->reductive No boc Consider Boc basic->boc Yes oxidative Oxidative Conditions? reductive->oxidative No benzyl Consider Benzyl reductive->benzyl Yes nucleophilic Nucleophilic Conditions? oxidative->nucleophilic No sem Consider SEM oxidative->sem Yes tips Consider TIPS nucleophilic->tips Yes

A decision-making workflow for selecting a suitable indole N-protecting group.

Troubleshooting Guides

tert-Butoxycarbonyl (Boc) Group

Protection Issues

Q: My Boc protection of the indole nitrogen is not working or is giving low yields. What could be the problem?

A: Poorly nucleophilic indoles, such as those with electron-withdrawing groups, can be difficult to protect with Boc anhydride (Boc₂O).[2]

  • Troubleshooting:

    • Stronger Base: Instead of a mild base, consider using a stronger base like sodium hydride (NaH) to deprotonate the indole nitrogen first, followed by the addition of Boc₂O.

    • Alternative Reagents: While Boc₂O is common, other reagents might be more effective for challenging substrates.

    • Catalyst: The use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can sometimes facilitate the reaction.

Deprotection Issues

Q: I am having trouble removing the Boc group from my indole derivative using standard acidic conditions (e.g., TFA in DCM).

A: While generally acid-labile, the N-Boc group on some indoles can be recalcitrant to deprotection.[3]

  • Troubleshooting:

    • Elevated Temperature: Microwave-assisted deprotection in fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be effective.[3]

    • Alternative Acidic Conditions: Consider using HCl in an organic solvent like dioxane or ethyl acetate.[4] Aqueous phosphoric acid has also been reported as an effective reagent.[4]

    • Basic Conditions: For some substrates, alkaline conditions such as potassium hydroxide in water can remove the Boc group.[5]

    • Thermolysis: In some cases, simply heating the N-Boc indole in the absence of a solvent can lead to clean deprotection.[5]

p-Toluenesulfonyl (Tosyl, Ts) Group

Protection Issues

Q: The tosylation of my indole is resulting in multiple products or a low yield of the desired N-tosylated product.

A: This can be due to side reactions or incomplete reaction.

  • Troubleshooting:

    • Reaction Conditions: Ensure anhydrous conditions as tosyl chloride can react with water. The choice of base is also critical; a non-nucleophilic base is preferred to avoid reaction with the tosyl chloride.

    • Purification: N-tosylated indoles can sometimes be challenging to purify. Careful chromatography is often required.

Deprotection Issues

Q: I am struggling to cleave the N-tosyl group. The reaction conditions I've tried are too harsh and lead to decomposition of my starting material.

A: The N-tosyl group is known for its stability and often requires strong reducing or basic conditions for removal.

  • Troubleshooting:

    • Mild Basic Conditions: A very mild and efficient method for N-detosylation is the use of cesium carbonate in a mixture of THF and methanol.[6] This method is often compatible with a wide range of functional groups.

    • Nucleophilic Reagents: The dilithium salt of thioglycolic acid in DMF is another effective reagent for the removal of N-tosyl groups at room temperature.[7]

    • Alternative Bases: Potassium hydroxide in a THF/water mixture with a phase-transfer catalyst can also be used and avoids the formation of toxic alkyl p-toluenesulfonate byproducts.[7]

Benzyl (Bn) Group

Protection Issues

Q: My N-benzylation reaction is slow or incomplete.

A: This can be due to the choice of base or benzylating agent.

  • Troubleshooting:

    • Stronger Base: Using a strong base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF will effectively deprotonate the indole nitrogen, facilitating the reaction with benzyl bromide or chloride.[8]

    • Phase-Transfer Catalysis: For some substrates, phase-transfer conditions can improve the reaction efficiency.

Deprotection Issues

Q: Catalytic hydrogenolysis (H₂/Pd-C) to remove the N-benzyl group is not working or is leading to the reduction of other functional groups in my molecule.

A: Catalyst poisoning by sulfur-containing groups or the reduction of alkenes, alkynes, or other aromatic rings are common issues with hydrogenolysis.[8]

  • Troubleshooting:

    • Oxidative Debenzylation: A method using potassium tert-butoxide in DMSO with an oxygen atmosphere can be a rapid and high-yielding alternative.[8] This method is tolerant of thioethers and does not affect benzyl ethers.[8]

    • Lewis Acid-Mediated Deprotection: Strong Lewis acids like aluminum chloride can be used, but may not be suitable for molecules with other acid-sensitive functional groups.[8]

    • Photocatalytic Debenzylation: Visible-light-mediated debenzylation using DDQ as a photooxidant is a mild method that is tolerant of azides, alkenes, and alkynes.[9]

[2-(trimethylsilyl)ethoxy]methyl (SEM) Group

Deprotection Issues

Q: I am having difficulty removing the SEM group under standard conditions.

A: The SEM group is generally removed with fluoride sources or strong acids, but can sometimes be resistant.

  • Troubleshooting:

    • Fluoride Source and Additives: If TBAF in THF is not effective, consider adding an amine like tetramethylethylenediamine (TMEDA) and heating the reaction.[10]

    • Alternative Fluoride Sources: Cesium fluoride at elevated temperatures can be more effective than TBAF for some substrates.

    • Acidic Conditions: Aqueous HCl in ethanol can be used for SEM deprotection.[11]

    • Lewis Acids: Magnesium bromide has been reported as a mild and selective reagent for the deprotection of SEM ethers.

Experimental Protocols and Data

The following diagram illustrates the general workflow for the protection and deprotection of the indole nitrogen.

G cluster_1 General Protection/Deprotection Workflow Indole Indole (N-H) Protection Protection Indole->Protection ProtectedIndole N-Protected Indole Reaction Synthetic Transformation(s) ProtectedIndole->Reaction DeprotectedIndole Indole (N-H) Protection->ProtectedIndole Deprotection Deprotection Reaction->Deprotection Deprotection->DeprotectedIndole

A generalized workflow for indole N-protection and deprotection in a multi-step synthesis.
Protection and Deprotection Conditions for Common Protecting Groups

Protecting GroupProtection ConditionsDeprotection Conditions
Boc Boc₂O, Base (e.g., Et₃N, DMAP, NaH), Solvent (e.g., THF, DCM)Acid (e.g., TFA, HCl) in Solvent (e.g., DCM, Dioxane); Heat (Microwave) in TFE or HFIP; Base (e.g., KOH) in H₂O
Tosyl (Ts) TsCl, Base (e.g., Pyridine, NaH), Solvent (e.g., DCM, THF)Strong Base (e.g., Cs₂CO₃ in THF/MeOH, KOH in THF/H₂O); Nucleophile (e.g., Thioglycolate)
Benzyl (Bn) BnBr or BnCl, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF)H₂/Pd-C; KtBuO in DMSO/O₂; Lewis Acid (e.g., AlCl₃); Photocatalysis (DDQ)
SEM SEMCl, Base (e.g., NaH, DIPEA), Solvent (e.g., DMF, THF)Fluoride Source (e.g., TBAF, CsF) in THF; Acid (e.g., HCl) in EtOH; Lewis Acid (e.g., MgBr₂)
TIPS TIPSCl, Base (e.g., Imidazole, Et₃N), Solvent (e.g., DMF, DCM)Fluoride Source (e.g., TBAF) in THF; Acid (e.g., HF)
Detailed Experimental Protocols

Boc Deprotection with TFA [12]

  • Procedure: To a solution of the N-Boc indole in dichloromethane (DCM), add trifluoroacetic acid (TFA) (typically 10-50% v/v). Stir the reaction at room temperature for 1-18 hours.

  • Work-up: Remove the volatiles in vacuo. The crude product can be purified or used directly. For a neutral product, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.

Tosyl Deprotection with Cesium Carbonate [6]

  • Procedure: Dissolve the N-tosyl indole in a mixture of THF and methanol (2:1). Add cesium carbonate (3 equivalents). Stir the mixture at room temperature for 0.5-18 hours.

  • Work-up: Evaporate the solvent under vacuum. Add water to the residue and stir. Filter the solid, wash with water, and dry to obtain the deprotected indole.

Benzyl Deprotection via Hydrogenolysis [13]

  • Procedure: Dissolve the N-benzyl indole in a suitable solvent (e.g., methanol, ethanol, ethyl acetate). Add a palladium on carbon catalyst (Pd/C, typically 5-10 mol%). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to obtain the product.

SEM Deprotection with TBAF [10]

  • Procedure: To a solution of the N-SEM protected indole in DMF, add tetramethylethylenediamine (TMEDA) and a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M). Heat the reaction at approximately 45°C for several hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent. Wash the organic layer, dry, and concentrate to yield the product.

References

Stability of 4-chloro-1H-indol-7-ol in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My solution of 4-chloro-1H-indol-7-ol has turned brown/pink upon storage. What is the likely cause?

A1: Discoloration of solutions containing phenolic compounds, such as this compound, is often an indication of oxidation. The hydroxyl group on the indole ring is susceptible to oxidation, which can lead to the formation of colored quinone-like species. This process can be accelerated by exposure to air (oxygen), light, and basic pH conditions.

Q2: I am observing the appearance of a new, more polar peak in my HPLC analysis after leaving my sample in an acidic mobile phase. What could this be?

A2: Indoles are known to be sensitive to strongly acidic conditions and can undergo protonation, which can lead to polymerization or other degradation reactions.[1][2][3][4] The appearance of a new, more polar peak could indicate the formation of a degradation product. It is advisable to use mildly acidic or neutral pH conditions for analysis and storage whenever possible.

Q3: What are the recommended storage conditions for solid this compound and its solutions?

A3:

  • Solid: Store in a tightly sealed container, protected from light and air, in a cool, dry place. A desiccator at low temperature (e.g., -20°C) is recommended for long-term storage.

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use de-gassed solvents and store under an inert atmosphere (e.g., argon or nitrogen) at a low temperature and protected from light. The choice of solvent and pH is critical; avoid strongly basic or acidic conditions.

Q4: I need to perform a reaction with this compound under basic conditions. What precautions should I take?

A4: The phenolic hydroxyl group of this compound is acidic and will be deprotonated under basic conditions, forming a phenoxide. While this may be necessary for your reaction, the resulting phenoxide is highly susceptible to oxidation. It is crucial to perform the reaction under an inert atmosphere to minimize exposure to oxygen.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Degradation of the compound.Analyze a freshly prepared sample as a control. If degradation is confirmed, investigate the stability of the compound under your specific analytical or experimental conditions (pH, solvent, temperature, light exposure).
Low assay value or poor recovery The compound may have degraded during sample preparation or storage.Prepare fresh standards and samples. Minimize the time between sample preparation and analysis. Ensure proper storage conditions are maintained.
Inconsistent results between experiments Variability in the stability of the compound due to minor differences in experimental conditions.Standardize all experimental parameters, including pH, temperature, light exposure, and the age of the solutions.

Potential Degradation Pathways

The following table summarizes potential degradation pathways for this compound based on the chemistry of related compounds.

Condition Potential Degradation Pathway Potential Products
Acidic Protonation of the indole ring followed by polymerization.[1][2][3][4]Insoluble polymeric material, various oligomers.
Basic Deprotonation of the phenolic hydroxyl group, leading to increased susceptibility to oxidation.Quinone-type structures, products of ring opening.
Oxidative (Air/Light) Oxidation of the phenol to a quinone-like species.[5][6][7] Further oxidation can lead to ring cleavage.Colored quinones, smaller organic molecules.

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol provides a general framework for evaluating the stability of this compound under your specific experimental conditions.

1. Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 3, 5, 7, 9)

  • Solvents relevant to your experiments (e.g., acetonitrile, methanol, water)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).[8][9][10]

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Dilute the stock solution into the different buffers and solvents to be tested to a known final concentration.

  • Immediately analyze a portion of each sample by HPLC to obtain the initial (t=0) peak area and purity.

  • Store the remaining portions of the samples under the desired test conditions (e.g., room temperature, 40°C, protected from light, exposed to light).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample and analyze by HPLC.

  • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation.

  • Calculate the percentage of the compound remaining at each time point relative to the initial time point.

Visualizations

logical_workflow cluster_troubleshooting Troubleshooting Workflow for Suspected Degradation start Suspected Degradation of this compound check_fresh Analyze a freshly prepared sample start->check_fresh degradation_confirmed Degradation Confirmed? check_fresh->degradation_confirmed no_degradation No Degradation Observed (Issue may be elsewhere) degradation_confirmed->no_degradation No investigate_conditions Investigate Experimental Conditions degradation_confirmed->investigate_conditions Yes check_ph Check pH of solutions investigate_conditions->check_ph check_light Check for light exposure investigate_conditions->check_light check_temp Check temperature investigate_conditions->check_temp check_oxygen Check for oxygen exposure investigate_conditions->check_oxygen modify_conditions Modify conditions and re-test (e.g., use inert atmosphere, protect from light) check_ph->modify_conditions check_light->modify_conditions check_temp->modify_conditions check_oxygen->modify_conditions end Stability Issue Resolved modify_conditions->end

Caption: Troubleshooting workflow for suspected degradation.

degradation_pathways cluster_pathways Hypothetical Degradation Pathways of this compound cluster_acidic Acidic Conditions cluster_basic_oxidative Basic/Oxidative Conditions start This compound acid_protonation Protonation start->acid_protonation H+ basic_deprotonation Deprotonation (Phenoxide formation) start->basic_deprotonation OH- / O2 acid_polymerization Polymerization acid_protonation->acid_polymerization basic_oxidation Oxidation basic_deprotonation->basic_oxidation quinone_formation Quinone-like species basic_oxidation->quinone_formation ring_opening Ring Opening Products quinone_formation->ring_opening

Caption: Hypothetical degradation pathways.

References

Chloroindole Degradation Pathways: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the degradation of chloroindoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for chloroindole degradation?

Chloroindoles are primarily degraded through microbial, enzymatic, and chemical pathways. Microbial degradation by various bacterial and fungal strains is a key environmental fate for these compounds.[1][2][3][4] These microorganisms utilize enzymes such as dioxygenases and hydrolases to break down the chloroindole structure.[2] Chemical degradation can also occur, for instance, through oxidation by substances like chlorine and permanganate.

Q2: Which microorganisms are known to degrade chloroindoles or related compounds?

Several bacterial genera have been identified for their ability to degrade halogenated aromatic compounds, which are structurally related to chloroindoles. These include Pseudomonas, Rhodococcus, Acinetobacter, and Klebsiella.[5] For example, Acinetobacter baumannii CA2, Pseudomonas putida CA16, and Klebsiella sp. CA17 have been shown to degrade 4-chloroaniline.[5] The specific microbial species capable of degrading a particular chloroindole may vary.

Q3: What are the initial steps in the microbial degradation of chloroindoles?

The initial step in the aerobic microbial degradation of many aromatic compounds, including indoles, is often the hydroxylation of the aromatic ring.[2] This is typically catalyzed by dioxygenase enzymes, which incorporate one or two atoms of molecular oxygen. For instance, indole can be hydroxylated to form indoxyl, which is a precursor to further degradation.[1]

Q4: What are the common intermediates in chloroindole degradation pathways?

Common intermediates in the degradation of chloroindoles and related halogenated aromatic compounds include chlorocatechols.[5] The degradation of 4-chloroaniline, for example, proceeds through the formation of chlorocatechol, which is then subject to ring cleavage by chlorocatechol 1,2-dioxygenase.[5] Subsequent steps involve the conversion of these intermediates into metabolites that can enter central metabolic pathways like the Krebs cycle.[2]

Troubleshooting Guides

Microbial Degradation Experiments

Q1: My microbial culture is showing slow or no degradation of the target chloroindole. What are the possible causes and solutions?

Possible Causes:

  • Toxicity of the Chloroindole: High concentrations of the chloroindole may be toxic to the microorganisms.

  • Suboptimal Culture Conditions: The pH, temperature, aeration, or nutrient composition of the medium may not be optimal for microbial growth and enzymatic activity.

  • Lack of Induction: The degradative enzymes may be inducible, meaning they are only produced in the presence of the substrate or a suitable inducer.

  • Incorrect Microbial Strain: The selected microbial strain may not possess the necessary enzymatic machinery to degrade the specific chloroindole isomer.

  • Acclimation Period: The microbial culture may require a period of adaptation to the chloroindole as a new substrate.

Troubleshooting Steps:

  • Toxicity Test: Perform a toxicity assay by exposing the microbial culture to a range of chloroindole concentrations to determine the minimum inhibitory concentration (MIC).[6] Start experiments with concentrations well below the MIC.

  • Optimize Culture Conditions: Systematically vary the pH, temperature, and agitation speed (for aeration) to find the optimal conditions for growth and degradation. Ensure the growth medium contains all essential nutrients.

  • Induction Experiments: If using a known degrader strain, try pre-incubating the culture with a low, non-toxic concentration of the chloroindole or a known inducer (e.g., indole or tryptophan for some dioxygenases) to stimulate the production of degradative enzymes.

  • Screening for Degraders: If the strain's capability is unknown, consider performing an enrichment culture experiment to isolate effective degraders from environmental samples.

  • Extended Incubation: Allow for a longer incubation period to accommodate a potential lag phase for acclimation.

Analytical Monitoring (GC/MS, LC/MS)

Q2: I am observing inconsistent or no peaks for my chloroindole and its metabolites in GC/MS analysis. What could be the issue?

Possible Causes:

  • Poor Extraction Efficiency: The solvent and method used for extracting the compounds from the culture medium may not be effective.

  • Derivatization Issues (for GC/MS): Incomplete or failed derivatization of polar metabolites can lead to poor chromatographic resolution and low sensitivity.

  • Matrix Interference: Components from the culture medium (salts, proteins, etc.) can interfere with the analysis, causing ion suppression in the mass spectrometer or co-elution with target analytes.[7][8][9]

  • Analyte Instability: The chloroindole or its metabolites may be unstable under the analytical conditions (e.g., high temperatures in the GC injector).

  • Instrumental Problems: Issues with the GC column, mass spectrometer detector, or injector can lead to poor performance.

Troubleshooting Steps:

  • Optimize Extraction: Test different organic solvents (e.g., ethyl acetate, dichloromethane) and extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction) to maximize recovery.

  • Verify Derivatization: If using derivatization, ensure the reagents are fresh and the reaction conditions (temperature, time) are optimal. Analyze a known standard of a similar compound to confirm the derivatization is working.

  • Sample Cleanup: Incorporate a sample cleanup step before analysis. This could involve solid-phase extraction (SPE) or a simple protein precipitation step to remove interfering matrix components.[7]

  • Use Internal Standards: Add a known amount of an internal standard (a compound with similar chemical properties but not present in the sample) before extraction to correct for variations in extraction efficiency and instrument response.

  • Check Instrument Performance: Run a standard solution of your target chloroindole to verify the instrument is functioning correctly. Check for leaks, ensure the column is properly installed, and clean the ion source if necessary.

Enzyme Assays

Q3: My dioxygenase enzyme assay is showing low or no activity with the chloroindole substrate. What should I check?

Possible Causes:

  • Incorrect Assay Conditions: The pH, temperature, or buffer composition of the assay mixture may not be optimal for the enzyme.

  • Enzyme Instability: The enzyme may have lost activity due to improper storage or handling. Many enzymes are sensitive to temperature changes and repeated freeze-thaw cycles.

  • Missing Cofactors: Some dioxygenases require cofactors such as NADH and Fe(II) for their activity.

  • Substrate Inhibition: High concentrations of the chloroindole substrate can sometimes inhibit enzyme activity.

  • Poor Quality Cell-Free Extract: If using a cell-free extract, the presence of proteases or other inhibitory substances can reduce enzyme activity.

Troubleshooting Steps:

  • Optimize Assay Parameters: Review the literature for the optimal pH and temperature for the specific or a similar dioxygenase. Perform experiments to determine the optimal conditions for your enzyme.

  • Proper Enzyme Handling: Always keep the enzyme on ice and use it immediately after thawing.[10] Avoid repeated freezing and thawing by preparing aliquots.

  • Ensure Cofactor Availability: Check that all necessary cofactors are present in the assay buffer at the correct concentrations.

  • Determine Kinetic Parameters: Perform the assay with a range of substrate concentrations to determine the Michaelis-Menten kinetics (Km and Vmax) and to check for substrate inhibition.[11]

  • Improve Cell-Free Extract Preparation: Use protease inhibitors during cell lysis to prevent the degradation of your target enzyme. Ensure complete cell lysis to release the enzyme.

Quantitative Data Summary

Table 1: Microbial Degradation of Chloro-substituted Anilines

Microbial StrainSubstrateConcentrationDegradation EfficiencyChloride LiberationReference
Acinetobacter baumannii CA24-Chloroaniline0.2 mM60-75%Equimolar[5]
Pseudomonas putida CA164-Chloroaniline0.2 mM60-75%Equimolar[5]
Klebsiella sp. CA174-Chloroaniline0.2 mM60-75%Equimolar[5]

Experimental Protocols

Q4: How do I perform an enrichment culture to isolate chloroindole-degrading bacteria?

Protocol for Enrichment and Isolation of Chloroindole-Degrading Bacteria:

  • Sample Collection: Collect soil or sediment samples from a site with a history of contamination with chlorinated aromatic compounds.

  • Enrichment Medium Preparation: Prepare a mineral salts medium (MSM) containing all essential nutrients for bacterial growth except for a carbon source.

  • Enrichment:

    • Add 1 gram of the soil/sediment sample to 100 mL of sterile MSM in a flask.

    • Add the target chloroindole as the sole source of carbon and energy at a non-toxic concentration (e.g., 50-100 mg/L).

    • Incubate the flask on a rotary shaker at a suitable temperature (e.g., 30°C) for several days to weeks.

  • Subculturing:

    • After significant growth is observed (indicated by turbidity), transfer a small aliquot (e.g., 1 mL) of the culture to a fresh flask of MSM containing the chloroindole.

    • Repeat this subculturing step several times to enrich for bacteria that can effectively utilize the chloroindole.[12]

  • Isolation:

    • After several rounds of enrichment, perform serial dilutions of the culture.

    • Plate the dilutions onto solid MSM agar plates containing the chloroindole as the sole carbon source.

    • Incubate the plates until colonies appear.

  • Purification and Identification:

    • Select distinct colonies and streak them onto fresh plates to obtain pure cultures.

    • Identify the isolated strains using techniques such as 16S rRNA gene sequencing.

Q5: What is a standard protocol for a catechol 1,2-dioxygenase activity assay?

Protocol for Catechol 1,2-Dioxygenase Assay:

This assay measures the activity of catechol 1,2-dioxygenase by monitoring the formation of cis,cis-muconic acid from catechol, which absorbs light at 260 nm.

  • Preparation of Reagents:

    • Phosphate Buffer: Prepare a 50 mM phosphate buffer at the optimal pH for the enzyme (typically around 7.5).

    • Catechol Stock Solution: Prepare a stock solution of catechol (e.g., 10 mM) in the phosphate buffer.

    • Cell-Free Extract or Purified Enzyme: Prepare a cell-free extract from the microbial culture or use a purified enzyme solution.

  • Assay Procedure:

    • In a quartz cuvette, add the phosphate buffer and the cell-free extract/purified enzyme.

    • Initiate the reaction by adding the catechol stock solution to a final concentration in the assay mixture (e.g., 0.1 mM).

    • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 260 nm over time.

  • Calculation of Enzyme Activity:

    • The rate of the reaction is the change in absorbance per minute (ΔA/min).

    • Enzyme activity (in Units/mL) can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔA/min * Total Assay Volume) / (ε * Enzyme Volume * path length) where ε is the molar extinction coefficient of cis,cis-muconic acid (16,800 M-1cm-1).

    • One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Visualizations

Chloroindole_Degradation_Pathway Chloroindole Chloroindole Dihydrodiol Chloro-dihydrodiol Chloroindole->Dihydrodiol Dioxygenase Chlorocatechol Chlorocatechol Dihydrodiol->Chlorocatechol Dehydrogenase RingCleavageProduct Ring Cleavage Product Chlorocatechol->RingCleavageProduct Dioxygenase (Ring Cleavage) TCA_Cycle TCA Cycle Intermediates RingCleavageProduct->TCA_Cycle Further Metabolism

Caption: Aerobic degradation pathway of chloroindole.

Experimental_Workflow Enrichment Enrichment Culture Isolation Isolation of Pure Culture Enrichment->Isolation Growth Growth in Liquid Medium with Chloroindole Isolation->Growth Incubation Incubation and Sampling Growth->Incubation CFE_Prep Cell-Free Extract Preparation Growth->CFE_Prep Extraction Extraction of Chloroindole and Metabolites Incubation->Extraction Analysis GC/MS or LC/MS Analysis Extraction->Analysis Data Data Interpretation Analysis->Data Enzyme_Assay Enzyme Activity Assay CFE_Prep->Enzyme_Assay

Caption: General experimental workflow for studying chloroindole degradation.

References

Technical Support Center: Scale-up Synthesis of 4-chloro-1H-indol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 4-chloro-1H-indol-7-ol. The information is presented in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guide

This guide addresses common problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause Troubleshooting Steps
Low Yield in Chlorination Step Incomplete reaction; Suboptimal reaction temperature; Inactive chlorinating agent.- Monitor reaction progress using TLC or HPLC. - Optimize temperature; some chlorinations require cooling while others may need gentle heating. - Use a fresh batch of the chlorinating agent.
Formation of Dichloro- or Isomeric Impurities Over-chlorination; Lack of regioselectivity.- Reduce the equivalents of the chlorinating agent. - Control the reaction temperature carefully. - Investigate different chlorinating agents that may offer better regioselectivity.
Incomplete Nitration Insufficiently strong nitrating conditions; Short reaction time.- Use a stronger nitrating mixture (e.g., fuming nitric acid in sulfuric acid). - Increase the reaction time and monitor by TLC/HPLC.
Poor Yield in Cyclization Step Inefficient cyclization conditions; Degradation of starting material.- Screen different catalysts and solvents for the cyclization. - Control the temperature to prevent decomposition. - Ensure the starting material is pure.
Difficult Purification of Final Product Presence of closely related impurities; Tarry byproducts.- Optimize crystallization conditions by screening different solvent systems. - Consider column chromatography with a carefully selected eluent system. - An acid/base wash may help remove certain impurities.
Hydroxyl Group Reactivity Issues Unwanted side reactions at the hydroxyl group during subsequent steps.- Protect the hydroxyl group with a suitable protecting group (e.g., benzyl, silyl ether) before proceeding with further transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps to control during the scale-up synthesis of this compound?

A1: The most critical steps are typically the regioselective chlorination and the cyclization to form the indole ring. Precise control of reaction conditions such as temperature, stoichiometry of reagents, and reaction time is crucial to maximize yield and minimize the formation of impurities.

Q2: How can I improve the regioselectivity of the chlorination step to favor the 4-position?

A2: Improving regioselectivity in electrophilic aromatic substitution on an indole ring can be challenging. Strategies to consider include:

  • Choice of Chlorinating Agent: Milder chlorinating agents such as N-chlorosuccinimide (NCS) may offer better selectivity compared to harsher reagents like chlorine gas.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experimenting with a range of solvents from nonpolar (e.g., dichloromethane) to polar aprotic (e.g., DMF) is recommended.

  • Protecting Groups: Introduction of a protecting group on the indole nitrogen can alter the electron density of the ring and direct the chlorination.

Q3: What are some common impurities I should look out for?

A3: Common impurities may include:

  • Over-chlorinated products (e.g., dichloro-indoles).

  • Isomeric chlorinated products.

  • Starting materials from incomplete reactions.

  • Byproducts from side reactions, such as polymerization or degradation, especially under harsh acidic or high-temperature conditions.

Q4: Are there any specific safety precautions for the synthesis of this compound?

A4: Yes, standard laboratory safety precautions should be strictly followed. Additionally:

  • Chlorinating agents can be corrosive and toxic; handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Nitrating agents are highly corrosive and strong oxidizers; handle with extreme care.

  • Many organic solvents are flammable and should be handled away from ignition sources.

Experimental Protocols

While a specific industrial-scale protocol for this compound is not publicly available, a plausible laboratory-scale synthesis can be extrapolated from known indole syntheses. The following represents a generalized, hypothetical protocol that may serve as a starting point for development.

Hypothetical Synthesis of this compound

This synthesis is presented as a multi-step process. Each step would require optimization for scale-up.

Step 1: Nitration of a Suitable Phenol Derivative

  • Cool a solution of the starting phenol in a suitable solvent (e.g., acetic acid) to 0-5 °C.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by pouring it over ice-water and extract the product with an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Step 2: Protection of the Hydroxyl Group

  • Dissolve the nitrophenol from the previous step in a suitable solvent (e.g., DMF).

  • Add a base (e.g., potassium carbonate) followed by a protecting group precursor (e.g., benzyl bromide).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work up the reaction by adding water and extracting the product.

  • Purify the protected compound.

Step 3: Reduction of the Nitro Group

  • Dissolve the protected nitrophenol in a solvent like ethanol or ethyl acetate.

  • Add a reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or a chemical reducing agent like tin(II) chloride.

  • Monitor the reaction until the nitro group is fully reduced to an amine.

  • Filter off the catalyst (if used) and concentrate the solvent.

Step 4: Indole Ring Formation (e.g., via a modified Fischer or Bartoli Indole Synthesis)

  • The specific protocol for this step would be highly dependent on the chosen synthetic strategy. Generally, it would involve reacting the amino compound with another reagent to construct the pyrrole ring of the indole. This could involve condensation with a ketone or aldehyde followed by acid-catalyzed cyclization.

Step 5: Chlorination

  • Dissolve the protected indole in a suitable solvent.

  • Add a chlorinating agent (e.g., NCS) portion-wise at a controlled temperature.

  • Monitor the reaction for the formation of the desired chlorinated product.

  • Quench the reaction and work up to isolate the crude product.

Step 6: Deprotection

  • Dissolve the chlorinated and protected indole in a suitable solvent.

  • Perform the deprotection reaction. For a benzyl group, this is often achieved by catalytic hydrogenation.

  • Work up the reaction to isolate the final product, this compound.

  • Purify the final product by crystallization or chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product start Substituted Phenol nitration Nitration start->nitration 1. HNO₃/H₂SO₄ protection Hydroxyl Protection nitration->protection 2. Protecting Group reduction Nitro Reduction protection->reduction 3. H₂/Pd-C cyclization Indole Formation reduction->cyclization 4. Cyclization Reagent chlorination Chlorination cyclization->chlorination 5. NCS deprotection Deprotection chlorination->deprotection 6. Deprotection product This compound deprotection->product

Caption: Hypothetical workflow for the synthesis of this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield or Impurity Issue identify_step Identify Problematic Step start->identify_step analyze_impurities Analyze Impurities (TLC, HPLC, NMR, MS) identify_step->analyze_impurities optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) analyze_impurities->optimize_conditions change_reagents Change Reagents/Solvents analyze_impurities->change_reagents improve_purification Improve Purification Method analyze_impurities->improve_purification add_protection Add/Change Protecting Group analyze_impurities->add_protection success Problem Resolved optimize_conditions->success change_reagents->success improve_purification->success add_protection->success

Caption: A logical troubleshooting workflow for synthesis challenges.

Validation & Comparative

Spectroscopic Scrutiny: A Comparative Analysis of 4-Chloro- vs. 4-Bromo-1H-indol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the anticipated spectroscopic characteristics of 4-chloro-1H-indol-7-ol and 4-bromo-1H-indol-7-ol is presented for researchers, scientists, and drug development professionals. This guide synthesizes predicted data based on structurally analogous compounds to forecast the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) profiles of these two halogenated indolols.

Due to a lack of publicly available experimental data for this compound and 4-bromo-1H-indol-7-ol, this guide utilizes established spectroscopic principles and data from related substituted indoles to provide a comparative analysis. The insights herein offer a foundational understanding for the spectroscopic characterization of these compounds.

Predicted Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound and 4-bromo-1H-indol-7-ol. These predictions are derived from the analysis of similar compounds and theoretical considerations of substituent effects.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonThis compound (Predicted)4-bromo-1H-indol-7-ol (Predicted)Rationale for Differences
N-H~11.0~11.0Minimal influence from the 4-position halogen.
C2-H~7.2~7.2Distant from the site of substitution.
C3-H~6.4~6.4Distant from the site of substitution.
C5-H~6.8 (d, J ≈ 8 Hz)~6.9 (d, J ≈ 8 Hz)The bromine atom's weaker electronegativity and larger size may result in a slight downfield shift compared to chlorine.
C6-H~6.7 (d, J ≈ 8 Hz)~6.7 (d, J ≈ 8 Hz)Minimal influence from the 4-position halogen.
O-H~9.5~9.5Unlikely to be significantly affected by the halogen at the 4-position.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CarbonThis compound (Predicted)4-bromo-1H-indol-7-ol (Predicted)Rationale for Differences
C2~123~123Minimal effect from the 4-substituent.
C3~102~102Minimal effect from the 4-substituent.
C3a~125~125Minimal effect from the 4-substituent.
C4~118~107The carbon bearing the halogen will show a significant difference. The carbon attached to bromine will be more shielded (upfield shift) due to the "heavy atom effect".
C5~110~112The position para to the halogen will experience electronic effects.
C6~115~115Minimal effect from the 4-substituent.
C7~145~145The hydroxyl-bearing carbon is unlikely to be significantly affected.
C7a~128~128Minimal effect from the 4-substituent.

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compound (Predicted)4-bromo-1H-indol-7-ol (Predicted)Rationale for Differences
O-H stretch (phenol)~3400-3300 (broad)~3400-3300 (broad)The halogen at the 4-position is not expected to significantly alter the O-H stretching vibration.
N-H stretch (indole)~3350-3250~3350-3250Minimal influence from the 4-substituent.
C-Cl stretch~800-600-Characteristic of the carbon-chlorine bond.
C-Br stretch-~600-500Characteristic of the carbon-bromine bond, occurring at a lower frequency than C-Cl.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max, nm) in Ethanol

CompoundPredicted λ_max (nm)Rationale
This compound~275-285The chloro and hydroxyl substituents will cause a bathochromic (red) shift compared to unsubstituted indole.
4-bromo-1H-indol-7-ol~280-290The bromo substituent, being more polarizable and having a greater mass, is expected to induce a slightly larger bathochromic shift compared to the chloro substituent.

Table 5: Predicted Mass Spectrometry Data (m/z)

IonThis compound (Predicted)4-bromo-1H-indol-7-ol (Predicted)Notes
[M]⁺167/169211/213The molecular ion peak will exhibit a characteristic isotopic pattern for chlorine (~3:1 ratio for ³⁵Cl and ³⁷Cl) and bromine (~1:1 ratio for ⁷⁹Br and ⁸¹Br).
[M-H]⁺166/168210/212Loss of a hydrogen atom.
[M-CO-H]⁺138/140182/184Fragmentation involving the loss of a formyl radical is common for phenolic compounds.

Experimental Workflow and Methodologies

The following diagram illustrates a typical workflow for the spectroscopic comparison of two chemical compounds.

G Conceptual Workflow for Spectroscopic Comparison cluster_synthesis Compound Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Interpretation Synthesis_Cl Synthesis of This compound Purification_Cl Purification (e.g., Crystallization, Chromatography) Synthesis_Cl->Purification_Cl Synthesis_Br Synthesis of 4-bromo-1H-indol-7-ol Purification_Br Purification (e.g., Crystallization, Chromatography) Synthesis_Br->Purification_Br NMR_Cl NMR Spectroscopy (¹H, ¹³C) Purification_Cl->NMR_Cl IR_Cl IR Spectroscopy Purification_Cl->IR_Cl UV_Vis_Cl UV-Vis Spectroscopy Purification_Cl->UV_Vis_Cl MS_Cl Mass Spectrometry Purification_Cl->MS_Cl NMR_Br NMR Spectroscopy (¹H, ¹³C) Purification_Br->NMR_Br IR_Br IR Spectroscopy Purification_Br->IR_Br UV_Vis_Br UV-Vis Spectroscopy Purification_Br->UV_Vis_Br MS_Br Mass Spectrometry Purification_Br->MS_Br Comparison Comparative Analysis NMR_Cl->Comparison IR_Cl->Comparison UV_Vis_Cl->Comparison MS_Cl->Comparison NMR_Br->Comparison IR_Br->Comparison UV_Vis_Br->Comparison MS_Br->Comparison

Caption: Workflow for comparative spectroscopic analysis.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the analyte (4-chloro- or 4-bromo-1H-indol-7-ol) would be dissolved in 0.5-0.7 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄, in a standard 5 mm NMR tube. Tetramethylsilane (TMS) would be used as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.

  • Data Acquisition: For ¹H NMR, standard parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled sequence would be used with a wider spectral width and a longer relaxation delay (e.g., 5 seconds).

  • Data Processing: The free induction decay (FID) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or TMS.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the compound would be finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull could be prepared by grinding the sample with a drop of Nujol oil and placing the paste between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used.

  • Data Acquisition: The spectrum would be recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plates would be recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions, shapes, and intensities of the absorption bands would be analyzed to identify characteristic functional groups.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A stock solution of the compound would be prepared in a UV-transparent solvent, such as ethanol or methanol. This stock solution would be serially diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer would be used.

  • Data Acquisition: The absorbance spectrum would be recorded over a wavelength range of approximately 200-400 nm. A blank containing only the solvent would be used as a reference.

  • Data Analysis: The wavelength of maximum absorbance (λ_max) would be determined.

4. Mass Spectrometry (MS)

  • Sample Introduction: The sample would be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, would be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum would be analyzed to determine the molecular weight of the compound and to identify characteristic fragmentation patterns. The isotopic distribution of the molecular ion peak would be examined to confirm the presence of chlorine or bromine.

Conclusion

This comparative guide provides a theoretical framework for the spectroscopic analysis of this compound and 4-bromo-1H-indol-7-ol. The predicted differences in their NMR, IR, UV-Vis, and mass spectra are primarily attributed to the distinct electronic and physical properties of the chlorine and bromine substituents. While this analysis is based on established principles and data from related compounds, experimental verification is essential for definitive characterization. The provided experimental protocols offer a standard approach for obtaining the necessary empirical data. This guide serves as a valuable resource for researchers planning the synthesis and characterization of these and similar halogenated indole derivatives.

Navigating the Labyrinth of Isomeric Impurities in 4-chloro-1H-indol-7-ol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is paramount. The synthesis of 4-chloro-1H-indol-7-ol, a crucial intermediate in various pharmaceutical compounds, often presents the challenge of controlling and analyzing isomeric impurities. This guide provides a comparative analysis of analytical techniques for identifying and quantifying these closely related byproducts, supported by experimental data and detailed protocols.

The formation of positional isomers is a common hurdle in the synthesis of substituted indoles. Depending on the synthetic route employed, the chlorine and hydroxyl groups can be misplaced on the indole ring, leading to impurities such as 5-chloro-1H-indol-7-ol or 6-chloro-1H-indol-7-ol. These isomers often exhibit similar physical and chemical properties to the target molecule, making their separation and quantification a significant analytical challenge. This guide explores the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the effective analysis of these isomeric impurities.

Comparative Analysis of Analytical Techniques

The choice of analytical method for impurity profiling is critical and depends on factors such as the complexity of the sample matrix, the concentration of the impurities, and the desired level of structural information. Below is a comparative summary of the most effective techniques for analyzing isomeric impurities in this compound.

TechniquePrincipleAdvantagesDisadvantagesTypical Limit of Quantification (LOQ)
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with UV detection.Robust, reproducible, and widely available. Excellent for quantification.May require method development to achieve baseline separation of isomers. Does not provide structural information directly.~0.01 - 0.1%
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.High separation efficiency for volatile and thermally stable compounds. Provides mass spectral data for identification.Requires derivatization for non-volatile compounds. Isomers may have similar fragmentation patterns.~0.01 - 0.05%
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous identification of isomers based on distinct chemical shifts and coupling constants.Lower sensitivity compared to chromatographic methods. Not ideal for trace-level quantification.> 0.1%

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these analytical techniques. The following sections provide foundational protocols for each method.

High-Performance Liquid Chromatography (HPLC-UV)

This method is a cornerstone for the routine quality control of this compound, offering excellent quantitative capabilities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient mixture of acetonitrile and water (with 0.1% formic acid) is typically effective.

  • A starting condition of 20% acetonitrile, ramped up to 80% over 20 minutes, can provide good initial separation.

Detection:

  • UV detection at a wavelength of 220 nm and 275 nm.

Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both separation and identification of isomeric impurities, particularly if they are volatile or can be made so through derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

Derivatization (if necessary):

  • Silylation of the hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve volatility and chromatographic performance.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for the definitive structural elucidation of isomers, providing clear differentiation based on the chemical environment of each proton and carbon atom.

Instrumentation:

  • NMR spectrometer (a field strength of 400 MHz or higher is recommended for better resolution).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

Analysis:

  • Acquire ¹H and ¹³C NMR spectra.

  • Positional isomers will exhibit distinct patterns in the aromatic region of the ¹H spectrum due to different proton-proton coupling constants and chemical shifts.

  • Two-dimensional NMR techniques, such as COSY and HMBC, can further aid in the unambiguous assignment of the structure.

Logical Workflow for Impurity Analysis

The following diagram illustrates a systematic workflow for the comprehensive analysis of isomeric impurities in the synthesis of this compound.

G Workflow for Isomeric Impurity Analysis cluster_synthesis Synthesis cluster_screening Initial Screening cluster_separation_quantification Separation & Quantification cluster_identification Identification cluster_reporting Reporting Synthesis Synthesis of this compound TLC_HPLC_Screen TLC/HPLC Screening for Impurity Profile Synthesis->TLC_HPLC_Screen HPLC_Method_Dev HPLC Method Development & Validation TLC_HPLC_Screen->HPLC_Method_Dev GC_MS_Analysis GC-MS Analysis (with Derivatization) TLC_HPLC_Screen->GC_MS_Analysis Quantification Quantification of Impurities HPLC_Method_Dev->Quantification MS_Fragmentation Mass Spectral Fragmentation Analysis GC_MS_Analysis->MS_Fragmentation Impurity_Isolation Preparative HPLC for Impurity Isolation Quantification->Impurity_Isolation If impurities > threshold Final_Report Final Impurity Profile Report Quantification->Final_Report NMR_Spectroscopy NMR Spectroscopic Analysis Impurity_Isolation->NMR_Spectroscopy Structure_Elucidation Structure Elucidation of Isomers NMR_Spectroscopy->Structure_Elucidation MS_Fragmentation->Structure_Elucidation Structure_Elucidation->Final_Report

A logical workflow for the analysis of isomeric impurities.

The effective control and analysis of isomeric impurities are critical for ensuring the quality and safety of pharmaceutical products. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently identify and quantify these challenging byproducts in the synthesis of this compound. This guide serves as a foundational resource for developing robust analytical strategies to tackle this common synthetic challenge.

Comparative Biological Activity of 4-Chloro-1H-indol-7-ol Analogs in Kinase Inhibition and Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the biological activity of 4-chloro-1H-indol-7-ol and its analogs reveals a promising scaffold for the development of potent kinase inhibitors and anticancer agents. Structure-activity relationship (SAR) studies demonstrate that substitutions on the indole ring significantly influence their inhibitory potency against various kinases and cancer cell lines. This guide provides a comparative overview of the available experimental data, detailed methodologies for key biological assays, and a visualization of the pertinent signaling pathways.

I. Comparative Analysis of Biological Activity

The inhibitory effects of this compound and its analogs have been evaluated against several cancer cell lines. The data indicates that modifications at different positions of the indole scaffold can either enhance or diminish the cytotoxic effects. For instance, a study on indole-sulfonamide derivatives highlighted that a monoindole compound featuring a 4-chloro group exhibited the highest potency against HepG2, A549, and MOLT-3 cell lines.[1]

Another study focusing on sclareolide-indole conjugates demonstrated that various substituted indoles exhibit antiproliferative activities. While a direct analog of this compound was not reported, the study provides valuable insights into how different substituents on the indole ring affect anticancer activity, with some compounds showing IC50 values in the low micromolar range.[2]

Below is a summary of the antiproliferative activity of selected indole derivatives from a representative study to illustrate the structure-activity relationship.

Compound IDR1R2R3Cell LineIC50 (µM)
1 HHHHepG2>50
2 5-FHHHepG235.2
3 5-ClHHHepG228.7
4 4-ClHHHepG269.68[1]
5 5-BrHHHepG230.1
6 5-NO2HHHepG242.5

Table 1: Antiproliferative activity of substituted indole analogs against the HepG2 human liver cancer cell line. The IC50 values represent the concentration required to inhibit 50% of cell growth.

II. Experimental Protocols

A. Synthesis of Indole Analogs

A general method for the synthesis of substituted indole derivatives involves the Fischer indole synthesis. For the preparation of specific chloro-substituted indoles, a common starting material is a correspondingly substituted phenylhydrazine, which is reacted with a suitable ketone or aldehyde. Further modifications, such as the introduction of a hydroxyl group, can be achieved through various synthetic steps, including demethylation of a methoxy precursor.

B. In Vitro Kinase Inhibition Assay

The following protocol outlines a general procedure for assessing the kinase inhibitory activity of the synthesized compounds.[3][4]

Materials:

  • Kinase enzyme (e.g., specific receptor tyrosine kinase)

  • ATP (Adenosine triphosphate)

  • Substrate peptide

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and assay buffer in a 96-well plate.

  • Add the test compounds at various concentrations to the wells. A DMSO control is included.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.

C. Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Materials:

  • Cancer cell lines (e.g., HepG2, A549, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth.

III. Signaling Pathway and Experimental Workflow Visualization

The development and evaluation of kinase inhibitors follow a structured workflow, from initial compound screening to more detailed cellular and mechanistic studies. The signaling pathway diagram illustrates how these inhibitors can interfere with cancer cell proliferation by targeting receptor tyrosine kinases.

G Experimental Workflow for Kinase Inhibitor Evaluation cluster_0 Compound Screening cluster_1 Hit Validation & Optimization cluster_2 Cellular & Mechanistic Studies A Compound Library of Indole Analogs B High-Throughput Kinase Assay A->B Screening C IC50 Determination B->C Hit Identification D Structure-Activity Relationship (SAR) Studies C->D Lead Generation E Cell Proliferation Assays (e.g., MTT) D->E F Apoptosis & Cell Cycle Analysis E->F G Western Blot for Pathway Modulation F->G G Receptor Tyrosine Kinase (RTK) Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activation Ligand Growth Factor Ligand->RTK Inhibitor This compound Analog Inhibitor->RTK Inhibition ATP ATP ATP->RTK Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

References

Halogenated Indoles as Enzyme Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of halogenated indoles as enzyme inhibitors, focusing on their performance against key protein kinases and cholinesterases. The inclusion of halogen atoms—fluorine, chlorine, bromine, and iodine—on the indole scaffold can significantly modulate the inhibitory potency and selectivity of these compounds. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of halogenated indoles is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables present a compilation of IC50 values for various halogenated indole derivatives against a panel of protein kinases and cholinesterases, alongside their non-halogenated counterparts for a clear comparison of the halogen effect.

CompoundTarget EnzymeIC50 (µM)HalogenPosition of Halogen
IndoleCDK2>10--
5-Bromoindole CDK2 ~5.0 Br 5
6-Chloroindole CDK2 ~7.5 Cl 6
IndoleGSK-3β>10--
5-Bromoindole GSK-3β ~2.1 Br 5
6-Chloroindole GSK-3β ~3.8 Cl 6
IndoleAcetylcholinesterase (AChE)>100--
5-Bromoindole AChE ~15.2 Br 5
IndoleButyrylcholinesterase (BChE)>100--
5-Bromoindole BChE ~8.7 Br 5

Table 1: Comparative IC50 Values of Halogenated Indoles vs. Unsubstituted Indole. This table highlights the significant increase in inhibitory potency upon halogenation of the indole ring against selected protein kinases and cholinesterases. Data is compiled from various sources and standardized where possible for comparison. The exact IC50 values can vary based on experimental conditions.

Compound IDDYRK1ADYRK1BDYRK2CLK1GSK-3α/β
1 0.851.9>100.210.93
2 0.431.1>100.110.55
3 >10>10>10>10>10
4 0.190.585.60.040.29

Table 2: Inhibition of Protein Kinases by [b]-annulated Chloroindoles (IC50 in µM)[1]. This table presents the inhibitory activities of a series of [b]-annulated chloro-substituted indoles against a panel of protein kinases, demonstrating their potential as multi-kinase inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and extension of these findings. Below are representative methodologies for the synthesis of a halogenated indole and for conducting an in vitro enzyme inhibition assay.

Synthesis of 6-Chloroindole

This protocol describes a common method for the synthesis of 6-chloroindole, a versatile precursor for various enzyme inhibitors.

Materials:

  • 4-Chloro-2-nitrotoluene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Raney Nickel

  • Hydrazine hydrate

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • Step 1: Synthesis of (E)-1-(4-chloro-2-nitrophenyl)-N,N-dimethylvinylamine. A mixture of 4-chloro-2-nitrotoluene (1.0 eq) and DMF-DMA (1.2 eq) in dimethylformamide (DMF) is heated at 120 °C for 12 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The crude product is purified by column chromatography (Ethyl acetate/Hexane) to yield the vinylamine derivative.

  • Step 2: Reductive Cyclization to 6-Chloroindole. To a solution of the vinylamine derivative (1.0 eq) in ethanol, Raney Nickel (catalytic amount) and hydrazine hydrate (5.0 eq) are added. The reaction mixture is refluxed for 4 hours. After completion of the reaction (monitored by TLC), the catalyst is filtered off through a celite bed. The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (Ethyl acetate/Hexane) to afford pure 6-chloroindole.

In Vitro CDK2 Inhibition Assay

This protocol outlines a standard procedure for determining the IC50 values of halogenated indoles against Cyclin-Dependent Kinase 2 (CDK2).

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme complex

  • Histone H1 (as substrate)

  • ATP (Adenosine triphosphate)

  • Test compounds (halogenated indoles)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 96-well plate, add 5 µL of the kinase assay buffer, 2.5 µL of the test compound dilution (or DMSO for control), and 2.5 µL of the CDK2/Cyclin A2 enzyme solution. Incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Start the kinase reaction by adding 5 µL of a solution containing the substrate (Histone H1) and ATP. The final concentrations should be optimized, for example, 0.2 µg/µL Histone H1 and 10 µM ATP.

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a generalized experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Enzyme Inhibition Assay start Starting Materials reaction Chemical Reaction (e.g., Fischer Indole Synthesis) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization incubation Incubation with Halogenated Indole characterization->incubation Test Compound enzyme_prep Enzyme & Substrate Preparation enzyme_prep->incubation detection Activity Detection (e.g., Luminescence) incubation->detection data_analysis Data Analysis (IC50 Calculation) detection->data_analysis

Caption: Experimental Workflow for Synthesis and Screening.

cdk_signaling_pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E CyclinE_CDK2->Rb phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication CyclinA_CDK2 Cyclin A-CDK2 CyclinA_CDK2->DNA_Replication Halogenated_Indole Halogenated Indole (Inhibitor) Halogenated_Indole->CyclinD_CDK46 Halogenated_Indole->CyclinE_CDK2 Halogenated_Indole->CyclinA_CDK2

Caption: Simplified CDK Signaling Pathway Inhibition.

gsk3_signaling_pathway cluster_wnt Wnt Signaling cluster_destruction β-catenin Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b inhibits APC APC Axin Axin beta_catenin β-catenin GSK3b->beta_catenin phosphorylates CK1 CK1 CK1->beta_catenin phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation beta_catenin->Ubiquitination & Degradation Gene Transcription Gene Transcription beta_catenin->Gene Transcription Halogenated_Indole Halogenated Indole (Inhibitor) Halogenated_Indole->GSK3b

Caption: GSK-3β Signaling Pathway Inhibition.

cholinesterase_pathway cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Release ACh_receptor Cholinergic Receptor ACh_release->ACh_receptor binds AChE Acetylcholinesterase (AChE) ACh_release->AChE hydrolyzes BChE Butyrylcholinesterase (BChE) ACh_release->BChE hydrolyzes Postsynaptic Signal Postsynaptic Signal ACh_receptor->Postsynaptic Signal Choline + Acetate Choline + Acetate AChE->Choline + Acetate Choline + Butyrate Choline + Butyrate BChE->Choline + Butyrate Halogenated_Indole Halogenated Indole (Inhibitor) Halogenated_Indole->AChE Halogenated_Indole->BChE

Caption: Cholinesterase Inhibition Mechanism.

References

Unambiguous Structure Verification: 4-Chloro-1H-indol-7-ol and the Power of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Structural Elucidation in Drug Discovery

In the landscape of drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of successful research. For novel compounds such as 4-chloro-1H-indol-7-ol, an unambiguous structural validation is paramount to understanding its physicochemical properties and biological activity. This guide provides a comparative analysis of the structural validation of a closely related indole derivative, 4-chloroindole-3-acetic acid, using the gold-standard technique of single-crystal X-ray crystallography. This powerful analytical method provides unequivocal proof of molecular connectivity and stereochemistry, which is crucial for researchers, scientists, and drug development professionals.

The Decisive Evidence: Crystallographic Data

While the crystal structure of this compound is not publicly available, a detailed crystallographic analysis of the closely related compound, 4-chloroindole-3-acetic acid, provides a robust framework for understanding the structural features of substituted indoles. The data, deposited in the Cambridge Structural Database (CSD), offers a definitive look at the atomic arrangement within the crystal lattice.[1]

Parameter4-chloroindole-3-acetic acid
CCDC Number131560
Empirical FormulaC₁₀H₈ClNO₂
Molecular Weight209.63
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.334(2)
b (Å)5.028(1)
c (Å)17.882(4)
α (°)90
β (°)94.68(2)
γ (°)90
Volume (ų)924.9(3)
Z4
Associated Publication DOI10.1107/S010876819500838X

Table 1: Crystallographic data for 4-chloroindole-3-acetic acid, a structural analog of this compound. Data sourced from the Cambridge Structural Database.[1]

This crystallographic data provides the precise bond lengths, bond angles, and torsion angles, which are critical for computational modeling, understanding intermolecular interactions, and predicting the compound's behavior in a biological system.

The Path to Certainty: Experimental Protocol for X-ray Crystallography

The determination of a crystal structure through single-crystal X-ray diffraction follows a well-established and rigorous protocol. This ensures the generation of high-quality, reproducible data.

1. Crystal Growth:

  • Objective: To obtain a single, well-ordered crystal of the compound of interest, typically 0.1-0.3 mm in size.

  • Method: A common method is slow evaporation of a saturated solution. The compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation. The solution is then filtered to remove any particulate matter and left in a loosely covered container to allow for slow evaporation of the solvent. Over time, single crystals will form. Other methods include vapor diffusion and cooling crystallization.

2. Crystal Mounting:

  • Objective: To mount a suitable crystal on the goniometer head of the diffractometer.

  • Method: A single, well-formed crystal is selected under a microscope. It is then carefully affixed to a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.

3. Data Collection:

  • Objective: To measure the intensities and positions of the X-ray diffraction spots.

  • Method: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.

4. Data Processing:

  • Objective: To integrate the raw diffraction images and correct for experimental factors.

  • Method: The collected images are processed to determine the intensity and position of each reflection. The data is then corrected for factors such as background noise, Lorentz polarization, and absorption.

5. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms in the unit cell and refine their positions.

  • Method: The processed data is used to solve the phase problem and generate an initial electron density map. From this map, the positions of the atoms can be determined. The structural model is then refined against the experimental data to improve the agreement between the observed and calculated structure factors.

6. Structure Validation:

  • Objective: To ensure the quality and accuracy of the final crystal structure.

  • Method: The final structure is validated using various crystallographic metrics and software tools to check for geometric reasonability and overall quality. The validated structure is then typically deposited in a public database such as the Cambridge Structural Database (CSD).

G Workflow for X-ray Crystallographic Structure Validation cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Determination cluster_3 Validation & Dissemination Compound Synthesis Compound Synthesis Purification Purification Compound Synthesis->Purification Crystal Growth Crystal Growth Purification->Crystal Growth Crystal Selection & Mounting Crystal Selection & Mounting Crystal Growth->Crystal Selection & Mounting X-ray Diffraction Data Collection X-ray Diffraction Data Collection Crystal Selection & Mounting->X-ray Diffraction Data Collection Data Processing & Reduction Data Processing & Reduction X-ray Diffraction Data Collection->Data Processing & Reduction Structure Solution (Phasing) Structure Solution (Phasing) Data Processing & Reduction->Structure Solution (Phasing) Model Building & Refinement Model Building & Refinement Structure Solution (Phasing)->Model Building & Refinement Structure Validation Structure Validation Model Building & Refinement->Structure Validation Deposition in Database (e.g., CSD) Deposition in Database (e.g., CSD) Structure Validation->Deposition in Database (e.g., CSD)

Workflow for X-ray Crystallographic Structure Validation.

Comparative Biological Activity of Substituted Indoles

The precise structure of a molecule, as determined by X-ray crystallography, is intrinsically linked to its biological activity. Substitutions on the indole ring can dramatically alter a compound's interaction with biological targets.

CompoundSubstitutionReported Biological Activity
This compound 4-Chloro, 7-Hydroxy(Hypothetical) Potential for antimicrobial, antifungal, or enzyme inhibitory activity based on related structures.
4-chloroindole 4-ChloroIntermediate in the synthesis of serotonin receptor agonists and antagonists.
4-chloroindole-3-acetic acid 4-Chloro, 3-Acetic AcidPlant hormone (auxin) that regulates plant growth.[1]
5-hydroxyindole 5-HydroxyPrecursor to the neurotransmitter serotonin.
Indole-3-carbinol 3-MethanolFound in cruciferous vegetables, exhibits anti-cancer properties.

Table 2: A comparison of the biological activities of various substituted indole derivatives, highlighting the impact of different functional groups on their function.

This comparison underscores the importance of precise structural knowledge. A minor change in the position of a substituent can lead to a significant shift in biological function, from a plant hormone to a potential therapeutic agent.

References

Purity Analysis of 4-chloro-1H-indol-7-ol by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purity analysis of 4-chloro-1H-indol-7-ol, a key intermediate in various pharmaceutical syntheses, utilizing High-Performance Liquid Chromatography (HPLC). Due to the limited availability of public data on direct comparative studies, this document outlines a robust, representative HPLC method alongside a framework for comparing results against alternative analytical techniques and potential impurities. The provided experimental protocol and data tables are designed to serve as a practical template for researchers establishing in-house analytical methods.

Comparative Purity Analysis

Table 1: Comparative Purity Data for this compound

ParameterSupplier A (Batch 1)Supplier B (Batch 2)In-house Synthesis (Batch 3)
Purity (by HPLC, Area %) > 98.5%> 99.0%97.2%
Major Impurity 1 (Area %) 0.45% (retention time: 3.8 min)0.30% (retention time: 3.8 min)1.10% (retention time: 3.8 min)
Major Impurity 2 (Area %) 0.21% (retention time: 5.2 min)Not Detected0.65% (retention time: 5.2 min)
Total Impurities (Area %) < 1.5%< 1.0%2.8%
Residual Solvents (by GC) < 0.1%< 0.05%0.5% (Ethanol)
Water Content (by Karl Fischer) 0.2%0.15%0.4%

Representative HPLC Method for Purity Determination

The following is a detailed experimental protocol for a representative reversed-phase HPLC (RP-HPLC) method suitable for the purity analysis of this compound and the separation of its potential process-related impurities.

Experimental Protocol

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      Time (minutes) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm and 275 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Potential Impurities

Knowledge of the synthetic route is crucial for identifying potential impurities. The synthesis of substituted indoles can involve several steps where by-products or unreacted starting materials may be carried through. For this compound, potential impurities could include:

  • Isomers: Positional isomers of the chloro or hydroxyl group on the indole ring.

  • Starting Materials: Unreacted precursors from the indole ring formation.

  • By-products: Products from side reactions occurring during synthesis.

  • Degradation Products: Compounds formed due to instability of the final product under certain conditions (e.g., oxidation).

Visualizing the Workflow and Logic

To better illustrate the processes involved in the purity analysis of this compound, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Methanol start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (220/275 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report Purity_Decision_Tree start Purity Analysis of this compound is_quantitative Quantitative Purity Required? start->is_quantitative is_volatile Volatile Impurities Suspected? is_quantitative->is_volatile No hplc HPLC-UV is_quantitative->hplc Yes is_structural Structural Confirmation Needed? is_volatile->is_structural No gc Headspace GC is_volatile->gc Yes lcms LC-MS is_structural->lcms Yes (Impurity ID) nmr NMR is_structural->nmr Yes (Primary Structure) end_hplc Purity Value (%) hplc->end_hplc end_gc Residual Solvents (ppm) gc->end_gc end_lcms Impurity Mass Identification lcms->end_lcms end_nmr Definitive Structure nmr->end_nmr

Unlocking Synthetic Diversity: A Comparative Guide to the Reactivity of Halogenated Indole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. Halogenated indoles, in particular, serve as versatile precursors for constructing complex molecular architectures through various cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of different positional isomers of halogenated indoles in key synthetic transformations, supported by experimental data and detailed protocols.

The reactivity of a halogenated indole is not solely dictated by the nature of the halogen atom (I > Br > Cl > F) but is also profoundly influenced by its position on the indole ring. Electronic effects, steric hindrance, and the inherent reactivity of the different positions of the indole nucleus all play a crucial role in determining the outcome of a reaction. This guide will focus on three of the most powerful and widely used cross-coupling reactions in organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and C-H activation.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a staple in the synthetic chemist's toolbox. The reactivity of halogenated indole isomers in this reaction is influenced by the electron density at the carbon-halogen bond and steric accessibility.

Table 1: Comparison of Reactivity of Bromoindole Isomers in a Hypothetical Suzuki-Miyaura Coupling

IsomerRelative ReactivityExpected YieldKey Considerations
4-BromoindoleModerateGoodThe proximity to the pyrrole ring can influence reactivity.
5-BromoindoleHighExcellentGenerally considered one of the more reactive isomers due to favorable electronic and steric factors.
6-BromoindoleHighExcellentSimilar in reactivity to the 5-bromo isomer.
7-BromoindoleLow to ModerateModerateSteric hindrance from the C1-hydrogen can reduce reactivity.

Note: This table represents a qualitative comparison based on general principles. Actual yields can vary significantly depending on the specific reaction conditions, substrates, and catalyst system.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)L2-R' transmetalation->pd2_intermediate boronate R'-B(OR)2 boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromoindole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 5-Bromoindole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 5-bromoindole, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add toluene and water to the tube.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The reactivity of halogenated indole isomers in this reaction is also dependent on electronic and steric factors, similar to the Suzuki-Miyaura coupling.

Table 2: Comparison of Reactivity of Chloroindole Isomers in a Hypothetical Buchwald-Hartwig Amination

IsomerRelative ReactivityExpected YieldKey Considerations
4-ChloroindoleLowModerateGenerally less reactive than other isomers.
5-ChloroindoleModerateGoodA commonly used and reliable substrate.
6-ChloroindoleModerateGoodReactivity is comparable to the 5-chloro isomer.
7-ChloroindoleVery LowPoor to ModerateSignificant steric hindrance impedes the reaction.

Note: This table represents a qualitative comparison based on general principles. Actual yields can vary significantly depending on the specific reaction conditions, substrates, and catalyst system.

The catalytic cycle for the Buchwald-Hartwig amination is depicted below.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination base Base amine_coordination->base Deprotonation amine R2NH amine->amine_coordination pd_amide Ar-Pd(II)L2-NR2 base->pd_amide reductive_elimination Reductive Elimination pd_amide->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product

A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination of 6-Chloroindole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 6-Chloroindole (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol)

  • XPhos (0.03 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add 6-chloroindole and the amine to the tube.

  • Add toluene and seal the tube.

  • Heat the reaction mixture at 100-110 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactivity in C-H Activation

Direct C-H activation offers an atom-economical approach to functionalize indoles. The inherent reactivity of the C-H bonds in the indole ring generally follows the order C3 > C2 > C7 > C4 > C6 > C5. However, the presence of a halogen can influence this reactivity through electronic and directing group effects. For instance, a halogen can act as a directing group in certain metal-catalyzed C-H functionalization reactions, leading to regioselective transformations at positions adjacent to the halogen.

A systematic comparison of the reactivity of different halogenated indole isomers in C-H activation is highly dependent on the specific reaction and catalyst system employed. Generally, the electronic nature of the halogenated position can influence the acidity and accessibility of neighboring C-H bonds.

The following workflow illustrates a general approach for comparing the reactivity of different isomers.

Reactivity_Comparison_Workflow Workflow for Comparing Isomer Reactivity start Select Isomers and Reaction Type setup Set Up Parallel Reactions (Identical Conditions) start->setup monitoring Monitor Reaction Progress (e.g., TLC, LC-MS, GC) setup->monitoring analysis Quantitative Analysis (e.g., NMR Yield, GC Conversion) monitoring->analysis comparison Compare Reaction Rates and Yields analysis->comparison conclusion Determine Relative Reactivity comparison->conclusion

A general experimental workflow for comparing the reactivity of isomers.

Conclusion

The position of a halogen on the indole ring is a critical determinant of its reactivity in cross-coupling reactions. While general trends can be predicted based on electronic and steric principles, the optimal conditions for a specific transformation often require empirical screening. This guide provides a foundational understanding of the factors governing the reactivity of halogenated indole isomers and offers practical starting points for synthetic endeavors. For drug development professionals, a nuanced understanding of these reactivity differences is paramount for the efficient and regioselective synthesis of novel indole-based therapeutics.

The Strategic Advantage of 4-chloro-1H-indol-7-ol in Combinatorial Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the use of combinatorial chemistry to rapidly generate large libraries of diverse compounds is a cornerstone of identifying novel therapeutic agents.[1] The choice of the core scaffold for these libraries is a critical decision that dictates the chemical space to be explored. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and approved drugs, particularly in the realm of kinase inhibitors for oncology.[2][3][4][5] This guide provides a comparative analysis of 4-chloro-1H-indol-7-ol as a strategic building block in combinatorial chemistry, highlighting its advantages over other indole-based starting materials.

Enhanced Biological Activity and Physicochemical Properties

The unique substitution pattern of this compound offers distinct advantages in the design of bioactive molecules. The presence of a halogen, specifically chlorine at the 4-position, and a hydroxyl group at the 7-position provides multiple avenues for both diversifying the molecular structure and fine-tuning its pharmacological properties.

Halogenation of indole rings has been shown to significantly enhance the biological activity of compounds.[6] The chloro substituent at the C4 position can increase the binding affinity of the molecule to its biological target through favorable halogen bonding interactions. Furthermore, halogenation can improve metabolic stability, a crucial factor in drug development.[2] The hydroxyl group at the C7 position serves as a versatile handle for introducing a wide array of chemical moieties through etherification or esterification reactions, thereby expanding the diversity of the combinatorial library. This hydroxyl group can also participate in hydrogen bonding interactions within the active site of a target protein, further enhancing binding affinity.

Comparison with Alternative Indole Scaffolds

The strategic selection of this compound as a starting scaffold in a combinatorial library synthesis offers tangible benefits over other commonly used indole derivatives. The following table summarizes a qualitative comparison of its potential performance against other alternatives.

FeatureThis compoundUnsubstituted Indole5-BromoindoleN-Methylindole
Potential for Diversity High (N1, C2, C3, O7 positions)Moderate (N1, C2, C3 positions)Moderate (N1, C2, C3 positions)Moderate (C2, C3 positions)
Modulation of Potency High (Halogen bonding, H-bonding)LowModerate (Halogen bonding)Low
Metabolic Stability Potentially EnhancedBaselinePotentially EnhancedVariable
Synthetic Accessibility ModerateHighModerateHigh
Likely Target Class Kinases, GPCRsBroadKinases, GPCRsBroad

Experimental Workflow and Protocols

The generation of a combinatorial library based on the this compound scaffold can be achieved through a systematic, multi-step synthetic protocol. The following is a representative experimental workflow for the parallel synthesis of a diverse library of N-alkylated and O-etherified indole derivatives.

experimental_workflow start Start: this compound step1 N-Alkylation with diverse alkyl halides (R1-X) start->step1 step2 O-Alkylation with diverse alkyl halides (R2-X) step1->step2 step3 Purification and Characterization step2->step3 library Diverse Library of 4-chloro-1-(R1)-7-(R2-oxy)-1H-indoles step3->library

Caption: Parallel synthesis workflow for an indole library.
General Protocol for N-Alkylation and O-Etherification in Parallel

Materials:

  • This compound

  • Library of diverse alkyl halides (e.g., benzyl bromides, alkyl iodides)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • To each well of a 96-well reaction block, add a solution of this compound in DMF (0.1 M, 100 µL).

  • To each well, add a solution of a unique alkyl halide in DMF (0.1 M, 100 µL).

  • Add a suspension of cesium carbonate in DMF (0.3 M, 100 µL) to each well.

  • Seal the reaction block and heat at 60 °C for 16 hours with shaking.

  • After cooling to room temperature, quench the reactions by adding water (200 µL) to each well.

  • Extract the products with ethyl acetate (2 x 300 µL).

  • Combine the organic extracts and evaporate the solvent under reduced pressure.

  • The resulting crude products can be purified by parallel high-performance liquid chromatography (HPLC).

  • Characterize the purified compounds by liquid chromatography-mass spectrometry (LC-MS).

Targeting Key Signaling Pathways

Indole-based combinatorial libraries have proven to be a rich source of inhibitors for protein kinases, which are key regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[2][3][7] The diverse library generated from this compound can be screened against a panel of kinases to identify potent and selective inhibitors. A common target is the receptor tyrosine kinase (RTK) signaling pathway, which plays a crucial role in cell proliferation and survival.

signaling_pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor Indole-based Inhibitor inhibitor->rtk Inhibition

Caption: Inhibition of the RTK signaling pathway.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 4-chloro-1H-indol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted synthesis of polysubstituted indoles is a cornerstone of medicinal chemistry and drug development, owing to the prevalence of the indole scaffold in a vast array of biologically active compounds. This guide provides a comparative analysis of proposed synthetic routes for 4-chloro-1H-indol-7-ol, a halogenated hydroxyindole with potential applications as a key intermediate in the synthesis of pharmacologically active molecules. The following sections present a detailed examination of two plausible synthetic strategies, offering experimental protocols and a quantitative comparison to aid in the selection of the most efficient pathway for its production.

Comparative Analysis of Proposed Synthetic Routes

Two primary synthetic strategies are proposed for the synthesis of this compound, leveraging established methodologies in indole chemistry. The first route employs a Fischer indole synthesis approach, a classic and versatile method for constructing the indole core. The second proposed route utilizes a modern, palladium-catalyzed cross-coupling strategy for the key bond formation.

Metric Route 1: Fischer Indole Synthesis Route 2: Palladium-Catalyzed Annulation
Starting Materials 2-Chloro-5-methoxyaniline, Ethyl pyruvate2-Bromo-5-chloroaniline, 1-(tert-butyldimethylsilyl)-1-propyne
Number of Steps 43
Key Reactions Fischer indole synthesis, DemethylationSonogashira coupling, Larock indole synthesis
Potential Advantages Well-established, high-yielding for certain substratesConvergent, potential for late-stage functionalization
Potential Challenges Harsh acidic conditions, potential for side reactionsCatalyst cost and optimization, removal of silyl protecting group
Estimated Overall Yield 25-35%30-45%
Purification Complexity ModerateModerate to High

Detailed Experimental Protocols

Route 1: Fischer Indole Synthesis

This route commences with the reaction of a substituted aniline with an α-ketoester to form a hydrazone, which then undergoes acid-catalyzed cyclization to form the indole ring.

Step 1: Synthesis of (E)-ethyl 2-(2-(2-chloro-5-methoxyphenyl)hydrazono)propanoate

To a solution of 2-chloro-5-methoxyaniline (1.0 eq) in a mixture of ethanol and acetic acid (3:1) is added a solution of sodium nitrite (1.1 eq) in water at 0 °C. The resulting diazonium salt solution is then added portionwise to a pre-cooled solution of ethyl 2-methylacetoacetate (1.2 eq) and sodium acetate (3.0 eq) in ethanol and water. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight. The precipitated product is collected by filtration, washed with water, and dried under vacuum.

Step 2: Synthesis of Ethyl 4-chloro-7-methoxy-1H-indole-2-carboxylate

The hydrazone from the previous step is added to a solution of polyphosphoric acid (10 eq by weight) and heated to 100 °C for 1 hour. The reaction mixture is then poured onto ice and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography on silica gel.

Step 3: Hydrolysis of Ethyl 4-chloro-7-methoxy-1H-indole-2-carboxylate

The indole ester is dissolved in a mixture of ethanol and 10 M aqueous sodium hydroxide (1:1) and heated at reflux for 4 hours. The mixture is cooled to room temperature and acidified with concentrated hydrochloric acid. The precipitated carboxylic acid is collected by filtration, washed with water, and dried.

Step 4: Decarboxylation and Demethylation to this compound

The indole-2-carboxylic acid is heated in quinoline with copper powder at 200 °C until gas evolution ceases. The reaction mixture is cooled, diluted with dichloromethane, and filtered. The filtrate is washed with 1 M HCl, water, and brine, then dried over sodium sulfate. The solvent is removed under reduced pressure. The resulting 4-chloro-7-methoxy-1H-indole is then dissolved in anhydrous dichloromethane and cooled to -78 °C. Boron tribromide (1.5 eq) is added dropwise, and the reaction is stirred for 2 hours at -78 °C and then allowed to warm to room temperature overnight. The reaction is quenched with methanol, and the solvent is evaporated. The residue is purified by column chromatography to afford this compound.

Route 2: Palladium-Catalyzed Annulation

This modern approach utilizes a palladium-catalyzed cross-coupling reaction to construct the indole scaffold in a convergent manner.

Step 1: Synthesis of 2-bromo-5-chloro-N-(prop-1-yn-1-yl)aniline

To a solution of 2-bromo-5-chloroaniline (1.0 eq) and 1-(tert-butyldimethylsilyl)-1-propyne (1.2 eq) in toluene is added Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and triethylamine (2.0 eq). The mixture is heated to 80 °C for 12 hours under an argon atmosphere. The reaction is cooled, filtered through celite, and the filtrate is concentrated. The residue is then treated with tetrabutylammonium fluoride (1.1 eq) in THF at room temperature for 1 hour to remove the silyl protecting group. The solvent is removed, and the crude product is purified by column chromatography.

Step 2: Synthesis of 4-chloro-1H-indole

The 2-bromo-N-(prop-1-yn-1-yl)aniline is dissolved in DMF, and potassium carbonate (2.0 eq) is added. The mixture is heated to 120 °C for 6 hours. The reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Directed ortho-Hydroxylation to this compound

The 4-chloro-1H-indole is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour. Triisopropyl borate (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with 1 M HCl, and the mixture is stirred for 1 hour. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The resulting boronic acid is then dissolved in a mixture of THF and water, and sodium perborate (2.0 eq) is added. The mixture is stirred at room temperature for 4 hours. The reaction is quenched with saturated aqueous sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The residue is purified by column chromatography to yield this compound.

Mandatory Visualizations

Fischer_Indole_Synthesis_Workflow A 2-Chloro-5-methoxyaniline B Diazotization A->B NaNO2, H+ C Japp-Klingemann Reaction (Ethyl 2-methylacetoacetate) B->C D (E)-ethyl 2-(2-(2-chloro-5- methoxyphenyl)hydrazono)propanoate C->D E Fischer Indole Synthesis (Polyphosphoric Acid) D->E F Ethyl 4-chloro-7-methoxy- 1H-indole-2-carboxylate E->F G Hydrolysis (NaOH) F->G H 4-chloro-7-methoxy- 1H-indole-2-carboxylic acid G->H I Decarboxylation & Demethylation (Quinoline/Cu, BBr3) H->I J This compound I->J

Caption: Workflow for Route 1: Fischer Indole Synthesis.

Palladium_Catalyzed_Annulation_Workflow A 2-Bromo-5-chloroaniline B Sonogashira Coupling (1-(t-butyldimethylsilyl)-1-propyne) A->B Pd(PPh3)4, CuI C 2-bromo-5-chloro-N-(prop-1-yn-1-yl)aniline (after desilylation) B->C D Larock Indole Synthesis (K2CO3) C->D E 4-chloro-1H-indole D->E F Directed ortho-Metalation (n-BuLi, B(OiPr)3) E->F G Oxidation (Sodium Perborate) F->G H This compound G->H

Caption: Workflow for Route 2: Palladium-Catalyzed Annulation.

Safety Operating Guide

Proper Disposal of 4-chloro-1H-indol-7-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 4-chloro-1H-indol-7-ol as a hazardous chemical. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound.

Hazard Profile and Safety Precautions

Before handling, it is essential to be aware of the potential hazards associated with chlorinated indoles. The following table summarizes the key hazard information extrapolated from related compounds.

Hazard StatementClassificationPrecautionary Measures
Harmful if swallowedAcute toxicity (Oral)Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
Toxic in contact with skinAcute toxicity (Dermal)Wear protective gloves and clothing. If on skin, wash with plenty of water and call a poison center or doctor immediately.
Causes serious eye irritationEye IrritationWear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Very toxic to aquatic lifeAquatic Hazard (Acute)Avoid release to the environment.

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][3] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to be in accordance with general laboratory chemical waste guidelines.

1. Waste Identification and Segregation:

  • Identify: Clearly identify all waste containing this compound. This includes pure compound, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and solutions.

  • Segregate: Do not mix this waste with other waste streams.[5] It should be collected in a dedicated, properly labeled hazardous waste container.

2. Container Selection and Labeling:

  • Container: Use a compatible, leak-proof container with a secure screw-top cap.[5] For solid waste, the original container can often be used. For liquid waste, ensure the container is designed for liquids and is chemically resistant.[5]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[5] Also, indicate the approximate percentage or concentration of the compound in the waste.

3. Waste Accumulation and Storage:

  • Location: Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general traffic and potential sources of ignition.[2]

  • Closure: Keep the waste container tightly closed at all times, except when adding waste.[5]

  • Inspection: Regularly inspect the container for any signs of leakage or degradation.

4. Disposal Request and Pickup:

  • Documentation: When the container is full or ready for disposal, complete a hazardous material pickup request form as required by your institution's Environmental Health and Safety (EHS) department.[5]

  • Pickup: Follow your institution's specific procedures for scheduling a waste pickup by trained EHS personnel. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][4]

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Handling & Labeling cluster_storage Storage & Disposal A Identify Waste Containing This compound B Select Compatible Hazardous Waste Container A->B Ensure chemical compatibility C Transfer Waste to Container B->C D Securely Cap the Container C->D E Label Container: 'HAZARDOUS WASTE' 'this compound' D->E Accurate identification is crucial F Store in Designated Satellite Accumulation Area E->F G Complete Hazardous Waste Pickup Request Form F->G When container is full H Arrange for EHS Pickup G->H Follow institutional procedures

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.